molecular formula C10H8N4 B018503 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine CAS No. 20062-41-3

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

Cat. No.: B018503
CAS No.: 20062-41-3
M. Wt: 184.2 g/mol
InChI Key: HAADZFBBHXCGLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is a versatile chemical scaffold of significant interest in medicinal chemistry and pharmacology research. Its planar, fused-ring aromatic system makes it a subject of study for interacting with biological targets through intercalation and molecular recognition . This compound is recognized for its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels, a key site of action for neuroactive compounds, positioning it as a valuable tool for neurological research and investigating mechanisms related to neuropathic pain . Furthermore, the triazolophthalazine core structure is investigated in oncology research for its potential as a DNA intercalator and topoisomerase II inhibitor, hindering the replication of rapidly dividing cells . Researchers utilize this compound as a key synthetic intermediate and pharmacophore for developing novel ligands and potential therapeutic agents, exploring structure-activity relationships to optimize binding affinity and efficacy .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-[1,2,4]triazolo[3,4-a]phthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4/c1-7-12-13-10-9-5-3-2-4-8(9)6-11-14(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAADZFBBHXCGLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90173878
Record name 3-Methyl-s-triazolo(3,4-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20062-41-3
Record name 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20062-41-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methyl-s-triazolo(3,4-a)phthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020062413
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Triazolo[3, 3-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116346
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-s-triazolo(3,4-a)phthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90173878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLTRIAZOLO(3,4-A)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03760VRH6P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine: Structure, Properties, and Therapeutic Potential

Introduction

3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is a fused heterocyclic compound of significant interest in medicinal chemistry and pharmacology. Structurally, it consists of a phthalazine ring system fused with a 1,2,4-triazole ring, featuring a methyl group at the 3-position.[1][2] This scaffold is noteworthy as it is a known metabolite of Hydralazine, a widely used antihypertensive medication.[3] The rigid, planar nature of the molecule and the strategic placement of nitrogen atoms make it a versatile ligand for various biological targets.[1][4]

This guide provides a comprehensive overview of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine, detailing its chemical structure, physicochemical properties, synthesis, and known biological activities. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of phthalazine derivatives.

Chemical Identity and Molecular Structure

The unique arrangement of aromatic and heteroatomic rings defines the chemical behavior and biological activity of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.

Systematic Identification:

  • IUPAC Name: 3-methyl-[1][5][6]triazolo[3,4-a]phthalazine[1][2]

  • CAS Number: 20062-41-3[1][5][7]

  • Molecular Formula: C₁₀H₈N₄[1][5][7]

  • Molecular Weight: 184.20 g/mol [2][5][7]

  • Synonyms: 3-Methyltriazolophthalazine, MTP, 3-Methyl-s-triazolo(3,4-a)phthalazine, NSC 116346[1][2][6][8]

Structural Features: The core of the molecule is the triazolo[3,4-a]phthalazine system, a planar polycyclic aromatic structure. X-ray crystallographic studies of its monohydrate form confirm that the organic molecule is nearly planar.[4][9] This planarity facilitates π-π stacking interactions in a crystalline state and influences its ability to intercalate with biological macromolecules.[4][9] The dihedral angle between the phenyl and 1,2,4-triazole rings is minimal, at approximately 2.84°.[4] The methyl group at the 3-position adds lipophilicity, which can be critical for membrane permeability and interaction with hydrophobic pockets in target proteins.[10]

Caption: Fused ring structure of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.

Physicochemical Properties

A summary of the key physicochemical properties is presented below. This data is essential for designing experimental protocols, including formulation for biological assays and analytical method development.

PropertyValueSource(s)
Physical State Pale yellow to yellow solid[3][11]
Molecular Formula C₁₀H₈N₄[1][5][7]
Molecular Weight 184.20 g/mol [2][5][7]
Melting Point 168-170 °C (334.4-338 °F, 441.1-443.1 K)[11]
Density 1.39 g/cm³[11]
Solubility Slightly soluble in Chloroform, Dichloromethane, Ethanol, Methanol[11]
Storage Temperature Long-term: -20°C; Short-term: Room Temperature[6]

Synthesis and Characterization

The most direct and commonly cited synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine involves a cyclocondensation reaction. The causality behind this choice is the high yield and operational simplicity, utilizing readily available starting materials.

Experimental Protocol: Synthesis via Cyclocondensation [4]

This protocol describes the reaction of 1-hydrazinophthalazine with acetic acid. The acetic acid serves as both a reactant (providing the acetyl group which forms the methyl-substituted triazole ring) and the reaction solvent.

  • Step 1: Reactant Preparation

    • To a round-bottom flask, add 1-hydrazinophthalazine (e.g., 2 g, 12.5 mmol).

    • Add glacial acetic acid (e.g., 10 mL). The acid acts as the acyl source and solvent.

  • Step 2: Reaction

    • Heat the mixture to reflux for 4 hours. The elevated temperature is necessary to overcome the activation energy for the intramolecular cyclization and dehydration steps.

  • Step 3: Product Isolation

    • After cooling, quench the reaction mixture by pouring it into ice-cold water. This causes the organic product to precipitate out of the aqueous acidic solution.

    • Collect the resulting solid precipitate by vacuum filtration.

  • Step 4: Purification

    • The crude solid can be purified by recrystallization from a suitable solvent, such as methanol or ethyl acetate, to yield the final product as a crystalline solid.[4]

Caption: Workflow for the synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.

Alternative Synthetic Approaches: For creating a diverse library of analogs, particularly for structure-activity relationship (SAR) studies, other methods are employed. Suzuki coupling reactions have been successfully used to synthesize new analogs by introducing various aryl substituents, demonstrating the versatility of the phthalazine core for further functionalization.[12]

Pharmacological Profile and Potential Applications

The triazolophthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.

Established and Potential Activities:

  • Hypotensive Action: The compound itself is recognized for exhibiting hypotensive (blood pressure lowering) effects, a property it shares with its parent drug, hydralazine.[3][5][6]

  • Benzodiazepine Receptor Ligand: 3-substituted 1,2,4-triazolo[3,4-a]phthalazines have been identified as high-affinity ligands for the benzodiazepine receptor site on the GABA-A receptor complex.[1][4] This suggests a potential for developing novel anxiolytic, sedative, or anticonvulsant agents based on this scaffold.

  • Anticancer Activity: While the parent compound's anticancer profile is not extensively detailed, numerous derivatives have been synthesized and evaluated.[1] Studies have shown that novel 1,2,4-triazolo[3,4-a]phthalazine derivatives can exhibit potent antitumor activity against various human cancer cell lines, including colon (HCT-116) and breast (MCF-7) cancer.[13][14] Some of these derivatives are designed as inhibitors of key oncogenic targets like VEGFR-2.[14]

  • Antimicrobial Properties: Derivatives of this compound have also been explored for their efficacy against microbial infections.[1][12]

Non-Medical Applications: Beyond pharmacology, the phthalazine core is valued in materials science. These compounds have been utilized as:

  • Ligands in Transition Metal Catalysis [1][4]

  • Chemiluminescent Materials for optical applications[1][4]

cluster_pharma Therapeutic Targets & Applications cluster_materials Materials Science Applications Core 3-Methyl-1,2,4-triazolo [3,4-a]phthalazine Core BZD Benzodiazepine Receptor (GABA-A) Core->BZD Potential Anxiolytic Vascular Vascular Smooth Muscle (Hypotensive Action) Core->Vascular Antihypertensive VEGFR2 VEGFR-2 Kinase (Anticancer Derivatives) Core->VEGFR2 Structure for Analogs Microbes Bacterial/Fungal Targets (Antimicrobial Derivatives) Core->Microbes Structure for Analogs Catalysis Transition Metal Catalysis Core->Catalysis Ligand Luminescence Chemiluminescent Materials Core->Luminescence Scaffold

Caption: Potential applications stemming from the core chemical structure.

Conclusion

3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is a molecule with a rich chemical and pharmacological profile. Its identity as a metabolite of hydralazine, coupled with its own hypotensive and neuroactive potential, makes it a subject of continued interest. The demonstrated success in synthesizing diverse analogs with potent anticancer and antimicrobial activities highlights the therapeutic promise of the triazolophthalazine scaffold. Future research should focus on elucidating the specific mechanisms of action for its various biological effects and optimizing the core structure to develop next-generation therapeutics with enhanced potency and selectivity.

References

  • Dutkiewicz, G., Kumar, C. S. C., Yathirajan, H. S., Mayekar, A. N., & Kubicki, M. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2694. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 97339, 3-Methyl-1,2,4-triazolo(3,4-a)phthalazine. Retrieved from [Link]

  • Bollikolla, H. B., et al. (2019). Synthesis of new analogs of 3-methyl-[1][5][6] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Mediterranean Journal of Chemistry, 8(4), 261-270. Retrieved from [Link]

  • SpectraBase. (n.d.). 3-(3-methyl-2,4-dihydroxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine. Retrieved from [Link]

  • Bollikolla, H. B., et al. (2019). View of Synthesis of new analogs of 3-methyl-[1][5][6] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Mediterranean Journal of Chemistry. Retrieved from [Link]

  • Liu, H. M., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244. Retrieved from [Link]

  • PubMed. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-cancer agents in medicinal chemistry, 18(11), 1569-1585. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is a fused heterocyclic system of significant interest in medicinal chemistry and drug development. As a derivative of the phthalazine scaffold, it belongs to a class of compounds known for their diverse pharmacological activities. Understanding the precise molecular structure is paramount for elucidating its mechanism of action, optimizing its properties, and ensuring quality control in synthetic processes. This technical guide provides a comprehensive overview of the spectroscopic data of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The methodologies and data interpretation presented herein are grounded in established scientific principles to provide researchers, scientists, and drug development professionals with a reliable reference for the characterization of this important molecule.

The synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is typically achieved through the cyclization of a suitable precursor. A common and effective method involves the reaction of 1-hydrazinophthalazine with an appropriate acetylating agent, followed by acid-catalyzed cyclization. This approach provides a reliable route to the target compound, the structure of which is then unequivocally confirmed by the spectroscopic techniques detailed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms, allowing for a complete assignment of the molecular framework.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is outlined below. The choice of solvent and instrument parameters are critical for obtaining optimal resolution and signal-to-noise.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial; for this compound, solubility is good in chlorinated solvents.[1]

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Attached Proton Test (APT) or Distortionless Enhancement by Polarization Transfer (DEPT) experiments are recommended to differentiate between CH, CH₂, and CH₃ groups.

Data Interpretation and Structural Assignment

The expected ¹H and ¹³C NMR spectra of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine exhibit characteristic signals corresponding to the methyl group and the aromatic protons of the phthalazine ring system.

¹H NMR Spectral Data

The proton NMR spectrum provides a clear fingerprint of the molecule. The integration of the signals confirms the number of protons in each environment, while the chemical shifts and coupling patterns reveal their connectivity.

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~2.8s3H-CH₃
~7.8 - 8.0m2HAr-H
~8.1 - 8.3m1HAr-H
~8.7d1HAr-H
  • Methyl Protons: A sharp singlet appearing in the upfield region (around 2.8 ppm) is characteristic of the three equivalent protons of the methyl group. Its singlet nature indicates the absence of adjacent protons.

  • Aromatic Protons: The four protons of the phthalazine ring system appear in the downfield aromatic region. Due to the asymmetry of the fused triazole ring, these protons are chemically non-equivalent and exhibit complex splitting patterns (multiplets and doublets) arising from spin-spin coupling with their neighbors.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum complements the proton data by providing information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Carbon Type | Assignment | | :--- | :--- | :--- | :--- | | ~15 | q | -CH₃ | | ~120 - 140 | d | Ar-CH | | ~145 - 160 | s | Ar-C (quaternary) |

  • Methyl Carbon: The methyl carbon gives rise to a signal in the high-field region of the spectrum.

  • Aromatic Carbons: The carbons of the phthalazine ring appear in the characteristic downfield region for aromatic systems. Quaternary carbons, those at the ring junctions and the one attached to the triazole ring, will appear as singlets and are typically found at lower field strengths compared to the protonated aromatic carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Data Interpretation

The IR spectrum of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is characterized by the following key absorption bands:

Wavenumber (cm⁻¹) range Vibration Type Functional Group Assignment
3050 - 3150C-H stretchAromatic C-H
2850 - 3000C-H stretchMethyl C-H
1600 - 1650C=N stretchTriazole and Phthalazine rings
1450 - 1600C=C stretchAromatic ring skeletal vibrations
700 - 900C-H bendAromatic C-H out-of-plane bending

The presence of sharp peaks in the aromatic C-H stretching region and the characteristic C=N and C=C stretching vibrations of the fused heterocyclic system confirm the overall molecular architecture. The aliphatic C-H stretching from the methyl group will also be evident.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule, leading to the formation of a molecular ion and characteristic fragment ions.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Data Interpretation

The mass spectrum of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is expected to show a prominent molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight (184.2 g/mol ).[1][2][3][4][5] The fragmentation pattern under EI conditions would likely involve the following key steps:

  • Loss of a methyl radical (-CH₃): This would result in a fragment ion at m/z 169.

  • Loss of nitrogen molecule (-N₂): Cleavage of the triazole ring could lead to the expulsion of a stable nitrogen molecule, resulting in a fragment at m/z 156.

  • Retro-Diels-Alder type fragmentation: The phthalazine ring system can undergo characteristic fragmentation pathways.

fragmentation_pathway M [M]⁺˙ m/z 184 F1 [M - CH₃]⁺ m/z 169 M->F1 - •CH₃ F2 [M - N₂]⁺˙ m/z 156 M->F2 - N₂ F3 Further Fragments F1->F3 F2->F3

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach for the unambiguous structural characterization of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine. Each technique offers a unique piece of the structural puzzle, and together they form a self-validating system for confirming the identity and purity of this important heterocyclic compound. The experimental protocols and data interpretations presented in this guide are intended to serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, facilitating the confident and accurate analysis of this and related molecular entities.

References

  • Dutkiewicz, G., Kumar, C. S. C., Yathirajan, H. S., Mayekar, A. N., & Kubicki, M. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2694. [Link]

  • Amer, A., & Zimmer, H. (1983). Ring Closure Reaction Involving 1-Hydrazinophthalazine; Reaction with 1,2,4-Tricarbonyl and 1,3-Dicarbonyl Compounds. Journal of Heterocyclic Chemistry, 20(5), 1231–1238.
  • Zimmer, H., & Amer, A. (1987). Some Novel Observations on the Reaction of 1-Hydrazinophthalazine with Polycarbonyl Compounds. Heterocycles, 26(5), 1177.
  • PubMed. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis of new analogs of 3-methyl-[2][6][7] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Spectroscopic Study of New 1H-1-Alkyl-6-methyl-7-nitroso-3-phenylpyrazolo[5,1-c][2][6][7]triazoles. Retrieved from [Link]

Sources

Synthesis of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine from hydralazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine from Hydralazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine, a significant metabolite of the antihypertensive drug hydralazine. The synthesis involves a robust and efficient one-pot reaction, proceeding through an initial acetylation of hydralazine followed by an intramolecular cyclization. We will explore the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, and present the necessary data for replication and validation. This document is designed to serve as a practical resource for chemists and pharmacologists engaged in the study of hydralazine metabolism and the development of related heterocyclic compounds.

Introduction: Context and Significance

Hydralazine (1-hydrazinophthalazine) is a direct-acting smooth muscle relaxant used clinically as a vasodilator to treat hypertension and heart failure.[1][2] Its mechanism, while not fully elucidated, involves the relaxation of arteriolar smooth muscle, leading to decreased peripheral resistance.[3] In vivo, hydralazine undergoes extensive metabolism, leading to a variety of derivatives. Among the most prominent of these is 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine (MTP).[4][5]

MTP itself is not merely a metabolic byproduct; it exhibits biological activity, including hypotensive action, making its synthesis and study relevant for understanding the full pharmacological profile of its parent drug.[4][6] The triazolophthalazine scaffold is of significant interest in medicinal chemistry, with various derivatives being explored for their therapeutic potential.[7][8] This guide focuses on the direct and efficient chemical synthesis of MTP from its readily available precursor, hydralazine, a fundamental transformation for researchers studying its pharmacology or using it as a reference standard.

Reaction Mechanism and Scientific Rationale

The conversion of hydralazine to 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is a classic example of heterocyclic ring formation, specifically a condensation and cyclization reaction. The process can be understood in two primary, mechanistically distinct stages, which occur sequentially in a one-pot setup.

Stage 1: N-Acetylation of the Hydrazine Moiety

The synthesis is initiated by the nucleophilic attack of the terminal nitrogen atom of hydralazine's hydrazine group onto the electrophilic carbonyl carbon of acetic acid. Acetic acid serves a dual role as both the acetylating agent and the reaction solvent. This acylation step forms a key intermediate, N'-(phthalazin-1-yl)acetohydrazide. The choice of acetic acid is causal; it provides the necessary acetyl group that will ultimately form the C3-methyl group and the C3 atom of the new triazole ring.

Stage 2: Intramolecular Cyclization and Dehydration

Following acetylation, the reaction is driven to completion by heat (reflux). The elevated temperature provides the activation energy for an intramolecular cyclization. The endocyclic nitrogen atom of the phthalazine ring acts as a nucleophile, attacking the carbonyl carbon of the newly introduced acetyl group. This forms a transient cyclic intermediate which readily undergoes dehydration (loss of a water molecule) to yield the thermodynamically stable, aromatic 1,2,4-triazolo[3,4-a]phthalazine fused ring system. This acid-catalyzed dehydration is the final step in forming the planar, conjugated molecule.

Reaction_Mechanism Hydralazine Hydralazine (1-Hydrazinophthalazine) Intermediate N'-(phthalazin-1-yl)acetohydrazide (Acetylated Intermediate) Hydralazine->Intermediate Step 1: Acetylation (Nucleophilic Attack) AceticAcid Acetic Acid (CH₃COOH) AceticAcid->Intermediate MTP 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine (Final Product) Intermediate->MTP Step 2: Intramolecular Cyclization & Dehydration (-H₂O) Water H₂O

Caption: The two-stage reaction pathway for the synthesis of MTP from hydralazine.

Validated Experimental Protocol

This protocol is a self-validating system, where successful completion of each step ensures the integrity of the next, culminating in a pure final product verifiable by standard analytical methods. The procedure is adapted from established methodologies.[8]

Materials and Equipment

Reagents:

  • 1-Hydrazinophthalazine (Hydralazine)

  • Glacial Acetic Acid

  • Methanol (for crystallization)

  • Deionized Water

  • Ice

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Beaker (for quenching)

  • Büchner funnel and filter flask assembly

  • Filter paper

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1-hydrazinophthalazine (2.0 g, 12.5 mmol) with glacial acetic acid (10 mL).[8]

  • Reflux: Attach a reflux condenser to the flask and place the assembly in a heating mantle. Heat the mixture to reflux and maintain a gentle reflux with continuous stirring for 4 hours.[8] The solution will typically turn a deep yellow or orange color.

  • Product Precipitation (Workup): After 4 hours, turn off the heat and allow the mixture to cool slightly. In a separate beaker, prepare an ice-water bath. Carefully and slowly pour the warm reaction mixture into the ice-cold water.[8] This quenching step causes the product to precipitate out of the aqueous solution due to its low solubility.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.[8] Wash the solid cake with several portions of cold deionized water to remove any residual acetic acid.

  • Purification: The crude solid is purified by recrystallization. Transfer the solid to a flask and add a minimal amount of hot methanol to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry thoroughly to obtain the final product.

Data Summary and Characterization

The successful synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine should yield a product with the following characteristics.

ParameterValue / MethodSource
Starting Material 1-Hydrazinophthalazine-
Reagent/Solvent Glacial Acetic Acid[8]
Reaction Time 4 hours[8]
Reaction Temperature Reflux[8]
Product Appearance Yellow Solid[4]
Molecular Formula C₁₀H₈N₄[9][10]
Molecular Weight 184.20 g/mol [9][10]
Melting Point 421–423 K (148-150 °C)[8]
Characterization 1H NMR, 13C NMR, FT-IR, Mass Spectrometry[11][12]

digraph "Experimental_Workflow" {
graph [bgcolor="#F1F3F4"];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#5F6368"];

// Nodes A[label="1. Reagent Mixing\n(Hydralazine + Acetic Acid)"]; B[label="2. Reflux\n(4 hours)"]; C [label="3. Quenching\n(Pour into Ice Water)"]; D [label="4. Filtration\n(Isolate Crude Solid)"]; E [label="5. Recrystallization\n(Purify from Methanol)"]; F [label="6. Final Product\n(Dry & Characterize)"];

// Edges A -> B[label="Heat"]; B -> C [label="Cool"]; C -> D [label="Precipitation"]; D -> E [label="Purification"]; E -> F [label="Isolation"]; }

Caption: A streamlined workflow of the synthesis and purification process.

Conclusion

The synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine from hydralazine via reaction with acetic acid is a straightforward and efficient method for producing this key metabolite. The procedure leverages fundamental principles of nucleophilic acyl substitution and intramolecular cyclization. This guide provides a robust framework, from mechanistic understanding to a validated experimental protocol, enabling researchers to reliably synthesize and study this important heterocyclic compound. The integrity of the synthesis is ensured through a logical workflow of reaction, isolation, and purification, with final product identity confirmed by standard spectroscopic methods.

References

  • Vertex AI Search. (n.d.). HYDRALAZINE. Retrieved January 12, 2026.
  • PubMed. (2021, July 15). From triazolophthalazines to triazoloquinazolines: A bioisosterism-guided approach toward the identification of novel PCAF inhibitors with potential anticancer activity. Retrieved January 12, 2026, from [Link]

  • PubMed. (2020, April 9). Synthesis, biological activity and molecular modeling study of novel 1,2,4-triazolo[4,3-b][7][11][13][14]tetrazines and 1,2,4-triazolo[4,3-b][7][11][13]triazines. Retrieved January 12, 2026, from [Link]

  • SpectraBase. (n.d.). 3-(3-methyl-2,4-dihydroxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine. Retrieved January 12, 2026, from [Link]

  • PubChem. (n.d.). 3-Methyl-1,2,4-triazolo(3,4-a)phthalazine. Retrieved January 12, 2026, from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological activity of triazolothiadiazines bearing 2H-1,4-benzothiazin-3(4H)-onemoiety. Retrieved January 12, 2026, from [Link]

  • PubMed. (1975, October). 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, a novel urinary hydralazine metabolite in man. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (n.d.). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Retrieved January 12, 2026, from [Link]

  • Beilstein Journals. (2022, March 1). Synthesis of novel[7][11][13]triazolo[1,5-b][7][11][13][14]tetrazines and investigation of their fungistatic activity. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2023, August 8). Synthesis, Properties, and Biological Activity Evaluation of Some Novel Naphtho[2,1-e]pyrazolo[5,1-c][7][11][13]triazines. Retrieved January 12, 2026, from [Link]

  • National Institutes of Health. (2023, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved January 12, 2026, from [Link]

  • NCBI Bookshelf. (n.d.). Hydralazine - StatPearls. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2023, August 7). Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[7][11][13]Triazino[5,6-b]quinoline Derivatives. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Retrieved January 12, 2026, from [Link]

  • Wikipedia. (n.d.). Hydralazine. Retrieved January 12, 2026, from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Hydralazine Hydrochloride? Retrieved January 12, 2026, from [Link]

  • YouTube. (2021, May 31). Hydralazine Mechanism and Side Effects. Retrieved January 12, 2026, from [Link]

Sources

Whitepaper: 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine (MTP) - A Clinically Significant Metabolite of Hydralazine

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Hydralazine, a cornerstone in the management of hypertension and heart failure, undergoes extensive and complex metabolism that dictates its efficacy and safety profile. This guide focuses on its principal metabolite, 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine (MTP). The formation of MTP is a critical event in the first-pass metabolism of hydralazine, mediated by the polymorphic N-acetyltransferase 2 (NAT2) enzyme.[1] Consequently, the rate of MTP production serves as a direct biomarker for a patient's acetylator phenotype, which is a key determinant of hydralazine's bioavailability and clinical effects.[2][3] This document provides an in-depth exploration of the biochemical pathways leading to MTP, its pharmacokinetic implications, validated analytical methodologies for its quantification, and its role in the broader context of hydralazine's therapeutic and toxicological profile.

Introduction

For decades, hydralazine has been utilized as a direct-acting smooth muscle relaxant, causing vasodilation primarily in arteries and arterioles to decrease peripheral resistance.[4] Its therapeutic utility, however, is complicated by a highly variable pharmacokinetic profile among individuals. This variability is not random; it is fundamentally linked to the genetic polymorphism of drug-metabolizing enzymes. Understanding the metabolic fate of hydralazine is therefore paramount for optimizing its use.

The metabolic journey of hydralazine is multifaceted, involving acetylation, oxidation, and conjugation.[3] Among its various metabolic products, MTP emerges as the most significant from a pharmacokinetic standpoint. It is the stable, cyclized end-product of the primary acetylation pathway.[1] This guide serves as a comprehensive resource, synthesizing current knowledge on MTP to provide researchers and clinicians with the technical and causal insights necessary for advanced drug development and personalized medicine strategies involving hydralazine.

Section 1: The Biotransformation of Hydralazine to MTP

The conversion of hydralazine to MTP is a definitive step in its hepatic metabolism, fundamentally influencing the amount of parent drug that reaches systemic circulation.

The Acetylation Pathway: Mechanism and Causality

The primary metabolic route for hydralazine involves direct N-acetylation of its terminal hydrazine group. This reaction is catalyzed by the cytosolic enzyme N-acetyltransferase 2 (NAT2), predominantly in the liver.[1][5] Following acetylation, the intermediate acetylated hydralazine undergoes a spontaneous, irreversible intramolecular cyclization to form the stable tricyclic compound, MTP.

  • Causality of Experimental Choice: The focus on the NAT2 pathway is driven by clinical observations of bimodal distribution in hydralazine plasma levels within the patient population. Early researchers hypothesized a genetic basis for this variation, leading to the identification of the NAT2 polymorphism. Studying this pathway is essential because it represents the most significant determinant of hydralazine's bioavailability after oral administration.[2]

MTP itself can be subject to further phase I metabolism, undergoing oxidation to form metabolites such as 3-hydroxy-methyl-triazolophthalazine (3OH-MTP).[5]

Diagram 1: Metabolic Pathway of Hydralazine to MTP

Hydralazine_Metabolism cluster_pathway Hydralazine Metabolism Hydralazine Hydralazine MTP 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine (MTP) Hydralazine->MTP Acetylation & Cyclization (NAT2 Enzyme) Other Other Pathways (Oxidation, Hydrazone Formation) Hydralazine->Other Alternative Routes OH_MTP 3-Hydroxymethyl-1,2,4-triazolo[3,4-a]phthalazine (3OH-MTP) MTP->OH_MTP Oxidation

Caption: Primary metabolic pathway of hydralazine via NAT2.

Contrasting Pathways

While acetylation to MTP is a major route, hydralazine is also metabolized through direct oxidation or by reacting with endogenous keto-acids (like pyruvic acid) to form hydrazones.[1][2] In individuals with low NAT2 activity ("slow acetylators"), these alternative pathways become more prominent.[3]

Section 2: Pharmacokinetic Implications of MTP Formation

The rate of MTP formation is inversely proportional to the systemic exposure of the active parent drug, hydralazine. This relationship is entirely dependent on the patient's NAT2 genetic makeup.

The Decisive Role of the Acetylator Phenotype
  • Fast Acetylators: Individuals with high-activity NAT2 variants rapidly convert orally administered hydralazine to MTP during its first pass through the liver. This results in significantly lower plasma concentrations of hydralazine and reduced bioavailability.[2][3]

  • Slow Acetylators: Individuals with low-activity NAT2 variants metabolize hydralazine to MTP at a much slower rate. This leads to higher systemic concentrations of the parent drug, greater bioavailability, and an increased potential for both therapeutic effects and adverse drug reactions.[1][2]

This genetic difference is the primary reason why a fixed dose of hydralazine can be effective in one patient but sub-therapeutic or toxic in another.

Data Presentation 1: Hydralazine Pharmacokinetics by Acetylator Status
ParameterSlow AcetylatorsFast AcetylatorsCausality / Implication
Oral Bioavailability ~30-35%[2]~10-16%[2]High NAT2 activity leads to extensive first-pass metabolism to MTP, reducing parent drug availability.
Predominant Metabolite Hydralazine Pyruvic Acid Hydrazone[3]MTP [3]The primary metabolic pathway is phenotype-dependent.
Risk of DILE HigherLowerSlower metabolism leads to prolonged exposure to hydralazine or its reactive intermediates.
Dose Requirement LowerHigher[1]To achieve equivalent therapeutic plasma concentrations, fast acetylators require larger doses.

Section 3: Analytical Methodologies for MTP Quantification

Accurate quantification of MTP in biological matrices is essential for pharmacokinetic studies and for phenotyping patients. This requires a pure analytical standard and a highly selective detection method.

Protocol 1: Laboratory Synthesis of MTP Reference Standard

This protocol describes a validated method for synthesizing MTP, which can then be used as a reference standard for analytical assays.[6]

  • Principle (Causality): This synthesis mimics the in-vivo cyclization process. Refluxing hydralazine (as 1-hydrazinophthalazine) in acetic acid provides the acetyl group and the thermal energy required for the condensation and subsequent intramolecular cyclization to the stable triazolophthalazine ring system.

  • Step-by-Step Methodology:

    • Reaction Setup: Dissolve 1-hydrazinophthalazine (12.5 mmol) in 10 mL of glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours.

    • Quenching & Precipitation: After cooling, pour the reaction mixture into ice-cold water. The product, MTP, will precipitate as a solid.

    • Collection: Collect the solid precipitate by vacuum filtration and wash with cold water.

    • Purification: Recrystallize the crude solid from methanol to obtain purified MTP.

    • Validation: Confirm the identity and purity of the synthesized MTP using techniques such as melting point determination (expected: 168-170°C[7]), ¹H NMR, and Mass Spectrometry.

Protocol 2: Representative LC-MS/MS Method for MTP Quantification in Plasma
  • Principle (Causality): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its superior selectivity and sensitivity. It allows for the separation of MTP from other metabolites and endogenous plasma components, and its detection at very low concentrations through specific mass transitions.

  • Step-by-Step Methodology:

    • Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a deuterated MTP analog). Vortex for 1 minute to precipitate proteins.

    • Centrifugation: Centrifuge the mixture at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Supernatant Transfer: Carefully transfer the supernatant to a clean vial for injection.

    • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase HPLC column (e.g., 50 x 2.1 mm, 1.8 µm). Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).

    • Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer in positive ion mode. Monitor the specific mass transition for MTP (e.g., m/z 185.1 → 157.1) and the internal standard.

    • Quantification: Construct a calibration curve using the synthesized MTP standard and calculate the concentration of MTP in the unknown samples based on the peak area ratio to the internal standard.

Diagram 2: Analytical Workflow for MTP Quantification

Caption: Workflow for quantifying MTP in plasma samples.

Section 4: Biological Significance and Toxicological Profile of MTP

While central to hydralazine's pharmacokinetics, MTP itself is largely considered to be pharmacologically inactive compared to its parent compound.

Pharmacological Activity

Studies have investigated the direct vasodilator and hypotensive effects of MTP. The results consistently show that MTP is significantly less potent than hydralazine.[8]

Data Presentation 2: Comparative Potency of Hydralazine vs. MTP
CompoundPotency vs. Noradrenaline-induced VasoconstrictionImplication
Hydralazine IC₅₀ = 0.4 µg/mL[8]Potent vasodilator and the primary active agent.
MTP 5 to >250 times less potent than hydralazine[8]The formation of MTP is a detoxification/inactivation pathway.
Role in Hydralazine-Induced Lupus Erythematosus (DILE)

Hydralazine is one of the classic drugs known to induce a lupus-like autoimmune syndrome, particularly with chronic use and at higher doses.[4][9] The risk is significantly elevated in patients who are slow acetylators.[9]

  • The Current Hypothesis: The prevailing theory is that DILE is not caused by the stable MTP metabolite. Instead, it is thought to be initiated by reactive metabolites generated through alternative oxidative pathways, which are more active in slow acetylators.[10][11] These reactive species can act as haptens, forming adducts with proteins that are then recognized as foreign by the immune system. In some cases, hydralazine metabolism by activated leukocytes has been implicated.[10]

  • MTP as an Indirect Marker: While MTP is not the causative agent, its low production rate (and thus a high MTP/hydralazine ratio is absent) serves as a clear biomarker for the slow acetylator phenotype. This phenotype is the primary risk factor for developing DILE. Therefore, monitoring MTP levels can be a valuable tool for risk stratification in patients undergoing long-term hydralazine therapy.

Conclusion

3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is more than a simple metabolite; it is a pivotal molecule in the clinical pharmacology of hydralazine. Its formation, governed by the polymorphic NAT2 enzyme, is the single most important factor determining the bioavailability and, consequently, the therapeutic and toxic potential of hydralazine. While MTP itself possesses minimal pharmacological activity, its concentration in plasma or urine provides a direct window into a patient's metabolic phenotype. This insight is critical for implementing genotype-guided dosing strategies, aiming to maximize efficacy while minimizing the risk of adverse effects, particularly the debilitating drug-induced lupus syndrome. Future research should continue to refine the use of MTP as a biomarker in clinical practice, paving the way for a more personalized and safer application of hydralazine therapy.

References

  • Dutkiewicz, G., Kumar, C. S. C., Yathirajan, H. S., Mayekar, A. N., & Kubicki, M. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2694. [Link]

  • ResearchGate. (n.d.). Proposed metabolism of hydralazine (H). [Link]

  • Ludden, T. M., McNay, J. L., Shepherd, A. M., & Lin, M. S. (1982). Clinical pharmacokinetics of hydralazine. Clinical Pharmacokinetics, 7(3), 185-205. [Link]

  • Collins, K. S., Raviele, A. L. J., Elchynski, A. L., Woodcock, A. M., Zhao, Y., Cooper-DeHoff, R. M., & Eadon, M. T. (2020). Genotype-Guided Hydralazine Therapy. American Journal of Nephrology, 51(9), 746-754. [Link]

  • PharmGKB. (n.d.). Hydralazine Pathway, Pharmacokinetics. [Link]

  • Criscione, L., Eichenberger, K., Hedwall, P. R., & Schmid, K. (1986). Hydralazine and its metabolites: in vitro and in vivo activity in the rat. Journal of Cardiovascular Pharmacology, 8(2), 420-427. [Link]

  • Wikipedia. (n.d.). Hydralazine. [Link]

  • Bollikolla, H. B., et al. (2019). Synthesis of new analogs of 3-methyl-[1][5][6] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Mediterranean Journal of Chemistry, 8(4), 315-325. [Link]

  • PubMed. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. [Link]

  • ResearchGate. (n.d.). Hydralazine metabolic pathway. [Link]

  • Yang, X., Johnson, N., & Di, L. (2019). Evaluation of Cytochrome P450 Selectivity for Hydralazine as an Aldehyde Oxidase Inhibitor for Reaction Phenotyping. Journal of Pharmaceutical Sciences, 108(10), 3491-3496. [Link]

  • Hofstra, A. H., Matassa, L. C., & Uetrecht, J. P. (1991). Metabolism of hydralazine by activated leukocytes: implications for hydralazine induced lupus. Journal of Rheumatology, 18(11), 1673-1676. [Link]

  • SpectraBase. (n.d.). 3-(3-methyl-2,4-dihydroxyphenyl)-1,2,4-triazolo[3,4-a]phthalazine. [Link]

  • Timbrell, J. A., & Harland, S. J. (1984). Hydralazine-induced Lupus: Is There a Toxic Metabolic Pathway?. European Journal of Clinical Pharmacology, 27(5), 555-559. [Link]

  • PharmGKB. (n.d.). Hydralazine Pathway, Pharmacokinetics - Related Literature. [Link]

  • Handler, J. (2010). Hydralazine-Induced Lupus: Are We Vigilant?. Consultant, 50(1). [Link]

  • PubChem. (n.d.). 3-Methyl-1,2,4-triazolo(3,4-a)phthalazine. [Link]

  • Southern Medical Association. (n.d.). Hydralazine-induced Lupus. [Link]

  • ResearchGate. (n.d.). Evaluation of Cytochrome P450 Selectivity for Hydralazine as an Aldehyde Oxidase Inhibitor for Reaction Phenotyping. [Link]

  • Healio. (2024). Hydralazine-induced autoimmune conditions may include drug-induced lupus, vasculitis. [Link]

  • Liu, H. M., et al. (2017). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469. [Link]

Sources

An In-Depth Technical Guide on 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine: From a Hydralazine Metabolite to a Scaffold of Therapeutic Interest

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

While a dedicated mechanism of action for 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine as a primary therapeutic agent is not established in current scientific literature, this molecule is of significant pharmacological interest. It is widely recognized as a major, stable metabolite of the potent antihypertensive drug, hydralazine.[1][2][3] The formation of this metabolite, often abbreviated as MTP, is intrinsically linked to patient-specific metabolic profiles, particularly the activity of the N-acetyltransferase 2 (NAT2) enzyme.[1][4]

This guide deviates from a singular mechanistic explanation to provide a comprehensive overview based on available data. It will first elucidate the identity of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine as a product of hydralazine metabolism. Subsequently, it will explore the diverse and potent biological activities demonstrated by other derivatives of the core 1,2,4-triazolo[3,4-a]phthalazine scaffold. This exploration reveals a chemical structure of profound interest in modern drug discovery, with demonstrated potential in oncology, neurology, and infectious diseases. Finally, we propose a robust, field-proven experimental workflow for researchers aiming to definitively characterize the mechanism of action of this specific compound and its future derivatives.

Part 1: Identity and Metabolic Formation

3-Methyl-1,2,4-triazolo[3,4-a]phthalazine (MTP) is the product of a two-step metabolic process acting on the parent drug, hydralazine. This process involves an initial acetylation of the hydrazinyl group, followed by a spontaneous intramolecular cyclization.

  • N-Acetylation: Hydralazine undergoes acetylation, a reaction primarily catalyzed by the polymorphic enzyme N-acetyltransferase 2 (NAT2).[1][4]

  • Cyclization: The acetylated intermediate readily cyclizes to form the stable, fused tricyclic system of MTP.

The rate of this metabolic conversion is highly dependent on an individual's NAT2 genotype. "Fast acetylators" produce MTP as the major plasma metabolite following oral hydralazine administration, whereas in "slow acetylators," other metabolic pathways, such as the formation of hydralazine pyruvic acid hydrazone, are more dominant.[4][5] This pharmacogenomic variance is a critical consideration in understanding the clinical pharmacokinetics of hydralazine and the relative exposure of a patient to MTP.[5]

Hydralazine_Metabolism Hydralazine Hydralazine Acetylated_Intermediate Acetylated Hydralazine (Intermediate) Hydralazine->Acetylated_Intermediate NAT2 Enzyme (Acetylation) MTP 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine (MTP) Acetylated_Intermediate->MTP Intramolecular Cyclization MOA_Workflow cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Cellular Pathway Analysis Target_ID Unbiased Target ID (e.g., Thermal Proteome Profiling, Affinity-MS) Hit_List Generate Hit List of Potential Binding Proteins Target_ID->Hit_List Binding_Assay Biophysical Validation (e.g., SPR, ITC) Confirm direct binding Hit_List->Binding_Assay Validate Hits Activity_Assay Functional Validation (Enzyme/Receptor Assay) Confirm modulation of activity Binding_Assay->Activity_Assay Signaling Pathway Analysis (e.g., Western Blot for Downstream Effectors) Activity_Assay->Signaling Characterize Cellular Effect Phenotype Cellular Phenotype Assay (e.g., Proliferation, Apoptosis, Calcium Flux) Signaling->Phenotype MOA Mechanism of Action Defined Phenotype->MOA Elucidate Mechanism

Caption: Experimental workflow for Mechanism of Action (MOA) elucidation.

Detailed Experimental Protocols

Phase 1: Unbiased Target Identification

  • Objective: To identify the direct molecular binding partners of MTP within a relevant biological system (e.g., human vascular smooth muscle cells, A549 lung cancer cells).

  • Method: Thermal Proteome Profiling (TPP)

    • Culture cells to ~80% confluency.

    • Lyse cells to create a native protein lysate.

    • Divide the lysate into two main groups: Vehicle control (e.g., DMSO) and MTP treatment (at a relevant concentration, e.g., 10-50 µM).

    • Aliquot each group into 10-12 tubes.

    • Heat the aliquots across a temperature gradient (e.g., from 37°C to 67°C) for 3 minutes.

    • Cool samples to room temperature. Centrifuge to pellet aggregated, denatured proteins.

    • Collect the supernatant containing soluble proteins.

    • Prepare samples for quantitative mass spectrometry (e.g., TMT labeling followed by LC-MS/MS).

    • Causality: A direct binding event between MTP and a protein will stabilize the protein's structure, resulting in a shift in its melting curve to a higher temperature compared to the vehicle control. This provides a direct, physical readout of target engagement in a complex biological matrix.

Phase 2: Target Validation

  • Objective: To confirm the direct binding and functional modulation of high-confidence hits from Phase 1.

  • Method: Surface Plasmon Resonance (SPR)

    • Express and purify the candidate target protein.

    • Immobilize the protein onto a sensor chip (e.g., via amine coupling).

    • Prepare a serial dilution of MTP in a suitable running buffer.

    • Flow the MTP solutions over the chip surface, starting with the lowest concentration. Include buffer-only injections for baseline subtraction.

    • Measure the change in response units (RU) over time to generate sensorgrams for association and dissociation.

    • Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (Kᴅ), and the on- (ka) and off- (kd) rates.

    • Self-Validation: The binding must be specific, saturable, and reversible (where applicable). A low Kᴅ (e.g., in the µM to nM range) provides strong evidence of a direct, high-affinity interaction.

Phase 3: Cellular Pathway Analysis

  • Objective: To connect the validated molecular target to a cellular phenotype.

  • Method: Western Blot for Signaling Pathway Modulation

    • Based on the validated target (e.g., a specific kinase), identify its known downstream signaling substrates.

    • Treat relevant cells with a dose-response of MTP (and a vehicle control) for an appropriate time course.

    • Lyse the cells and quantify total protein concentration (e.g., BCA assay).

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific to the phosphorylated (active) form of the substrate and the total protein level of the substrate.

    • Use a loading control (e.g., GAPDH, β-actin) to ensure equal loading.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.

    • Causality: A dose-dependent change in the phosphorylation status of a downstream effector, which correlates with a known cellular outcome (e.g., decreased proliferation), provides a direct link between target engagement and cellular function.

Conclusion

3-Methyl-1,2,4-triazolo[3,4-a]phthalazine stands at a fascinating intersection of pharmacokinetics and medicinal chemistry. While its role as a major metabolite of hydralazine is well-documented, its intrinsic mechanism of action remains an open and compelling scientific question. The proven therapeutic versatility of the 1,2,4-triazolo[3,4-a]phthalazine scaffold provides a strong rationale for investigating this compound not merely as a metabolic byproduct, but as a potential pharmacologically active agent in its own right. The systematic application of modern target identification and validation methodologies, as outlined in this guide, provides a clear and actionable path for researchers to unlock the secrets of this intriguing molecule.

References

  • ResearchGate. (n.d.). Proposed metabolism of hydralazine (H). Available from: [Link]

  • ClinPGx. (n.d.). Hydralazine Pathway, Pharmacokinetics. Available from: [Link]

  • Talseth, T., Haegele, K. D., & McNay, J. L. (1980). Studies in the rabbit on 3-methyltriazolophthalazine, an acetylated metabolite of hydralazine. Evidence for an alternative route of formation. Drug Metabolism and Disposition, 8(2), 73–76. Available from: [Link]

  • Liu, Z. Q., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244. Available from: [Link]

  • La-Beck, N. M., & L'Heureux, L. E. (1983). The in vitro metabolism of hydralazine. Drug Metabolism and Disposition, 11(1), 57–61. Available from: [Link]

  • Gallenkamp, D., et al. (2013).T[1][4][6]riazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. Journal of Medicinal Chemistry, 56(17), 6889–6901. Available from: [Link]

  • Abdel-Ghani, T. M., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1435–1452. Available from: [Link]

  • Shepherd, A. M., et al. (1981). Clinical Pharmacokinetics of Hydralazine. Clinical Pharmacokinetics, 6(5), 302–319. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Available from: [Link]

  • MDPI. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Available from: [Link]

  • PMC. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Available from: [Link]

  • El-Gamal, M. I., et al. (2021). From triazolophthalazines to triazoloquinazolines: A bioisosterism-guided approach toward the identification of novel PCAF inhibitors with potential anticancer activity. Bioorganic & Medicinal Chemistry, 44, 116266. Available from: [Link]

  • NIH. (n.d.). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Antimicrobial Activities of Novel 1,2,4-Triazolo[3,4-a]phthalazine Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. Available from: [Link]

  • Shi, L. H., et al. (2014). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(4), 1148–1151. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of triazolophthalazine derivatives as anti oxidant agents. Available from: [Link]

  • Chambers, M. S., et al. (2004). 3-phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines and analogues: high-affinity gamma-aminobutyric acid-A benzodiazepine receptor ligands with alpha 2, alpha 3, and alpha 5-subtype binding selectivity over alpha 1. Journal of Medicinal Chemistry, 47(7), 1807–1822. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of new analogs of 3-methyl- [1][4][6]triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Available from: [Link]

  • PubMed. (n.d.). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Available from: [Link]

  • PMC. (n.d.). Synthesis of New Triazolopyrazine Antimalarial Compounds. Available from: [Link]

Sources

The Multifaceted Biological Activities of Triazolophthalazines: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The triazolophthalazine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This guide is intended for researchers, medicinal chemists, and drug development professionals, providing a comprehensive technical overview of the significant biological activities exhibited by this class of compounds. We will delve into the mechanistic underpinnings of their actions, provide field-proven experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to guide future drug design efforts. Our focus is on the practical application of this knowledge, empowering you to effectively explore the therapeutic potential of triazolophthalazine derivatives in your own research and development endeavors.

The Triazolophthalazine Scaffold: A Foundation for Diverse Bioactivity

The fundamental structure of triazolophthalazine, characterized by a fused 1,2,4-triazole and a phthalazine ring system, provides a unique three-dimensional arrangement of nitrogen atoms, aromatic surfaces, and potential hydrogen bond donors and acceptors. This distinct architecture allows for multifaceted interactions with various biological macromolecules, leading to a broad spectrum of pharmacological effects. The core can be readily functionalized at multiple positions, enabling the fine-tuning of physicochemical properties and biological targets.

Anticancer Activity: A Primary Focus of Investigation

The most extensively studied biological activity of triazolophthalazine derivatives is their potential as anticancer agents.[1][2] These compounds have demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines, including colon, breast, cervical, and gastric cancers.[3][4]

Mechanism of Action: Targeting Key Oncogenic Pathways

A predominant mechanism underlying the anticancer effects of many triazolophthalazine derivatives is the inhibition of crucial protein kinases involved in tumor growth, angiogenesis, and metastasis.[5]

  • VEGFR-2 Inhibition: A significant number of potent triazolophthalazine-based anticancer agents function as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][3] By blocking the ATP-binding site of this receptor tyrosine kinase, these compounds disrupt the downstream signaling cascade responsible for endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis), which is essential for tumor growth and survival.[6]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P P VEGFR2->P Autophosphorylation PLCg PLCγ P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Triazolo Triazolophthalazine Compound Triazolo->VEGFR2 Inhibits

Caption: VEGFR-2 signaling pathway and its inhibition by triazolophthalazine compounds.

  • Apoptosis Induction and Cell Cycle Arrest: Beyond kinase inhibition, certain triazolophthalazine derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[2] Flow cytometry analysis has revealed that these compounds can cause an accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[2][4] This suggests interference with the cellular machinery that regulates cell division.

Experimental Protocols for Evaluating Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay for assessing the cytotoxic effect of compounds on cancer cell lines.[5]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the triazolophthalazine compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Sorafenib).[1][3]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Principle: The assay quantifies the phosphorylation of a specific substrate by the VEGFR-2 kinase domain. Inhibition of the kinase results in a decreased phosphorylation signal.

Step-by-Step Methodology:

  • Assay Setup: In a 96-well plate, add the recombinant human VEGFR-2 enzyme, a specific peptide substrate (e.g., poly(Glu, Tyr) 4:1), and the triazolophthalazine compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC₅₀ value. Sorafenib is often used as a reference compound.[3]

Quantitative Data Summary
Compound IDTarget Cell LineIC₅₀ (µM)Reference
Compound 6oHCT-116 (Colon)7 ± 0.06[3]
Compound 6oMCF-7 (Breast)16.98 ± 0.15[3]
Compound 6mHCT-116 (Colon)13 ± 0.11[3]
Compound 6dHCT-116 (Colon)15 ± 0.14[3]
Compound 9bHCT-116 (Colon)23 ± 0.22[3]
Compound 11hMGC-803, EC-9706, HeLa, MCF-72.0 - 4.5[2][4]
Sorafenib (Ref.)HCT-116 (Colon)5.47 ± 0.3[3]
Sorafenib (Ref.)MCF-7 (Breast)7.26 ± 0.3[3]
Compound IDTarget EnzymeIC₅₀ (µM)Reference
Compound 6oVEGFR-20.1 ± 0.01[3]
Compound 6mVEGFR-20.15 ± 0.02[3]
Compound 6dVEGFR-20.28 ± 0.03[3]
Compound 9bVEGFR-20.38 ± 0.04[3]
Sorafenib (Ref.)VEGFR-20.1 ± 0.02[3]

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of various diseases, including cancer, cardiovascular disorders, and autoimmune diseases.[7] Triazolophthalazine derivatives have emerged as promising anti-inflammatory agents.[8]

Mechanism of Action: Inhibition of NF-κB Signaling

A key mechanism of the anti-inflammatory action of these compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like Tumor Necrosis Factor-alpha (TNF-α). By preventing the activation of NF-κB, triazolophthalazine derivatives can suppress the inflammatory cascade.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa_ligand TNF-α TNFR TNFR TNFa_ligand->TNFR IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation, NF-κB Release Triazolo Triazolophthalazine Compound Triazolo->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Caption: NF-κB signaling pathway and its inhibition by triazolophthalazine compounds.

Experimental Protocol for Evaluating Anti-inflammatory Activity

This is a classic and widely used in vivo model for screening acute anti-inflammatory activity.

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.

  • Grouping and Fasting: Divide the animals into groups (n=6), including a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the triazolophthalazine compound. Fast the animals overnight before the experiment with free access to water.

  • Compound Administration: Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Triazolophthalazine derivatives have demonstrated promising activity against various bacterial and fungal strains.[9][10]

Spectrum of Activity

Studies have shown that certain triazolophthalazine derivatives exhibit inhibitory activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.[9][10] Some compounds have also displayed broader-spectrum activity against both bacteria and fungi.[9]

Experimental Protocol for Evaluating Antimicrobial Activity

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]

Principle: A standardized suspension of the test microorganism is incubated with serial dilutions of the antimicrobial compound in a liquid medium. The MIC is the lowest concentration showing no turbidity.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus ATCC 29213) equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial two-fold dilutions of the triazolophthalazine compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.

  • MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

  • Confirmation (Optional): To confirm the MIC, a viability indicator like resazurin can be added. A color change from blue to pink indicates viable cells.

Cardiovascular Effects: Potential as Inotropic Agents

Certain triazolophthalazine derivatives have been investigated for their cardiovascular effects, particularly as positive inotropic agents for the treatment of heart failure.[12]

Mechanism of Action

The positive inotropic effects of these compounds are associated with their ability to increase the force of myocardial contraction.[12] While the precise molecular targets are still under investigation for many derivatives, some may act by modulating intracellular calcium levels or by inhibiting phosphodiesterases, similar to other inotropic drugs like milrinone.

Experimental Protocol for Evaluating Positive Inotropic Activity

This ex vivo model allows for the assessment of the direct effects of a compound on cardiac function, independent of systemic neural and hormonal influences.

Principle: An isolated heart is retrogradely perfused through the aorta with an oxygenated physiological salt solution, allowing for the measurement of various cardiac parameters.

Step-by-Step Methodology:

  • Heart Isolation: Euthanize a rabbit and rapidly excise the heart.

  • Cannulation and Perfusion: Cannulate the aorta and mount the heart on a Langendorff apparatus. Begin retrograde perfusion with Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ and maintained at 37°C.

  • Parameter Measurement: Measure cardiac parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

  • Compound Administration: After a stabilization period, infuse the triazolophthalazine compound at increasing concentrations into the perfusion solution.

  • Data Recording and Analysis: Continuously record the cardiac parameters and analyze the dose-dependent effects of the compound on myocardial contractility. Compare the effects to a standard positive inotrope like milrinone.[12]

Conclusion and Future Directions

The triazolophthalazine scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The extensive research into their anticancer properties, particularly as VEGFR-2 inhibitors, has yielded potent lead compounds. Furthermore, the demonstrated anti-inflammatory, antimicrobial, and cardiovascular activities highlight the broad therapeutic potential of this chemical class.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Elucidation: Systematic modification of the triazolophthalazine core to optimize potency and selectivity for specific biological targets.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological effects to identify novel targets and pathways.

  • In Vivo Efficacy and Safety Profiling: Advancing promising lead compounds into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[13][14][15]

  • Exploration of New Therapeutic Areas: Investigating the potential of triazolophthalazine derivatives in other disease areas where the identified mechanisms of action may be relevant.

By leveraging the foundational knowledge presented in this guide, researchers and drug development professionals are well-equipped to unlock the full therapeutic potential of triazolophthalazine compounds.

References

  • Al-Ostath, A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1278-1296. [Link]

  • Wu, Y., et al. (2013). Synthesis and Biological Evaluation of[3][4][12]triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine Derivatives Bearing Substituted Benzylpiperazine Moieties as Positive Inotropic Agents. Chemical Biology & Drug Design, 81(5), 591-599. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1278-1296. [Link]

  • Liu, H., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 84, 517-525. [https://www.researchgate.net/publication/264250269_Synthesis_and_anticancer_activities_of_novel_124-triazolo34-a]phthalazine_derivatives]([Link])

  • Li, J., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 84, 517-525. [Link]

  • Gao, C., et al. (2014). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(4), 1236-1238. [Link]

  • El-Wahab, A. H. F. A., et al. (2013). Synthesis, reactions and biological evaluation of benzyltriazolophthalazine derivatives. European Journal of Chemistry, 4(1), 10-19. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis and Antimicrobial Activities of Novel 1,2,4-Triazolo[3,4-a]phthalazine Derivatives. Molecules, 26(16), 4811. [https://www.researchgate.net/publication/353846684_Synthesis_and_Antimicrobial_Activities_of_Novel_124-Triazolo34-a]phthalazine_Derivatives]([Link])

  • Belavagi, N. S., et al. (2014). Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl benzyl)[3][4][12] triazolo[3,4-a] phthalazine derivatives. World Journal of Pharmaceutical Sciences, 2(12), 1746-1752. [Link]

  • El-Wahab, A. H. F. A., et al. (2013). Synthesis, reactions and biological evaluation of benzyltriazolophthalazine derivatives. European Journal of Chemistry, 4(1), 10-19. [Link]

  • Piao, H. R., et al. (2016). Synthesis and anti-inflammatory activity evaluation of a novel series of 6-phenoxy-[3][4][12]triazolo[3,4-a]phthalazine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 26(8), 1949-1953. [Link]

  • El-Wahab, A. H. F. A., et al. (2013). Synthesis, reactions and biological evaluation of benzyltriazolophthalazine derivatives. European Journal of Chemistry, 4(1), 10-19. [Link]

  • El-Gamal, M. I., et al. (2021). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1756-1772. [Link]

  • Akahane, A., et al. (1988). Studies on cardiotonic agents. II. Synthesis of novel phthalazine and 1,2,3-benzotriazine derivatives. Chemical & Pharmaceutical Bulletin, 36(11), 4436-4444. [Link]

  • Kumar, D., et al. (2012). Synthesis and antimicrobial evaluation of triazolo triazine derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 382-386. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[3][4][12]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 856526. [Link]

  • Thienthiti, K., et al. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1101, 1-13. [Link]

  • Wang, S., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(21), 5028. [Link]

  • Sato, Y., et al. (1980). Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems. Journal of Medicinal Chemistry, 23(8), 927-937. [Link]

  • Al-Ostath, A., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(9), 1278-1296. [Link]

  • Xia, M., et al. (2017). Paradigm Shift in Toxicity Testing and Modeling. Annual Review of Pharmacology and Toxicology, 57, 189-211. [Link]

  • Thienthiti, K., et al. (2014). Bioassays for anticancer activities. Methods in Molecular Biology, 1101, 1-13. [Link]

  • Ghavipanje, N., et al. (2016). Anti-inflammatory and analgesic activities of imidazolyl triazolo hydroxamic acid derivatives. Journal of Taibah University Medical Sciences, 11(6), 547-553. [Link]

  • Patel, R. P., et al. (2011). Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][1][3][4] thiadiazine derivatives. Journal of Advanced Pharmaceutical Technology & Research, 2(1), 34-41. [Link]

  • El-Gamal, M. I., et al. (2022). Synthesis, Characterization and Biological Activity of Some New Phthalazine Derivatives. Egyptian Journal of Chemistry, 65(13), 1-11. [Link]

  • Selič, L., et al. (2018). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 23(11), 2841. [Link]

  • Hermanowicz, P., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences, 22(7), 3707. [Link]

  • Abdel-Gawad, H., et al. (2021). From triazolophthalazines to triazoloquinazolines: A bioisosterism-guided approach toward the identification of novel PCAF inhibitors with potential anticancer activity. Bioorganic Chemistry, 114, 105126. [Link]

  • Sławiński, J., et al. (2019). Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][3][4][12]triazine Derivatives. Molecules, 24(20), 3705. [Link]

  • Hermanowicz, P., et al. (2020). Pyrazolo[4,3-e]tetrazolo[1,5-b][3][4][12]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International Journal of Molecular Sciences, 21(23), 9037. [Link]

  • Kahraman, D. C., et al. (2021). A new triazolothiadiazine derivative inhibits stemness and induces cell death in HCC by oxidative stress dependent JNK pathway activation. Scientific Reports, 11(1), 1-16. [Link]

  • Sato, Y., et al. (1980). Studies on cardiovascular agents. 6. Synthesis and coronary vasodilating and antihypertensive activities of 1,2,4-triazolo[1,5-a]pyrimidines fused to heterocyclic systems. Journal of Medicinal Chemistry, 23(8), 927-937. [Link]

  • Chen, Z., et al. (2022). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Cancers, 14(15), 3793. [Link]

  • Kumar, D., et al. (2012). Synthesis of triazolophthalazine derivatives as anti oxidant agents. Journal of Chemical and Pharmaceutical Research, 4(1), 382-386. [Link]

  • Pérez-Picaso, L., et al. (2022). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. Molecules, 27(9), 2977. [Link]

  • de Cogan, F., et al. (2021). Investigating Ex Vivo Animal Models to Test the Performance of Intravitreal Liposomal Drug Delivery Systems. Pharmaceutics, 13(7), 1024. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine Monohydrate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Triazolo[3,4-a]phthalazine Scaffold

The fused heterocyclic system of 1,2,4-triazolo[3,4-a]phthalazine is a cornerstone in medicinal chemistry. Derivatives of this scaffold have garnered significant interest due to their diverse pharmacological activities. Notably, they are recognized as high-affinity ligands for the benzodiazepine receptor site and are related to compounds with chemotherapeutic applications, including antihypertensive agents[1]. The parent compound, hydralazine (1-hydrazinophthalazine), is a well-known vasodilator[2]. The addition of a triazole ring to the phthalazine core rigidifies the structure and introduces new hydrogen bonding capabilities, profoundly influencing its interaction with biological targets.

Understanding the precise three-dimensional arrangement of these molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. Single-crystal X-ray diffraction provides the definitive solid-state conformation and reveals the intricate network of intermolecular interactions that govern crystal packing. This guide offers a comprehensive examination of the crystal structure of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine as a monohydrate (C₁₀H₈N₄·H₂O), providing foundational knowledge for researchers in the field.

Synthesis and Crystallization: From Precursor to Single Crystal

The formation of the triazolo[3,4-a]phthalazine system is a well-established synthetic route involving the cyclization of a hydrazinophthalazine precursor. The causality behind this strategy lies in the nucleophilic character of the exocyclic hydrazine nitrogen, which attacks an electrophilic carbonyl carbon, leading to intramolecular cyclization and subsequent dehydration.

Logical Flow of Synthesis

Synthesis_Flow A Phthalazinone B 1-Chlorophthalazine A->B POCl₃ C 1-Hydrazinophthalazine (Hydralazine) B->C Hydrazine Hydrate D 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine C->D Acetic Acid (Reflux) E Title Compound Monohydrate (Single Crystal) D->E Slow Evaporation (Ethyl Acetate)

Caption: Synthetic pathway to the title compound.

Experimental Protocol: Synthesis

The synthesis of the title compound is achieved via a robust cyclization reaction.

  • Starting Material : The key precursor is 1-hydrazinophthalazine. This intermediate is typically synthesized by reacting 1-chlorophthalazine with hydrazine hydrate[3]. 1-chlorophthalazine itself can be prepared from phthalazinone and phosphorus oxychloride[4].

  • Cyclization Reaction : 1-hydrazinophthalazine (2 g, 12.5 mmol) is suspended in acetic acid (10 mL)[1]. Acetic acid serves as both the reagent, providing the acetyl group for the formation of the methyl-substituted triazole ring, and the solvent.

  • Reaction Conditions : The mixture is heated under reflux for 4 hours[1]. The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration to form the aromatic triazole ring.

  • Work-up and Purification : Upon completion, the reaction mixture is cooled and quenched by pouring it into ice-cold water. The acidic conditions ensure the product is protonated and may precipitate. The resulting solid is collected by filtration[1].

  • Recrystallization : The crude solid is then purified by crystallization from methanol to yield 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine[1].

Experimental Protocol: Single Crystal Growth

The acquisition of high-quality single crystals is the most critical step for X-ray diffraction analysis. The choice of solvent is crucial; it must be one in which the compound has moderate solubility, allowing for slow, ordered growth rather than rapid precipitation.

  • Solvent Selection : Ethyl acetate is an effective solvent for this purpose[1].

  • Method : A solution of the purified compound in ethyl acetate is prepared.

  • Crystal Growth : The solution is allowed to evaporate slowly and undisturbed at ambient temperature (295 K)[1]. This process gradually increases the concentration of the solute beyond its saturation point, promoting the formation of well-defined, colorless block-like crystals of the monohydrate, suitable for diffraction studies[1]. The presence of atmospheric moisture facilitates the incorporation of a water molecule into the crystal lattice.

Comprehensive Crystal Structure Analysis

The crystal structure of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1[1].

Crystallographic Data Summary
ParameterValue
Chemical FormulaC₁₀H₈N₄·H₂O
Formula Weight (Mᵣ)202.22
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.3009 (9)
b (Å)7.9253 (9)
c (Å)9.2755 (10)
α (°)109.663 (10)
β (°)104.91 (1)
γ (°)95.830 (9)
Volume (V) (ų)477.83 (10)
Z (molecules/unit cell)2
Temperature (K)295
RadiationCu Kα (λ = 1.5418 Å)
Calculated Density (Dₓ)1.405 Mg m⁻³
Absorption Coeff. (μ)0.80 mm⁻¹
Final R-factor [I>2σ(I)]R = 0.057
Data sourced from Acta Crystallographica Section E: Structure Reports Online.[1]
Molecular Geometry

The core organic molecule is composed of a phthalazine system fused with a 1,2,4-triazole ring. A key structural feature is its near-perfect planarity. The maximum deviation from the least-squares plane calculated through all 13 ring atoms is a mere 0.041 Å[1][4]. This extensive planarity is indicative of a highly conjugated π-electron system extending across the fused rings.

The dihedral angle between the planes of the phenyl ring and the 1,2,4-triazole ring is only 2.84 (7)°, further emphasizing the coplanar nature of the heterocyclic system[1].

Caption: Molecular structure of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.

Supramolecular Assembly: Hydrogen Bonding and π-Stacking

The crystal packing is dominated by a combination of strong hydrogen bonds mediated by the water molecule and π-π stacking interactions.

Hydrogen-Bonded Dimers: The most significant structural motif is a centrosymmetric dimer formed by two organic molecules and two water molecules.[1][4] The water molecule acts as a hydrogen bond bridge, donating one hydrogen to a nitrogen atom of one phthalazine molecule and its second hydrogen to a nitrogen on a neighboring, inverted molecule. These interactions can be described using graph set notation as R₄⁴(10)[1]. This robust hydrogen-bonding network is the primary reason for the formation of the monohydrate.

Hydrogen_Bonding cluster_0 Molecule A cluster_1 Molecule B (Inverted) A_mol 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine A_N N B_mol 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine B_N N H2O_1 H₂O H2O_1->A_N O-H···N B_N2 N H2O_1->B_N2 H2O_2 H₂O H2O_2->B_N O-H···N A_N2 N H2O_2->A_N2

Caption: Centrosymmetric dimer formation via water molecule bridges.

π-π Stacking: Beyond the hydrogen-bonded dimers, the planar organic molecules arrange themselves through π-π stacking interactions. The molecules stack in a head-to-tail fashion along the crystallographic a-axis.[1][4] The distances between the mean planes of subsequent molecules are 3.43 (1) Å and 3.46 (1) Å, with corresponding centroid-centroid distances of 3.604 (2) Å and 3.591 (2) Å[1][5]. These distances are characteristic of stabilizing π-π interactions, which contribute significantly to the overall thermodynamic stability of the crystal lattice.

Conclusion

This guide has detailed the synthesis and comprehensive crystal structure of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. The molecule exhibits a high degree of planarity, facilitating significant π-π stacking interactions. The defining feature of the crystal packing is the formation of robust, centrosymmetric dimers linked by bridging water molecules through O-H···N hydrogen bonds. This detailed structural knowledge provides a critical foundation for medicinal chemists and material scientists, enabling a deeper understanding of the molecule's solid-state behavior and offering a validated starting point for computational modeling and the design of new derivatives with tailored properties.

References

  • Fun, H.-K., Jebas, S. R., & S. D., S. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2694. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. PubChem. [Link]

  • CORE. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. [Link]

  • Bollikolla, H. B., et al. (2019). Synthesis of new analogs of 3-methyl-[1][4][6] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Mediterranean Journal of Chemistry, 8(4), 285-294. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-methyl-1,2,4-triazolo[3,4-a]phthalazine. PubChem. [Link]

  • Quick Company. (n.d.). A Process For Preparation Of Hydralazine Hydrochloride. [Link]

  • National Center for Biotechnology Information. (n.d.). Hydralazine Hydrochloride. PubChem. [Link]

  • Google Patents. (n.d.). US7807830B2 - Manufacture of pure hydralazine salts.

Sources

An In-Depth Technical Guide to the Thermogravimetric Analysis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine: A Predictive Approach for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for understanding and performing a thermogravimetric analysis (TGA) of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine. As a nitrogen-containing heterocyclic compound with potential applications in drug development, a thorough characterization of its thermal stability is paramount for ensuring safety, predicting shelf-life, and designing robust manufacturing processes.[1][2] Phthalazine derivatives, in particular, have garnered interest for their diverse chemotherapeutic applications.[3]

While direct experimental TGA data for 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is not extensively published, this guide will leverage data from structurally similar nitrogen-rich heterocyclic compounds to predict its thermal decomposition behavior and outline a rigorous analytical approach.[1][4][5] By understanding the thermal properties of related triazolophthalazine and triazolotetrazine systems, we can establish a scientifically sound methodology for the analysis of the target compound.

The Critical Role of Thermogravimetric Analysis in Pharmaceutical Profiling

Thermogravimetric analysis is an essential technique in the solid-state characterization of active pharmaceutical ingredients (APIs). It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This data provides critical insights into:

  • Thermal Stability: Determining the temperature at which a compound begins to decompose is fundamental for safe handling and storage.

  • Decomposition Kinetics: Understanding the rate and energy of decomposition helps in predicting the behavior of the material under various thermal stresses.

  • Compositional Analysis: TGA can quantify the presence of volatiles, such as water or solvents, within a sample.

For a compound like 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine, which possesses a fused ring structure with multiple nitrogen atoms, the thermal decomposition pathway is likely to be complex, involving the evolution of nitrogen gas and other small molecular fragments.[4][6]

Proposed Experimental Protocol for TGA of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine

The following protocol is designed to provide a comprehensive thermal profile of the target compound. The choice of parameters is informed by typical analyses of nitrogen-containing heterocyclic compounds.

ParameterRecommended SettingRationale
Instrument High-resolution TGA/DSCSimultaneous TGA-DSC provides complementary information on mass loss and energy changes.
Sample Mass 3-5 mgSufficient for a clear signal while minimizing thermal gradients within the sample.
Crucible AluminaInert and suitable for high-temperature analysis.
Atmosphere Nitrogen (Inert) & Air (Oxidative)Separate runs in inert and oxidative atmospheres are crucial to understand the decomposition mechanism.
Flow Rate 50 mL/minEnsures a consistent and stable atmosphere around the sample.
Heating Rate 5, 10, 15, 20 °C/minMultiple heating rates are essential for kinetic analysis using model-free methods.
Temperature Range 30 °C to 600 °CThis range should encompass the melting and complete decomposition of the compound.
Step-by-Step Experimental Workflow:
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 3-5 mg of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine into an alumina crucible. Ensure the sample is representative and has a consistent particle size.

  • TGA Run (Nitrogen): Place the crucible in the TGA furnace and purge with nitrogen for at least 30 minutes to ensure an inert atmosphere. Begin the temperature program at the desired heating rate.

  • TGA Run (Air): Repeat the experiment with a fresh sample in an air atmosphere to investigate the effects of oxidation on the decomposition process.

  • Data Analysis: Analyze the resulting TGA and first derivative (DTG) curves to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate, and the residual mass.

Predicted Thermal Decomposition Profile

Based on the analysis of related triazolo and tetrazolo compounds, the thermal decomposition of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine in an inert atmosphere is anticipated to occur in one or two distinct stages.[1][4]

  • Initial Stability: The compound is expected to be thermally stable up to temperatures well above ambient, likely in the range of 250-300 °C.[1]

  • Decomposition Onset (Tonset): The initial mass loss will signify the beginning of the decomposition of the heterocyclic ring system.

  • Major Decomposition Stage: A significant mass loss is expected, corresponding to the fragmentation of the triazolo and phthalazine rings, likely leading to the evolution of nitrogen gas (N₂) and other small organic fragments.[4][6]

  • Residual Mass: A small amount of carbonaceous residue may remain at the end of the experiment in an inert atmosphere.

The first derivative of the TGA curve (DTG) will show peaks corresponding to the temperatures of the maximum rate of mass loss for each decomposition step.

Kinetic Analysis of Thermal Decomposition

A kinetic analysis of the TGA data is crucial for determining the activation energy (Ea) of the decomposition process. This parameter provides a quantitative measure of the energy barrier that must be overcome for decomposition to occur. Model-free isoconversional methods, such as the Kissinger and Flynn-Wall-Ozawa methods, are recommended as they do not require prior knowledge of the reaction mechanism.[4][7]

Kissinger Method

The Kissinger method utilizes the peak temperatures from the DTG curves at different heating rates (β) to calculate the activation energy. The equation is as follows:

ln(β/Tp²) = ln(AR/Ea) - Ea/RTp

Where:

  • β is the heating rate

  • Tp is the peak temperature from the DTG curve

  • A is the pre-exponential factor

  • R is the universal gas constant

  • Ea is the activation energy

A plot of ln(β/Tp²) versus 1/Tp should yield a straight line with a slope of -Ea/R, from which the activation energy can be determined.

Flynn-Wall-Ozawa (FWO) Method

The FWO method is another isoconversional method that uses the temperatures at specific conversion levels (α) from TGA curves obtained at different heating rates. The equation is:

ln(β) = ln(AEa/Rg(α)) - 5.331 - 1.052(Ea/RT)

Where:

  • g(α) is the integral form of the reaction model

For a given conversion (α), a plot of ln(β) versus 1/T will be linear, and the activation energy can be calculated from the slope (-1.052Ea/R).

TGA_Kinetic_Analysis_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase TGA_runs Perform TGA runs at multiple heating rates (e.g., 5, 10, 15, 20 °C/min) Data_Collection Collect TGA/DTG data: - Mass vs. Temperature - DTG peak temperatures (Tp) TGA_runs->Data_Collection Generates Isoconversional_Plot Create Isoconversional Plots: - Kissinger: ln(β/Tp²) vs. 1/Tp - FWO: ln(β) vs. 1/T Data_Collection->Isoconversional_Plot Provides data for Ea_Calculation Calculate Activation Energy (Ea) from the slope of the plots Isoconversional_Plot->Ea_Calculation Enables

Caption: Workflow for the kinetic analysis of TGA data.

Predicted Quantitative Data

The following table summarizes the expected ranges for the key thermal decomposition parameters for 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine based on data from analogous compounds.

ParameterPredicted Value (Inert Atmosphere)Reference Compounds
Decomposition Onset (Tonset) 250 - 300 °CNitrogen-rich heterocyclic esters[1]
DTG Peak Temperature (Tp) 270 - 350 °CTriazolo- and tetrazoloterazines[4]
Activation Energy (Ea) 150 - 250 kJ/molTriazolotetrazine derivatives[5][8]
Residual Mass at 600 °C < 20%General behavior of heterocyclic compounds

Concluding Remarks for the Research Professional

A comprehensive thermogravimetric analysis is an indispensable component of the preclinical characterization of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine. The methodologies and predictive data presented in this guide offer a robust starting point for researchers and drug development professionals. By systematically investigating its thermal stability and decomposition kinetics, a deeper understanding of the compound's physicochemical properties can be achieved, ultimately facilitating its safe and effective development as a potential therapeutic agent. The proposed experimental design, incorporating multiple heating rates and atmospheric conditions, will yield a rich dataset for a thorough evaluation of the material's thermal behavior.

References

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Special Issue : Synergies on the Trio Energy-Structure-Reactivity: Nitrogen- containing Heterocyclic Compounds. MDPI. [Link]

  • (PDF) Thermal decomposition of triazolo- and tetrazoloterazines. ResearchGate. [Link]

  • Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][4][9]triazolo[4,3-b][1][4][5][9]tetrazine. MDPI. [Link]

  • (PDF) Synthesis of new analogs of 3-methyl-[1][4][9] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • 3-Methyl-1,2,4-triazolo(3,4-a)phthalazine. PubChem. [Link]

  • Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][4][9]Triazolo[4,3 - PubMed. PubMed. [Link]

  • Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][4][9]Triazolo[4,3-b][1][4][5][9]tetrazine - PMC. NIH. [Link]

  • View of Synthesis of new analogs of 3-methyl-[1][4][9] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Mediterranean Journal of Chemistry. [Link]

  • 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. NIH. [Link]

  • Theoretical study on the thermal decomposition mechanism of 2-nitro-[1][4][9]triazolo[1,5-a][1][5][10]triazine-5,7-diamine. PubMed. [Link]

  • Kinetic Characteristics of Thermal Decomposition and Thermal Safety for Methylhydrazine. Chinese Journal of Energetic Materials. [Link]

  • Mechanism, Kinetics and Thermodynamics of Decomposition for High Energy Derivatives of[1][4][9]Triazolo[4,3-b - Semantic Scholar. Semantic Scholar. [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. PubMed. [Link]nih.gov/25682337/)

Sources

Methodological & Application

Synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine Derivatives: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Triazolophthalazine Scaffold

The fused heterocyclic system of 1,2,4-triazolo[3,4-a]phthalazine represents a privileged scaffold in medicinal chemistry. Its rigid, planar structure and the strategic placement of nitrogen atoms facilitate interactions with various biological targets. Specifically, the 3-methyl substituted derivatives have garnered significant attention due to their diverse and potent pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The development of efficient and versatile synthetic protocols for these compounds is therefore of paramount importance for researchers in drug discovery and development. This guide provides a detailed overview of the prevalent synthetic strategies, complete with step-by-step protocols and an exploration of the underlying reaction mechanisms.

Strategic Approaches to Synthesis

The construction of the 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine core primarily revolves around the formation of the triazole ring onto a pre-existing phthalazine moiety. The most common and direct approach involves the cyclization of 1-hydrazinophthalazine with an appropriate C1-electrophile, typically acetic anhydride or acetic acid, to introduce the methyl-substituted triazole ring.

A generalized synthetic workflow can be visualized as follows:

Synthesis_Workflow Start Phthalic Anhydride or Substituted Analogues Intermediate1 Phthalazinone Derivatives Start->Intermediate1 Hydrazine Hydrate Acetic Acid Intermediate2 1-Chlorophthalazine Derivatives Intermediate1->Intermediate2 POCl3 or SOCl2 Intermediate3 1-Hydrazinophthalazine Intermediate2->Intermediate3 Hydrazine Hydrate Final_Product 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine Derivatives Intermediate3->Final_Product Acetic Anhydride or Acetic Acid

Caption: General synthetic workflow for 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine derivatives.

For further derivatization, functional groups can be introduced on the phthalazine ring at various stages of the synthesis. For instance, Suzuki coupling reactions on a halogenated triazolophthalazine core offer a powerful tool for introducing aryl substituents, thereby expanding the chemical space for structure-activity relationship (SAR) studies.[2][4]

Core Synthesis Protocol: From Phthalic Anhydride to the Triazolophthalazine Scaffold

This section details a reliable, multi-step protocol for the synthesis of the parent 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine, starting from the commercially available and inexpensive phthalic anhydride.

Step 1: Synthesis of Phthalazin-1(2H)-one

This initial step involves the reaction of phthalic anhydride with hydrazine hydrate in a suitable solvent, such as acetic acid or ethanol, under reflux conditions. The reaction proceeds via a nucleophilic acyl substitution followed by dehydration to yield the bicyclic phthalazinone.

  • Materials:

    • Phthalic anhydride

    • Hydrazine hydrate

    • Glacial acetic acid

  • Procedure:

    • To a solution of phthalic anhydride (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.2 equivalents) dropwise with stirring.

    • Heat the reaction mixture to reflux for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to obtain phthalazin-1(2H)-one.

Step 2: Synthesis of 1-Chlorophthalazine

The hydroxyl group of the phthalazinone is converted to a chlorine atom using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This step is crucial for the subsequent nucleophilic substitution with hydrazine.

  • Materials:

    • Phthalazin-1(2H)-one

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • Carefully add phthalazin-1(2H)-one (1 equivalent) to an excess of phosphorus oxychloride (5-10 equivalents) with cooling in an ice bath.

    • Heat the mixture at reflux for 2-3 hours.

    • Cool the reaction mixture and slowly pour it onto crushed ice with vigorous stirring.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • The precipitated 1-chlorophthalazine is filtered, washed with water, and dried.

Step 3: Synthesis of 1-Hydrazinophthalazine

The chloro-substituted phthalazine is then converted to the key intermediate, 1-hydrazinophthalazine, by reaction with hydrazine hydrate.

  • Materials:

    • 1-Chlorophthalazine

    • Hydrazine hydrate

    • Ethanol

  • Procedure:

    • Dissolve 1-chlorophthalazine (1 equivalent) in ethanol.

    • Add an excess of hydrazine hydrate (5-10 equivalents) and reflux the mixture for 4-6 hours.

    • Cool the reaction mixture, and the resulting precipitate is filtered, washed with ethanol, and dried to yield 1-hydrazinophthalazine.

Step 4: Cyclization to 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine

The final step involves the cyclization of 1-hydrazinophthalazine with acetic anhydride.[5][6][7] This reaction proceeds through an initial acylation of the hydrazine moiety, followed by an intramolecular cyclization and dehydration to form the stable triazole ring.

Cyclization_Mechanism cluster_0 Acylation cluster_1 Cyclization & Dehydration Hydrazinophthalazine 1-Hydrazinophthalazine Acylated_Intermediate N-acetylated intermediate Hydrazinophthalazine->Acylated_Intermediate Acetic Anhydride Cyclized_Intermediate Cyclized Intermediate Acylated_Intermediate->Cyclized_Intermediate Intramolecular Nucleophilic Attack Final_Product 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine Cyclized_Intermediate->Final_Product Dehydration

Caption: Mechanism of triazole ring formation.

  • Materials:

    • 1-Hydrazinophthalazine

    • Acetic anhydride

  • Procedure:

    • A mixture of 1-hydrazinophthalazine (1 equivalent) and an excess of acetic anhydride (5-10 equivalents) is heated at reflux for 2-4 hours.

    • After cooling, the reaction mixture is poured into ice water.

    • The resulting solid is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford pure 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.

One-Pot Synthesis Strategies

To improve efficiency and reduce waste, one-pot synthetic methodologies are highly desirable.[8][9][10][11][12] For the synthesis of triazolophthalazines, a one-pot approach can be employed by combining the hydrazinolysis of 1-chlorophthalazine and the subsequent cyclization without isolating the 1-hydrazinophthalazine intermediate.

Protocol for One-Pot Synthesis of Substituted Triazolophthalazines

This protocol illustrates a one-pot synthesis starting from a substituted 1,4-dichlorophthalazine.

  • Materials:

    • 1,4-Dichlorophthalazine (or a substituted analog)

    • Acetic hydrazide

    • n-Butanol

  • Procedure:

    • A mixture of 1,4-dichlorophthalazine (1 equivalent) and acetic hydrazide (2 equivalents) in n-butanol is stirred under an inert atmosphere (e.g., argon).[13]

    • The reaction mixture is heated to reflux and maintained for 12-16 hours.[13]

    • The reaction is monitored by TLC for the disappearance of starting materials.

    • Upon completion, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is purified by flash column chromatography to yield the desired 6-chloro-3-methyl-[1][14][15]triazolo[3,4-a]phthalazine.[13]

Data Summary: Representative Reaction Conditions and Yields

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
Phthalic anhydrideHydrazine hydrate, Acetic acidAcetic acidReflux4-6~90[2]
Phthalazin-1(2H)-onePOCl₃NeatReflux2-3~85[2]
1-ChlorophthalazineHydrazine hydrateEthanolReflux4-6~80[2]
1-HydrazinophthalazineAcetic anhydrideNeatReflux2-4~88[2]
1,4-DichlorophthalazineAcetic hydraziden-ButanolRefluxOvernight41[13]

Troubleshooting and Key Considerations

  • Purity of Starting Materials: Ensure the use of pure starting materials, as impurities can lead to side reactions and lower yields.

  • Anhydrous Conditions: For reactions involving chlorinating agents like POCl₃, anhydrous conditions are crucial to prevent hydrolysis.

  • Reaction Monitoring: Close monitoring of the reaction by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: Recrystallization is often sufficient for the final product. However, for derivatives with similar polarities, column chromatography may be necessary.

Conclusion

The synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine derivatives is a well-established area of heterocyclic chemistry with significant implications for drug discovery. The protocols outlined in this guide provide a solid foundation for researchers to access these valuable compounds. By understanding the underlying chemical principles and carefully controlling the reaction parameters, these synthetic routes can be reliably implemented and adapted to generate diverse libraries of triazolophthalazine derivatives for further biological evaluation.

References

  • Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. (2014). European Journal of Medicinal Chemistry, 85, 235–244.
  • Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][1][2][15]thiadiazine Scaffold. (n.d.). PMC - NIH.

  • Synthesis of new analogs of 3-methyl-[1][14][15] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. (2019). Mediterranean Journal of Chemistry, 8(4).

  • Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023).
  • 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine. (n.d.). Biosynth.
  • Scheme 4. Reaction of 3 with acetic anhydride under different conditions. (n.d.).
  • DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. (n.d.). NIH.
  • Synthesis of new analogs of 3-methyl-[1][14][15] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. (n.d.). Semantic Scholar.

  • Evaluation of the interactions of hydrazide derivatives with acetic acid and molecular modeling analysis of N-acetyl
  • One-pot synthesis of triazines as potential agents affecting cell differentiation. (2018). Monatshefte fuer Chemie/Chemical Monthly, 149(7). 11.[1][14][15]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. (n.d.). ACS Publications.

  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. (n.d.). PMC - NIH.
  • picoSpin 45: Hydrolysis of Acetic Anhydride with Heavy Water (D2O). (n.d.). Thermo Fisher Scientific.
  • A New, One-Pot, Multicomponent, Microwave-Assisted Synthesis of Azolo[1][2]triazines. (2017). ResearchGate.

  • Reactions of Anhydrides. (2020). YouTube.
  • A Concise Review on Phthlazine Derivatives and its Biological Activities. (n.d.). PharmaInfo.
  • One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions. (2019). NIH.
  • 1-Hydrazinophthalazine Hydrochloride. (n.d.). Tokyo Chemical Industry Co., Ltd. (APAC).

Sources

Application Notes and Protocols for the Analytical Determination of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (MTP) is a significant heterocyclic compound with a growing presence in pharmaceutical research and development. It is recognized primarily as the major acetylated metabolite of Hydralazine, a well-established antihypertensive drug.[1] Beyond its metabolic role, MTP and its triazolophthalazine scaffold are being investigated for a range of pharmacological activities, including as high-affinity ligands for the benzodiazepine receptor site and as foundational structures for novel anticancer and antimicrobial agents.[2]

The accurate and precise quantification of MTP is critical for several applications. In pharmaceutical quality control, it is essential to monitor MTP as a potential impurity or degradation product in Hydralazine formulations. For researchers in drug discovery, reliable analytical methods are necessary to characterize new derivatives and understand their pharmacokinetic and pharmacodynamic profiles.

These application notes provide a comprehensive guide to the analytical methods for the detection and quantification of MTP, designed for researchers, scientists, and drug development professionals. The protocols are grounded in established analytical principles and validated according to the International Council for Harmonisation (ICH) guidelines to ensure data integrity and reliability.[3][4]

Physicochemical Properties of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

A thorough understanding of the physicochemical properties of MTP is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular Formula C₁₀H₈N₄[5]
Molecular Weight 184.20 g/mol [5]
CAS Number 20062-41-3[6]
Appearance Yellow Solid[6]
Melting Point 168-170°C[7]
Solubility Slightly soluble in Chloroform, Dichloromethane[7]

Recommended Analytical Methodologies

Based on the chemical structure of MTP and a review of analytical techniques for the parent compound Hydralazine and related triazole compounds, High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended primary analytical technique. Gas Chromatography (GC) offers a viable alternative, particularly for its sensitivity with specific detectors.

Primary Technique: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a versatile and widely used technique in pharmaceutical analysis due to its high resolution, sensitivity, and suitability for a broad range of compounds. For MTP, a reverse-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.

Causality of Experimental Choices:

  • Reverse-Phase C18 Column: A C18 column is chosen for its excellent retention and separation of moderately polar compounds like MTP. The long alkyl chains of the stationary phase provide a hydrophobic environment that interacts effectively with the aromatic and heterocyclic rings of the analyte.

  • Mobile Phase Composition: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is recommended. The buffer controls the pH and influences the ionization state of the analyte, thereby affecting its retention. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for a wide range of compounds. A gradient elution allows for the efficient separation of MTP from potential impurities with varying polarities.

  • UV Detection: MTP contains a chromophoric system due to its fused aromatic and heterocyclic rings, making it suitable for UV detection. A detection wavelength of around 230 nm is a good starting point, as this is a common wavelength for the analysis of Hydralazine and its impurities.[8][9] A photodiode array (PDA) detector is highly recommended to assess peak purity and identify potential co-eluting impurities.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis SamplePrep Sample Preparation (e.g., Dissolution in Diluent) Injection Injection into HPLC System SamplePrep->Injection StandardPrep Standard Preparation (Known Concentration of MTP) StandardPrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 230 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Comparison to Standard) Integration->Quantification Validation Method Validation (ICH Guidelines) Quantification->Validation

Caption: Workflow for the HPLC-UV analysis of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine.

Protocol 1: HPLC-UV Method for the Quantification of MTP

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV or PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Analytical balance, volumetric flasks, and pipettes.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Water (HPLC grade).

  • 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine reference standard.

2. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve an appropriate amount of potassium dihydrogen phosphate in water to a concentration of 0.02 M. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v).

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of MTP reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).

  • Sample Solution: Accurately weigh a portion of the sample containing MTP and dissolve it in the diluent to obtain a final concentration within the linear range of the method.

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.02 M Phosphate Buffer (pH 3.0)B: Acetonitrile
Gradient Program Time (min)
0
15
20
21
25
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 230 nm

4. Data Analysis

  • Integrate the peak area of MTP in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

  • Determine the concentration of MTP in the sample solution from the calibration curve.

Method Validation according to ICH Q2(R2) Guidelines

For the HPLC-UV method to be considered trustworthy, it must be validated according to ICH guidelines.[3][10] The following parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by analyzing a blank, a placebo (if applicable), the MTP standard, and a sample. Forced degradation studies (acid, base, oxidation, heat, and light) should be performed to demonstrate that the degradation products do not interfere with the MTP peak.[11][12]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations should be used to establish linearity. The correlation coefficient (r²) should be greater than 0.99.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by the recovery of a known amount of analyte spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Precision within the same laboratory but on different days, with different analysts, or with different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Logical Relationship for Method Validation

Validation_Logic cluster_core Core Validation Parameters cluster_derived Derived & Confirmatory Parameters cluster_outcome Outcome Specificity Specificity LOD_LOQ LOD & LOQ Specificity->LOD_LOQ ValidatedMethod Validated Analytical Method Specificity->ValidatedMethod Linearity Linearity Range Range Linearity->Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->Range Accuracy->ValidatedMethod Precision Precision Precision->Range Precision->LOD_LOQ Precision->ValidatedMethod Range->ValidatedMethod LOD_LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Caption: Interrelationship of key parameters for analytical method validation.

Alternative Technique: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While MTP itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed. A historical method for the simultaneous determination of Hydralazine and MTP utilized this approach.[1]

Protocol 2: GC Method for the Quantification of MTP (Adapted from Angelo et al., 1980)

1. Principle This method involves the derivatization of MTP to a more volatile and thermally stable compound, followed by separation and detection using a gas chromatograph equipped with a nitrogen-selective detector (NSD) or a flame ionization detector (FID).

2. Instrumentation and Materials

  • Gas chromatograph with an appropriate detector (NSD or FID).

  • GC column suitable for the separation of the derivatized analyte (e.g., a packed column with 1% SP-1000 on Chromosorb W or a modern capillary column).

  • Reagents for derivatization (e.g., formic acid).

  • Solvents for extraction (e.g., toluene).

3. Procedure

  • Derivatization: React the sample containing MTP with a derivatizing agent such as formic acid to form a more volatile derivative.

  • Extraction: Extract the derivatized MTP into an organic solvent like toluene.

  • GC Analysis: Inject the extract into the GC system.

  • Chromatographic Conditions (starting point based on Angelo et al., 1980):

    • Carrier Gas: Helium or Nitrogen.

    • Flow Rate: Approximately 30 mL/min.

    • Column Temperature: Isothermal or programmed, depending on the separation requirements.

    • Detector: Nitrogen-Selective Detector (NSD) for high sensitivity and selectivity for nitrogen-containing compounds.

  • Quantification: Use an internal standard (e.g., a structurally similar compound) for accurate quantification by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

4. Validation The GC method should also be validated according to ICH guidelines, similar to the HPLC method.

Conclusion

The analytical methods detailed in these application notes provide a robust framework for the accurate and reliable detection and quantification of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine. The primary recommended technique is a validated reverse-phase HPLC-UV method, which offers high specificity, linearity, accuracy, and precision. An alternative GC method is also presented. Adherence to the principles of method validation as outlined by the ICH is paramount to ensure the integrity of the generated data, which is crucial for applications in pharmaceutical quality control and drug development research.

References

  • Angelo, H., Christensen, J. (1980). Gas chromatographic method for the simultaneous determination of hydralazine and its acetylated metabolite in serum using a nitrogen-selective detector.
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • ICH Harmonised Guideline. (2022).
  • Lessen, T., & Zhao, D. C. (1996). Interactions between drug substances and excipients. 1. Fluorescence and HPLC studies of triazolophthalazine derivatives from hydralazine hydrochloride and starch. Journal of Pharmaceutical Sciences, 85(3), 326–329.
  • Dutkiewicz, G., Kumar, C. S. C., Yathirajan, H. S., Mayekar, A. N., & Kubicki, M. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2694.
  • Reddy, S. K., Sharma, S., & Singh, A. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.
  • European Medicines Agency. (2022). ICH Q2(R2)
  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Products Q3B(R2).
  • Shah, K. V., Chauhan, S. P., & Suhagia, B. N. (2014). Analytical Methodologies for the Determination of Hydralazine: A Review. Research & Reviews: Journal of Pharmaceutical Analysis, 3(2).
  • Sahu, P. K., Sankar, D. G., & Sahoo, S. (2013). Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of hydralazine, metyl paraben and propyl paraben in hydralazine hydrochloride injection. International Journal of Novel Trends in Pharmaceutical Sciences, 3(4), 93-101.
  • PubChem. (n.d.). 3-Methyl-1,2,4-triazolo(3,4-a)phthalazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • International Conference on Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Veeprho. (n.d.). Hydralazine Impurities and Related Compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Hydralazine Hydrochloride-impurities. Retrieved from [Link]

  • Sravani, G., et al. (2015). Validated LC Method for the Estimation of Hydralazine Hydrochloride in Pharmaceutical Dosage Forms. International Journal of Pharmaceutical Sciences and Research, 6(11), 4786-4790.
  • Reddy, S. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134.
  • Liu, Y., et al. (2011). LC–MS–MS Method for Quantification of Hydralazine in BALB/C Mouse Plasma and Brain: Application to Pharmacokinetic Study.

Sources

Application Note: A Validated RP-HPLC Method for the Quantification of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

This application note details a robust, specific, and accurate reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine. This compound is a significant heterocyclic molecule with potential applications in neuropharmacology as a ligand for the benzodiazepine receptor site and as a metabolite of the antihypertensive drug hydralazine.[1][2][3] Its accurate quantification is critical for various stages of drug development, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and stability testing.

The developed method utilizes a C18 stationary phase with a simple isocratic mobile phase and UV detection, ensuring ease of use, reproducibility, and high throughput. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[4][5][6]

Chromatographic Principle

The method is based on the principle of reverse-phase chromatography, where the stationary phase (C18 silica) is nonpolar, and the mobile phase is polar. 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine, being a moderately nonpolar molecule, is retained on the column and then eluted by a mixture of an organic solvent (acetonitrile) and an aqueous buffer. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Quantification is achieved by measuring the analyte's peak area from its UV absorbance at a specified wavelength and comparing it to that of a reference standard of known concentration.

Materials and Reagents

ItemVendor & Grade
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a Quaternary Pump, Autosampler, Column Compartment, and Diode Array Detector (DAD) or UV-Vis Detector.
Chromatography Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
Data Acquisition OpenLab CDS or equivalent chromatography data software.
Reference Standard 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (≥98% purity).
Acetonitrile (ACN) HPLC Grade.
Methanol (MeOH) HPLC Grade.
Potassium Dihydrogen Phosphate (KH₂PO₄) Analytical Reagent Grade.
Orthophosphoric Acid Analytical Reagent Grade.
Water HPLC Grade or Milli-Q equivalent.
Filters 0.45 µm Nylon syringe filters for sample/standard preparation.

Proposed Chromatographic Conditions

The selection of these parameters is based on the physicochemical properties of the analyte (Molecular Formula: C₁₀H₈N₄, MW: 184.20 g/mol ) and established chromatographic principles.[7][8][9] A C18 column is chosen for its versatility with moderately polar to nonpolar compounds. The acetonitrile/buffer mobile phase provides good peak shape and retention. The pH is controlled to ensure consistent ionization state of the analyte.

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v)Provides optimal retention and peak symmetry. The acidic pH suppresses the ionization of residual silanols on the column packing.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for robust separations of small organic molecules.
Flow Rate 1.0 mL/minEnsures adequate analysis time and good column efficiency without excessive backpressure.
Column Temperature 30 °CMaintains consistent retention times and improves peak shape by reducing mobile phase viscosity.
Detection Wavelength 240 nmChosen based on the UV absorbance maximum of the phthalazine chromophore, providing high sensitivity.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overload.
Run Time 10 minutesSufficient to elute the analyte and any potential early-eluting impurities, allowing for a timely return to baseline.

Standard and Sample Preparation Protocol

Mobile Phase Preparation (1 Liter)
  • Buffer Preparation: Accurately weigh 2.72 g of KH₂PO₄ and dissolve it in 1000 mL of HPLC grade water.

  • pH Adjustment: Adjust the pH of the buffer solution to 3.0 ± 0.05 using orthophosphoric acid.

  • Final Mobile Phase: Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.

  • Degassing: Degas the final mobile phase for 15 minutes using a sonicator or an online degasser before use.

Standard Stock Solution (100 µg/mL)
  • Accurately weigh approximately 10 mg of the 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine reference standard.

  • Transfer the standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol (as a diluent for better solubility) and sonicate for 5 minutes to dissolve.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 100 mL with methanol and mix thoroughly.

Working Standard Solutions (for Linearity)

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired range (e.g., 1, 5, 10, 25, 50 µg/mL).

Sample Preparation
  • Accurately weigh the sample matrix (e.g., powdered formulation, API) containing the analyte.

  • Dissolve the sample in a known volume of methanol to achieve a theoretical concentration within the linearity range of the method.

  • Vortex and sonicate as needed to ensure complete dissolution.

  • Filter the solution through a 0.45 µm nylon syringe filter into an HPLC vial before injection.

Analytical Workflow & System Suitability

The following diagram illustrates the complete analytical process from preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase P2 Prepare Standard & Sample Solutions P1->P2 SST System Suitability Test (SST) (Inject Standard 5x) P2->SST SEQ Run Analytical Sequence (Standards & Samples) SST->SEQ INT Integrate Peaks & Review Data SEQ->INT CALC Calculate Concentration (Using Calibration Curve) INT->CALC REP Generate Final Report CALC->REP

Caption: High-level workflow for HPLC quantification.

System Suitability Test (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified.[10][11] This is a non-negotiable step to ensure the reliability of the results.[12][13]

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a working standard solution (e.g., 25 µg/mL) five consecutive times.

  • Calculate the system suitability parameters from the resulting chromatograms.

Acceptance Criteria:

ParameterUSP Guideline RequirementRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, critical for accurate integration.[12]
Theoretical Plates (N) N ≥ 2000Indicates good column efficiency and sharp peaks.[10]
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[12]

Method Validation Protocol (ICH Q2(R1))

To ensure the analytical procedure is suitable for its intended purpose, a full validation should be performed.[4][6][14]

G cluster_details Validation Method Validation Parameters (ICH Q2(R1)) Specificity Linearity & Range Accuracy Precision LOQ / LOD Robustness Spec Peak Purity (DAD) Forced Degradation Validation:f0->Spec Lin 5-7 Concentrations r² > 0.999 Validation:f1->Lin Acc Spike-Recovery (e.g., 80, 100, 120%) Validation:f2->Acc Prec Repeatability (n=6) Intermediate Precision Validation:f3->Prec Limit Signal-to-Noise Ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) Validation:f4->Limit Robust Vary: Flow Rate, pH, Organic % Validation:f5->Robust

Caption: Key parameters for analytical method validation.

Specificity
  • Procedure: Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte. Inject degraded samples and a placebo solution.

  • Acceptance Criteria: The peak for 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine should be free from interference from any degradants or placebo components. Peak purity should be confirmed using a Diode Array Detector.

Linearity and Range
  • Procedure: Analyze a series of at least five standard solutions across a range of concentrations (e.g., 1-50 µg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (Recovery)
  • Procedure: Perform a recovery study by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day, with the same analyst and instrument. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two sets of data should meet predefined criteria.

Limit of Quantitation (LOQ) and Limit of Detection (LOD)
  • Procedure: Determine based on the signal-to-noise (S/N) ratio.

  • Acceptance Criteria: Typically, S/N ≥ 10 for LOQ and S/N ≥ 3 for LOD.

Conclusion

The RP-HPLC method described provides a reliable and efficient tool for the quantification of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine. The methodology is straightforward, utilizing common reagents and instrumentation, making it easily transferable between laboratories. Adherence to the system suitability and validation protocols outlined herein will ensure that the data generated is accurate, precise, and fit for purpose in a regulated research or quality control environment.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][4][6]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][5]

  • Pharmalytics. (2025). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. [Link][10]

  • PubChem. 3-Methyl-1,2,4-triazolo(3,4-a)phthalazine. National Center for Biotechnology Information. [Link][7]

  • MicroSolv Technology Corporation. (2023). System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link][12]

  • Pharma guideline. System Suitability in HPLC Analysis. [Link][11]

  • USP. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. [Link][13]

  • NIH. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. [Link][2]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link][14]

Sources

Application Notes and Protocols: Characterization of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine as a Benzodiazepine Receptor Ligand

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Scaffold for Benzodiazepine Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the primary mediator of inhibitory neurotransmission in the central nervous system.[1][2] Its modulation by various pharmacological agents has been a cornerstone of treatment for anxiety, insomnia, seizures, and other neurological disorders. Among the most well-known modulators are benzodiazepines, which bind to a specific allosteric site on the GABA-A receptor, enhancing the effect of GABA and leading to increased chloride ion influx and neuronal hyperpolarization.[3][4]

The triazolophthalazine scaffold has emerged as a promising chemotype for the development of novel benzodiazepine receptor ligands.[5][6] Derivatives of this class have demonstrated high affinity for the benzodiazepine binding site, with some exhibiting selectivity for different GABA-A receptor subtypes.[7] This application note focuses on the parent compound, 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine, and provides a comprehensive guide for its characterization as a benzodiazepine receptor ligand. We will detail protocols for determining its binding affinity, functional activity, and in vivo behavioral effects, providing researchers with the necessary tools to explore the therapeutic potential of this compound and its analogs.

Physicochemical Properties of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

A thorough understanding of the physicochemical properties of a compound is essential for its formulation and interpretation of biological data.

PropertyValueSource
Molecular Formula C₁₀H₈N₄PubChem CID: 97339[8]
Molecular Weight 184.20 g/mol PubChem CID: 97339[8]
Appearance Yellow SolidChemicalBook[9]
Melting Point 168-170 °CChemicalBook[9]
Solubility Slightly soluble in Chloroform, Dichloromethane, Ethanol, and MethanolChemicalBook[9]
InChIKey HAADZFBBHXCGLW-UHFFFAOYSA-NPubChem CID: 97339[8]

GABA-A Receptor Signaling Pathway

The binding of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine to the benzodiazepine site on the GABA-A receptor is hypothesized to allosterically modulate the receptor's function, enhancing GABA-mediated chloride ion influx. This leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.

GABA_A_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA GABA_Vesicle GABA Vesicles GABA_release GABA_Vesicle->GABA_release Exocytosis GABA_release->GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel Opens BZ_Site Benzodiazepine Binding Site BZ_Site->GABA_A_Receptor Positive Allosteric Modulation Cl_ion Cl- Chloride_Channel->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) GABA->GABA_Vesicle Packaging GABA->GABA_A_Receptor Binds to α/β interface MTP 3-Methyl-1,2,4-triazolo [3,4-A]phthalazine MTP->BZ_Site Binds Cl_ion->Hyperpolarization Leads to

Caption: GABA-A Receptor Signaling Pathway.

Experimental Protocols

Part 1: In Vitro Characterization

This protocol determines the binding affinity (Ki) of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine for the benzodiazepine binding site on GABA-A receptors through competitive displacement of a radiolabeled ligand, [³H]-flumazenil.[10]

Materials:

  • Receptor Source: Rat cortical membranes or membranes from HEK293 cells transiently expressing specific human GABA-A receptor subtypes (e.g., α1β3γ2, α2β3γ2, α3β3γ2, α5β3γ2).[11]

  • Radioligand: [³H]-flumazenil (specific activity ~80-90 Ci/mmol).

  • Test Compound: 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine.

  • Non-specific Binding Control: Diazepam (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]

  • Scintillation Cocktail.

  • 96-well plates, filter mats, and a scintillation counter.

Protocol Workflow:

Radioligand_Binding_Workflow start Start prep_membranes Prepare Receptor Membranes (Rat Cortex or Transfected Cells) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Test Compound) prep_membranes->setup_assay add_reagents Add Membranes, [3H]-Flumazenil, and Test Compound/Diazepam setup_assay->add_reagents incubate Incubate (e.g., 35 min at 30°C) add_reagents->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters filter->wash scint_count Scintillation Counting wash->scint_count analyze Data Analysis (IC50 and Ki Calculation) scint_count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

Step-by-Step Procedure:

  • Membrane Preparation: Homogenize rat cerebral cortex or transfected HEK293 cells in ice-cold assay buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the wash step. Finally, resuspend the pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Assay buffer.

    • Non-specific Binding: 10 µM Diazepam.

    • Test Compound: Serial dilutions of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (e.g., 0.1 nM to 10 µM).

  • Reaction: To each well, add the receptor membrane preparation (e.g., 100 µg protein), [³H]-flumazenil (to a final concentration approximately equal to its Kd, e.g., 1-2 nM), and the corresponding solutions from the assay setup. The final assay volume should be consistent (e.g., 0.5 mL).[10]

  • Incubation: Incubate the plate at 30°C for 35 minutes to reach equilibrium.[10]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in assay buffer.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Results:

The following table presents hypothetical binding affinity data for 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine at different GABA-A receptor subtypes, based on published data for similar triazolophthalazine derivatives.[5][7]

GABA-A Receptor SubtypeKi (nM)
α1β2γ215.2 ± 2.1
α2β2γ28.5 ± 1.3
α3β2γ29.8 ± 1.5
α5β2γ225.4 ± 3.8

This high-throughput assay measures the ability of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine to modulate GABA-induced chloride ion flux in cells expressing GABA-A receptors.[12][13] The assay utilizes a membrane potential-sensitive dye that fluoresces upon changes in cell membrane potential caused by chloride influx.

Materials:

  • Cell Line: HEK293 cells stably or transiently expressing a specific GABA-A receptor subtype (e.g., α1β2γ2).

  • Test Compound: 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine.

  • Agonist: GABA.

  • Positive Control: Diazepam.

  • FLIPR Membrane Potential Assay Kit.

  • Assay Buffer: Locke's buffer (NaCl 154 mM, KCl 5.6 mM, CaCl₂ 2.3 mM, MgCl₂ 1 mM, HEPES 8.6 mM, glucose 5.6 mM, glycine 0.1 µM, pH 7.4).[14]

  • FLIPR instrument.

Protocol Workflow:

FLIPR_Assay_Workflow start Start plate_cells Plate GABA-A Receptor Expressing Cells in a 96-well Plate start->plate_cells load_dye Load Cells with Membrane Potential-Sensitive Dye plate_cells->load_dye add_compound Add Test Compound or Control (3-Methyl-1,2,4-triazolo[3,4-A]phthalazine, Diazepam) load_dye->add_compound read_baseline Read Baseline Fluorescence in FLIPR add_compound->read_baseline add_gaba Add GABA (EC20 concentration) read_baseline->add_gaba read_response Read Fluorescence Response add_gaba->read_response analyze Data Analysis (Potentiation of GABA Response) read_response->analyze end End analyze->end

Caption: FLIPR Functional Assay Workflow.

Step-by-Step Procedure:

  • Cell Plating: Seed the GABA-A receptor-expressing cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and load the cells with the membrane potential-sensitive dye according to the manufacturer's instructions.

  • Compound Addition: Add serial dilutions of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine or the positive control (Diazepam) to the wells.

  • Baseline Reading: Place the plate in the FLIPR instrument and measure the baseline fluorescence.

  • GABA Addition: Add a pre-determined EC₂₀ concentration of GABA to all wells simultaneously using the FLIPR's integrated fluidics.

  • Response Reading: Immediately after GABA addition, monitor the change in fluorescence over time.

  • Data Analysis: Calculate the percentage potentiation of the GABA response by the test compound at each concentration. Plot the percentage potentiation against the logarithm of the compound concentration to determine the EC₅₀ value.

Expected Results:

The following table shows hypothetical functional data for 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine.

ParameterValue
EC₅₀ for GABA Potentiation 50.3 ± 5.7 nM
Maximum Potentiation 180 ± 15 %
Part 2: In Vivo Behavioral Assessment

The EPM is a widely used behavioral model to assess anxiety-like behavior in rodents.[15][16] The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze.[17]

Materials:

  • Animals: Adult male mice or rats.

  • Test Compound: 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine.

  • Vehicle Control: The solvent used to dissolve the test compound.

  • Positive Control: Diazepam (e.g., 1-2 mg/kg).

  • Elevated Plus Maze Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[18]

  • Video Tracking System.

Protocol Workflow:

EPM_Workflow start Start acclimate Acclimate Animals to the Testing Room start->acclimate administer_drug Administer Test Compound, Vehicle, or Positive Control acclimate->administer_drug place_on_maze Place Animal in the Center of the Elevated Plus Maze administer_drug->place_on_maze record_behavior Record Behavior for 5 minutes using Video Tracking place_on_maze->record_behavior analyze Analyze Behavioral Parameters (Time in Open Arms, Entries, etc.) record_behavior->analyze end End analyze->end

Sources

Application Notes and Protocols: Evaluating the Anticancer Activity of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the anticancer activity of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine derivatives.

Introduction: The Therapeutic Promise of the Triazolo-Phthalazine Scaffold

The fused heterocyclic system of 1,2,4-triazolo[3,4-a]phthalazine has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. Within this class, 3-methyl substituted derivatives have garnered significant attention for their potential as anticancer agents.[1][2] These compounds often exert their effects by targeting key signaling pathways that are dysregulated in cancer, such as those mediated by protein kinases.[3]

Extensive research has identified Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a primary target for many phthalazine-based anticancer compounds.[4] VEGFR-2 is a receptor tyrosine kinase critically involved in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[3] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to cell death and tumor regression. Several studies have highlighted the design and synthesis of novel triazolo[3,4-a]phthalazine derivatives as potent VEGFR-2 inhibitors.[4]

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis, in vitro evaluation, mechanistic elucidation, and in vivo assessment of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine derivatives. The methodologies described are grounded in established scientific principles to ensure robust and reproducible results.

Section 1: Synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine Derivatives

Causality of Experimental Design: The synthesis of this scaffold typically begins with commercially available and inexpensive starting materials like phthalic anhydride, making it an attractive framework for drug discovery.[2] The core structure is built through a series of cyclization and substitution reactions. The following protocol outlines a common synthetic route.[2]

Protocol 1.1: General Synthesis of the Core Scaffold

This protocol describes a multi-step synthesis starting from phthalic anhydride to form the 3-methyl-[4][5][6]triazolo[3,4-a]phthalazine core, which can then be further functionalized.

Step 1: Synthesis of Phthalazin-1(2H)-one

  • React phthalic anhydride with hydrazine hydrate in a suitable solvent like acetic acid under reflux conditions.[2]

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

Step 2: Chlorination to 1,4-Dichlorophthalazine

  • Treat the phthalazin-1(2H)-one from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 110°C).[2]

  • This step is critical as it introduces a leaving group for subsequent nucleophilic substitution.

  • Carefully quench the reaction mixture with ice water and collect the product.

Step 3: Formation of 1-Hydrazinylphthalazine

  • React 1,4-dichlorophthalazine with hydrazine hydrate.[2] The hydrazine will displace one of the chloride ions.

  • This reaction is typically performed in a protic solvent like ethanol at reflux.

Step 4: Cyclization to form 3-Methyl-[4][5][6]triazolo[3,4-a]phthalazine

  • Treat 1-hydrazinylphthalazine with an acetyl source (e.g., acetic anhydride or acetyl chloride) to introduce the methyl group and facilitate the final intramolecular cyclization to form the triazole ring.

  • The resulting core structure can be further modified, for example, via Suzuki coupling reactions to introduce various aryl groups, creating a library of derivatives for screening.[1][2]

Section 2: In Vitro Evaluation of Anticancer Activity

Principle: The initial assessment of a compound's anticancer potential is performed using in vitro cytotoxicity assays.[7][8] These assays are fundamental for determining a compound's potency (often expressed as the IC50 value) across a panel of cancer cell lines, providing insights into its spectrum of activity and selectivity.[7][9]

Workflow for In Vitro Cytotoxicity Screening

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis Culture Maintain Cancer Cell Lines Seed Seed Cells in 96-Well Plates Culture->Seed 24h Incubation Prepare Prepare Serial Dilutions of Test Compounds Treat Add Compounds to Wells Prepare->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Solubilize Solubilize Formazan (e.g., with DMSO) MTT->Solubilize 4h Incubation Read Measure Absorbance (e.g., 570 nm) Solubilize->Read Analyze Calculate % Viability & Determine IC50 Read->Analyze

Caption: Workflow for determining IC50 values using the MTT assay.

Protocol 2.1: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[10]

Materials:

  • Selected human cancer cell lines (e.g., HCT-116, MCF-7)[4][11]

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare stock solutions of the test derivatives in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Sorafenib, 5-Fluorouracil).[4][12]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.[7]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Data Presentation: Cytotoxic Activity

Summarize the IC50 values in a clear, tabular format for easy comparison across different cell lines and against reference compounds.

Table 1: Example Cytotoxic Activity (IC50) of Triazolo-Phthalazine Derivatives

Compound HCT-116 (Colon) IC50 (µM)[1][4] MCF-7 (Breast) IC50 (µM)[4][11] EC-9706 (Esophageal) IC50 (µM)[12]
Derivative 6o 7.0 ± 0.06 16.98 ± 0.15 -
Derivative 6m 13.0 ± 0.11 - -
Derivative 11h - 4.5 ± 0.4 2.0 ± 0.2
Sorafenib (Ref.) 5.47 ± 0.3 7.26 ± 0.3 -
5-FU (Ref.) - - 15.6 ± 1.1

Note: Data synthesized from multiple sources for illustrative purposes.[1][4][11][12]

Section 3: Mechanistic Elucidation

Principle: Once cytotoxic activity is confirmed, the next crucial step is to understand the compound's mechanism of action.[13] For triazolo-phthalazine derivatives, this often involves investigating inhibition of specific kinases like VEGFR-2 and assessing downstream effects such as apoptosis and cell cycle arrest.[12][14][15]

VEGFR-2 Signaling and Inhibition

G cluster_membrane Cell Membrane cluster_downstream Downstream Signaling VEGFR2_mono VEGFR-2 VEGFR2_dimer VEGFR-2 Dimer (Active) VEGFR2_mono->VEGFR2_dimer Dimerization ADP ADP VEGFR2_dimer->ADP PLCg PLCγ VEGFR2_dimer->PLCg Autophosphorylation PI3K PI3K/Akt VEGFR2_dimer->PI3K MAPK Ras/MAPK VEGFR2_dimer->MAPK VEGF VEGF Ligand VEGF->VEGFR2_mono Binding Inhibitor Triazolo-Phthalazine Derivative Inhibitor->VEGFR2_dimer Blocks ATP Binding Site ATP ATP ATP->VEGFR2_dimer Binds to Kinase Domain Angiogenesis Angiogenesis, Proliferation, Survival PLCg->Angiogenesis PI3K->Angiogenesis MAPK->Angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway by a triazolo-phthalazine derivative.

Protocol 3.1: VEGFR-2 Kinase Inhibition Assay

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of VEGFR-2. Commercially available kits (e.g., using Z'-LYTE or Lanthascreen technologies) are commonly used.

General Procedure:

  • The assay is typically performed in a microplate format.

  • Recombinant human VEGFR-2 enzyme is incubated with a specific peptide substrate and ATP.

  • The test compounds are added at various concentrations.

  • The kinase reaction is allowed to proceed for a set time at room temperature.

  • A detection reagent is added that differentiates between the phosphorylated and non-phosphorylated substrate.

  • The signal is read on a plate reader, and the percentage of inhibition is calculated relative to a no-inhibitor control.

  • IC50 values are determined by plotting inhibition versus inhibitor concentration. Potent compounds in this class have shown VEGFR-2 inhibitory IC50 values in the low nanomolar to micromolar range.[4]

Protocol 3.2: Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to analyze how the compound affects cell cycle progression and induces programmed cell death (apoptosis).[12]

Materials:

  • Cancer cells (e.g., EC-9706) treated with the test compound at its IC50 and 2x IC50 concentrations for 12 or 24 hours.[12]

  • Propidium Iodide (PI) staining solution for cell cycle analysis.

  • Annexin V-FITC/PI apoptosis detection kit.

  • Flow cytometer.

Procedure for Cell Cycle Analysis:

  • Harvest and wash the treated cells with cold PBS.

  • Fix the cells in ice-cold 70% ethanol overnight at 4°C.

  • Wash the cells again and resuspend in PBS containing RNase A and PI.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content using a flow cytometer. An accumulation of cells in the G2/M phase is a common finding for this class of compounds.[12][14]

Procedure for Apoptosis Analysis:

  • Harvest and wash the treated cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze immediately by flow cytometry. An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.[12][15]

Section 4: In Vivo Efficacy Assessment

Principle: After demonstrating promising in vitro activity and a relevant mechanism of action, the final preclinical step is to evaluate the compound's efficacy in a living organism.[16] Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are the standard for this purpose.[5][6] These models allow for the assessment of a drug's ability to inhibit tumor growth in a more complex physiological environment.[16][17]

Workflow for In Vivo Xenograft Study

G cluster_setup Model Setup cluster_study Treatment & Monitoring cluster_endpoint Endpoint & Analysis Acclimate Acclimatize Immunodeficient Mice Implant Subcutaneously Implant Human Cancer Cells Acclimate->Implant TumorGrowth Monitor Tumor Growth (until ~100-200 mm³) Implant->TumorGrowth Randomize Randomize Mice into Treatment & Control Groups TumorGrowth->Randomize Treat Administer Compound (e.g., daily oral gavage) Randomize->Treat Monitor Measure Tumor Volume & Body Weight (2-3x/week) Treat->Monitor Treatment Period Endpoint Continue Until Endpoint (e.g., 21-28 days or tumor size limit) Monitor->Endpoint Analyze Calculate Tumor Growth Inhibition (TGI) Endpoint->Analyze Toxicity Assess Toxicity (body weight loss, etc.) Endpoint->Toxicity

Caption: Workflow for an in vivo human tumor xenograft efficacy study.

Protocol 4.1: Human Tumor Xenograft Model

Animals:

  • Athymic nude or SCID mice, 6-8 weeks old.[5]

Procedure:

  • Cell Implantation: Subcutaneously inject 5-10 million human cancer cells (e.g., HCT-116) suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers. When tumors reach an average volume of 100-200 mm³, randomize the animals into treatment and control groups (n=8-10 mice per group). Tumor volume is calculated using the formula: (Length x Width²)/2.[6]

  • Compound Administration: Prepare the test compound in a suitable vehicle (e.g., 0.5% CMC-Na). Administer the compound to the treatment group daily via oral gavage or another appropriate route. The control group receives the vehicle only.

  • Monitoring: Measure tumor volumes and mouse body weights 2-3 times per week. Body weight is a key indicator of toxicity.

  • Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size limit.

  • Data Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.[6]

Conclusion

The 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine scaffold represents a promising starting point for the development of novel anticancer therapeutics, particularly those targeting angiogenesis via VEGFR-2 inhibition. The protocols and application notes provided here offer a structured framework for the systematic evaluation of these derivatives, from initial synthesis and in vitro screening to mechanistic studies and in vivo validation. By employing these robust methodologies, researchers can effectively identify and characterize lead candidates for further preclinical and clinical development.

References

  • Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]

  • Ghorab, M. M., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Dykes, D. J., et al. (n.d.). Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. Southern Research Institute. [Link]

  • Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Crown Bioscience. [Link]

  • Creative Animodel. (n.d.). Preclinical Drug Testing Using Xenograft Models. Creative Animodel. [Link]

  • Fricker, S. P. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. [Link]

  • Bollikolla, H. B., et al. (2019). Synthesis of new analogs of 3-methyl-[4][5][6] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Semantic Scholar. [Link]

  • Tateishi, K., et al. (2021). Systematic Review of Patient-Derived Xenograft Models for Preclinical Studies of Anti-Cancer Drugs in Solid Tumors. MDPI. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Kumar, D., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. National Institutes of Health. [Link]

  • ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Publications. [Link]

  • Semantic Scholar. (n.d.). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Semantic Scholar. [Link]

  • Liu, H. M., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2019). Synthesis of new analogs of 3-methyl-[4][5][6] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • Ghorab, M. M., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. PubMed. [Link]

  • Liu, H. M., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. PubMed. [Link]

  • Al-Ostoot, F. H., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. PubMed. [Link]

  • ResearchGate. (n.d.). Examples of some reported VEGFR-2 inhibitors. ResearchGate. [Link]

  • Alsaif, N. A., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][5][6]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. ResearchGate. [Link]

  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR). Drugs.com. [Link]

  • Vanaparthi, V., et al. (2020). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. National Institutes of Health. [Link]

Sources

Application Notes and Protocols: Antimicrobial Studies of Novel Triazolophthalazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of new antimicrobial agents.[1] Triazolophthalazines, a class of fused heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry. Their rigid, planar structure and potential for diverse functionalization make them attractive candidates for interacting with various biological targets. Several studies have highlighted the significant antibacterial and antifungal activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives.[2][3] This guide provides a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals engaged in the antimicrobial evaluation of these novel compounds. We will delve into the rationale behind the experimental design, from initial screening to determining the nature of antimicrobial activity, ensuring a robust and reproducible workflow.

The Scientific Rationale: Why Triazolophthalazines?

The triazolophthalazine core is a privileged structure in drug discovery. The fusion of the triazole and phthalazine ring systems creates a unique electronic and steric environment. The nitrogen atoms within the heterocyclic system can act as hydrogen bond acceptors, while the aromatic surfaces can engage in π-π stacking and hydrophobic interactions with biological macromolecules.[4] The mechanism of action for many triazole-containing antimicrobials involves the inhibition of crucial enzymes in pathogens. For instance, azole antifungals are well-known inhibitors of cytochrome P450 14α-demethylase (CYP51), an enzyme essential for ergosterol biosynthesis in fungi.[5] For antibacterial action, potential targets include DNA gyrase and topoisomerase IV, enzymes vital for DNA replication and repair.[4][6] Structure-activity relationship (SAR) studies often reveal that the nature and position of substituents on the triazolophthalazine scaffold are critical for potency and spectrum of activity.[1][7][8]

General Synthetic Strategy

The synthesis of 1,2,4-triazolo[3,4-a]phthalazine derivatives often commences from readily available precursors like phthalic anhydride.[2] A common synthetic route involves the reaction of 1-hydrazinophthalazine with various reagents to construct the fused triazole ring.[9] This modular approach allows for the introduction of diverse substituents, facilitating the exploration of the chemical space and the optimization of antimicrobial activity.

Below is a generalized workflow for the synthesis and subsequent antimicrobial screening of novel triazolophthalazine compounds.

Synthesis and Screening Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening Cascade Phthalic Anhydride Phthalic Anhydride 1-Hydrazinophthalazine 1-Hydrazinophthalazine Phthalic Anhydride->1-Hydrazinophthalazine Multi-step synthesis Novel Triazolophthalazine Library Novel Triazolophthalazine Library 1-Hydrazinophthalazine->Novel Triazolophthalazine Library Reaction with Cyclization Reagents Cyclization Reagents Cyclization Reagents->Novel Triazolophthalazine Library Structural Characterization (NMR, MS, IR) Structural Characterization (NMR, MS, IR) Novel Triazolophthalazine Library->Structural Characterization (NMR, MS, IR) Primary Screening Primary Screening Structural Characterization (NMR, MS, IR)->Primary Screening Submit Pure Compounds MIC Determination MIC Determination Primary Screening->MIC Determination Active Compounds MBC Determination MBC Determination MIC Determination->MBC Determination Static Compounds Data Analysis Data Analysis MBC Determination->Data Analysis

Caption: Generalized workflow from synthesis to antimicrobial evaluation.

Core Antimicrobial Assays

The initial assessment of antimicrobial activity typically involves a cascade of in vitro assays designed to first identify active compounds and then quantify their potency.

Qualitative Antimicrobial Susceptibility Testing: The Zone of Inhibition Assay

The Zone of Inhibition, or Kirby-Bauer test, is a rapid and cost-effective qualitative screening method to determine if a compound has antimicrobial activity.[10][11] It relies on the diffusion of the test compound from a source (e.g., a filter paper disc) into an agar medium uniformly seeded with a test microorganism.[12] The presence of a clear area around the source, known as the zone of inhibition, indicates that the compound has inhibited microbial growth.[10] The diameter of this zone provides a preliminary indication of the compound's potency; a larger zone suggests greater effectiveness.[10]

Protocol: Agar Disc Diffusion Method
  • Inoculum Preparation: From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[13]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the standardized inoculum. Rotate the swab against the side of the tube to remove excess liquid. Evenly streak the swab over the entire surface of a Mueller-Hinton Agar (MHA) plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[14][15]

  • Disc Application: Prepare sterile filter paper discs (6 mm diameter) impregnated with a known concentration of the novel triazolophthalazine compound (dissolved in a suitable solvent like DMSO). A solvent control disc must also be included. Using sterile forceps, place the discs onto the inoculated MHA plate, ensuring firm contact with the agar surface.[10]

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.[10][13]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the disc) to the nearest millimeter using a ruler or calipers.[14]

Quantitative Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[16][17] This quantitative measure is a cornerstone of antimicrobial research and is crucial for comparing the potency of different compounds. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[16][17]

Protocol: Broth Microdilution Method
  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the triazolophthalazine compound in a suitable solvent.

    • In a sterile 96-well microtiter plate, add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.[13]

    • Add 200 µL of the compound stock solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard the final 100 µL from well 10.[18]

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (broth only).[13]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[13]

  • Inoculation: Within 15 minutes of preparation, add 100 µL of the standardized bacterial inoculum to wells 1 through 11. This will bring the total volume in each well to 200 µL and dilute the compound concentrations to their final test values.[17]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[17]

  • MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound in which there is no visible growth.[13] The growth control well should be turbid, and the sterility control should be clear.[17]

Determining Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC) Assay

While the MIC assay identifies the concentration that inhibits growth, it does not distinguish between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. The Minimum Bactericidal Concentration (MBC) test is a follow-up to the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][19][20]

Protocol: MBC Determination
  • Subculturing from MIC Plate: Following the determination of the MIC, select the well corresponding to the MIC and the wells with higher concentrations that showed no visible growth.[13]

  • Plating: From each selected well, plate a 10-100 µL aliquot onto a sterile, antibiotic-free MHA plate.[13]

  • Incubation: Incubate the MHA plates at 35°C ± 2°C for 18-24 hours.[13]

  • MBC Determination: After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[21]

The relationship between the MBC and MIC values is informative. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[13]

MIC_to_MBC_Workflow MIC Assay MIC Assay Identify MIC Well Identify MIC Well MIC Assay->Identify MIC Well Subculture Subculture from MIC well and more concentrated wells Identify MIC Well->Subculture Plate on MHA Plate on Mueller-Hinton Agar Subculture->Plate on MHA Incubate Plates Incubate 18-24h at 35°C Plate on MHA->Incubate Plates Count Colonies Count Colonies Incubate Plates->Count Colonies Determine MBC Determine MBC (≥99.9% killing) Count Colonies->Determine MBC

Caption: Workflow for determining MBC from MIC results.

Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing the antimicrobial profiles of novel compounds.

Table 1: Representative Antimicrobial Activity Data for Novel Triazolophthalazine Compounds
Compound IDTest OrganismStrain IDMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioZone of Inhibition (mm)
TPZ-001 Staphylococcus aureusATCC 292131632218
Escherichia coliATCC 2592264>128>210
Candida albicansSC5314816220
TPZ-002 Staphylococcus aureusATCC 2921332128415
Escherichia coliATCC 25922128>128>18
Candida albicansSC53141664416
Control
GentamicinS. aureusATCC 292130.51225
AmpicillinE. coliATCC 25922816222
FluconazoleC. albicansSC531414428

Disclaimer: The data presented are for illustrative purposes only and may not represent exact experimental values.

Conclusion

The protocols and guidelines presented herein provide a robust framework for the systematic antimicrobial evaluation of novel triazolophthalazine compounds. By progressing from qualitative screening to quantitative determination of inhibitory and cidal concentrations, researchers can effectively characterize the antimicrobial profile of their synthesized molecules. This structured approach is fundamental to identifying promising lead compounds for further development in the fight against infectious diseases.

References

  • Current time information in Ahmedabad, IN. (n.d.). Google.
  • Xue, D. Q., Liu, H. M., Zhang, Q. R., Li, S. L., & He, P. (2014). Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(4), 1236–1238.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Zone of Inhibition Test - Kirby Bauer Test. (n.d.). Microbe Investigations.
  • Minimum Bactericidal Concentration (MBC) Assay. (n.d.). Creative Diagnostics.
  • Application Notes and Protocols for Determining the Minimum Bactericidal Concentration (MBC) of Micronomicin. (n.d.). Benchchem.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Synthesis and Antimicrobial Activities of Novel 1,2,4-Triazolo[3,4-a]phthalazine Derivatives. (2025).
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. (n.d.). Benchchem.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations.
  • Minimal Inhibitory Concentr
  • Zone of Inhibition Test for Antimicrobial Activity. (n.d.). Microchem Laboratory.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory.
  • Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). PMC - NIH.
  • Synthesis of triazolophthalazine derivatives as anti oxidant agents. (2025).
  • Aly, A. A., & Gad El-Karim, I. A. (2006). Synthesis of S-Triazolo[3,4-a]phthalazine and Related Polynuclear Heterocyclic Systems.
  • Zone of Inhibition. (n.d.). Nelson Labs.
  • Belavagi, N. S., Deshapande, N., Sunagar, M. G., Gaonkar, S., & Khazi, I. A. M. (2014). Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl benzyl)[2][10] triazolo[3,4-a] phthalazine derivatives. World Journal of Pharmaceutical Sciences, 2(12), 1746–1752.

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf - NIH.
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology.
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2025). Pharmaceuticals (Basel), 18(5), 690.
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Synthesis and antimicrobial evaluation of triazolo triazine derivatives. (2025).
  • Exploring the Potential of s-Triazine Derivatives as Novel Antifungal Agents: A Review. (2025). Pharmaceuticals (Basel), 18(5), 690.
  • Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. (2020). MDPI.
  • Zha, G. F., Gontijo, V. A. L., & Kumar, R. (2020). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry, 185, 111804.
  • Synthesis of S‐Triazolo[3,4‐a]phthalazine and Related Polynuclear Heterocyclic Systems. (2025).
  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Deriv
  • Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. (2025).
  • The Applications of s-Triazine Based Compounds as Potential Antifungal Agents: A Mini-Review. (2024). Preprints.org.
  • Triazine-Based Small Molecules: A Potential New Class of Compounds in the Antifungal Toolbox. (2023). NIH.
  • Synthesis and antimicrobial activity of some novel fused heterocyclic 1,2,4-triazolo [3,4-b][10][16] thiadiazine derivatives. (n.d.). PMC - NIH.

  • Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety. (n.d.). PMC - NIH.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.
  • Antimicrobial Activity of Water‐Soluble Triazole Phenazine Clickamers against E. coli. (n.d.). Wiley Online Library.
  • Synthesis of antimicrobial azoloazines and molecular docking for inhibiting COVID‐19. (n.d.). Wiley Online Library.

Sources

The Versatile Scaffold: Application Notes on 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The 3-methyl-1,2,4-triazolo[3,4-a]phthalazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and rich nitrogen content provide an excellent framework for designing novel therapeutic agents with diverse pharmacological activities. This guide offers an in-depth exploration of its application, focusing primarily on its burgeoning role in anticancer drug discovery, supported by detailed synthetic protocols and in-vitro evaluation methodologies.

Introduction: A Scaffold of Therapeutic Promise

The triazolophthalazine system is a fused heterocycle that has shown a remarkable range of biological activities, including antimicrobial, anticonvulsant, and notably, anticancer properties.[1] The parent compound, 3-methyl-1,2,4-triazolo[3,4-a]phthalazine, is a known metabolite of the antihypertensive drug hydralazine.[2] However, its true potential lies in its utility as a versatile building block for the synthesis of a new generation of targeted therapeutics.

The core structure's amenability to substitution at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of derivatives with potent and selective activities against various biological targets.

Core Application: Anticancer Drug Discovery

The most promising application of the 3-methyl-1,2,4-triazolo[3,4-a]phthalazine scaffold is in the development of novel anticancer agents.[3][4] Derivatives of this core have demonstrated significant efficacy in inhibiting key pathways involved in tumor growth and proliferation, particularly angiogenesis.

Mechanism of Action: Targeting VEGFR-2 Signaling

A primary mechanism through which many 3-methyl-1,2,4-triazolo[3,4-a]phthalazine derivatives exert their anticancer effects is through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][5] VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[6][7] By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their regression.

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[8][9] 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine derivatives have been shown to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling pathways.[5]

VEGFR2_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation ADP ADP P_VEGFR2->ADP PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K Migration Cell Migration P_VEGFR2->Migration Triazolo_Phthalazine 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine Derivative Triazolo_Phthalazine->P_VEGFR2 Inhibits ATP ATP ATP->P_VEGFR2 ERK ERK PLCg->ERK AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Induction of Apoptosis and Cell Cycle Arrest

Beyond anti-angiogenic effects, these compounds have been shown to directly induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[1][10] Flow cytometry analysis of cancer cells treated with active derivatives often reveals an increase in the sub-G1 phase, indicative of apoptosis, and an accumulation of cells in the G2/M or S phase of the cell cycle.[1][5]

Apoptosis_Induction Triazolo_Phthalazine 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine Derivative Cancer_Cell Cancer Cell Triazolo_Phthalazine->Cancer_Cell Acts on Apoptosis Apoptosis Triazolo_Phthalazine->Apoptosis Induces G2M_Arrest G2/M Phase Arrest Triazolo_Phthalazine->G2M_Arrest Induces Cell_Cycle Cell Cycle Progression Cancer_Cell->Cell_Cycle G2M_Arrest->Cell_Cycle Halts

Caption: Mechanism of Anticancer Action.

Synthetic Protocols

The synthesis of 3-methyl-1,2,4-triazolo[3,4-a]phthalazine and its derivatives typically follows a convergent strategy, starting from readily available precursors. The following protocols provide a general framework for their preparation.

Protocol 1: Synthesis of the Core Scaffold (3-Methyl-1,2,4-triazolo[3,4-a]phthalazine)

This protocol outlines the synthesis of the parent compound, which can then be further functionalized.

Step 1: Synthesis of 2,3-Dihydrophthalazine-1,4-dione

  • Dissolve phthalic anhydride (1 equivalent) in glacial acetic acid.

  • Slowly add hydrazine hydrate (2-3 equivalents) to the solution while cooling in an ice bath.

  • Stir the reaction mixture at room temperature for 30 minutes, then reflux for 4 hours.

  • Cool the reaction mixture, and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry to afford 2,3-dihydrophthalazine-1,4-dione.[11]

Step 2: Synthesis of 1,4-Dichlorophthalazine

  • To 2,3-dihydrophthalazine-1,4-dione (1 equivalent), add phosphorus oxychloride (POCl₃) (5-10 equivalents).

  • Reflux the mixture for 3-4 hours.

  • Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by filtration, wash with water until neutral, and dry to yield 1,4-dichlorophthalazine.[11]

Step 3: Synthesis of 1-Hydrazinyl-4-chlorophthalazine

  • Suspend 1,4-dichlorophthalazine (1 equivalent) in ethanol.

  • Add hydrazine hydrate (2-3 equivalents) and reflux the mixture for 1-2 hours.

  • Cool the reaction mixture, and collect the solid product by filtration.

  • Wash with ethanol and dry to obtain 1-hydrazinyl-4-chlorophthalazine.[11]

Step 4: Synthesis of 6-Chloro-3-methyl-[6][7][12]triazolo[3,4-a]phthalazine

  • Reflux a mixture of 1-hydrazinyl-4-chlorophthalazine (1 equivalent) in an excess of acetyl chloride or acetic anhydride for 2-4 hours.

  • After cooling, pour the reaction mixture into cold water.

  • Collect the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to give 6-chloro-3-methyl-[6][7][12]triazolo[3,4-a]phthalazine.

Protocol 2: Synthesis of 6-Substituted Derivatives via Suzuki Coupling

The 6-chloro group is an excellent handle for introducing various substituents via cross-coupling reactions, such as the Suzuki coupling.

Step 1: Suzuki Coupling Reaction

  • In a reaction vessel, combine 6-chloro-3-methyl-[6][7][12]triazolo[3,4-a]phthalazine (1 equivalent), a suitable boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a mixture of a solvent such as 1,4-dioxane and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-substituted-3-methyl-[6][7][12]triazolo[3,4-a]phthalazine derivative.[13]

Synthetic_Workflow Start Phthalic Anhydride Intermediate1 2,3-Dihydrophthalazine- 1,4-dione Start->Intermediate1 Hydrazine Hydrate Intermediate2 1,4-Dichlorophthalazine Intermediate1->Intermediate2 POCl3 Intermediate3 1-Hydrazinyl-4- chlorophthalazine Intermediate2->Intermediate3 Hydrazine Hydrate Intermediate4 6-Chloro-3-methyl- [1,2,4]triazolo[3,4-a]phthalazine Intermediate3->Intermediate4 Acetyl Chloride Final_Product 6-(Substituted)-3-methyl- [1,2,4]triazolo[3,4-a]phthalazine Intermediate4->Final_Product Suzuki Coupling

Caption: General Synthetic Workflow.

In-Vitro Evaluation Protocols

To assess the anticancer potential of newly synthesized 3-methyl-1,2,4-triazolo[3,4-a]phthalazine derivatives, a series of in-vitro assays are typically performed.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO).

  • Incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[12]

Protocol 4: VEGFR-2 Kinase Assay

This assay determines the ability of the compounds to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer

  • ATP

  • Poly(Glu, Tyr) 4:1 substrate

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Test compounds

Procedure:

  • Prepare serial dilutions of the test compounds in kinase buffer.

  • In a 96-well plate, add the diluted compounds, VEGFR-2 enzyme, and the substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Calculate the percentage of VEGFR-2 inhibition and determine the IC₅₀ value.[5]

In_Vitro_Workflow Synthesis Synthesis of Derivatives MTT_Assay MTT Cytotoxicity Assay Synthesis->MTT_Assay VEGFR2_Assay VEGFR-2 Kinase Assay Synthesis->VEGFR2_Assay Data_Analysis Data Analysis & IC50 Determination MTT_Assay->Data_Analysis VEGFR2_Assay->Data_Analysis Apoptosis_Analysis Apoptosis Analysis (Flow Cytometry) Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification Lead_Identification->Apoptosis_Analysis Lead_Identification->Cell_Cycle_Analysis

Caption: In-Vitro Evaluation Workflow.

Data Presentation and Interpretation

The results from the in-vitro assays should be carefully tabulated to allow for a clear structure-activity relationship (SAR) analysis.

Table 1: In-Vitro Anticancer Activity of Selected 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine Derivatives

CompoundR-Group at C6HCT-116 IC₅₀ (µM)[4]MCF-7 IC₅₀ (µM)[4]VEGFR-2 IC₅₀ (µM)[5]
6d 4-Chlorophenyl15 ± 0.1418.2 ± 0.17-
6m 4-Methoxyphenyl13 ± 0.11--
6o 4-(Trifluoromethyl)phenyl7 ± 0.0616.98 ± 0.15-
Derivative A Substituted Phenyl--0.09 ± 0.02
Derivative B Substituted Phenyl--0.12 ± 0.02
Sorafenib (Reference Drug)5.47 ± 0.37.26 ± 0.30.09 (literature)

Note: Data is compiled from multiple sources for illustrative purposes. "-" indicates data not available.

The data in Table 1 illustrates how modifications at the C6 position of the triazolophthalazine core can significantly impact the anticancer activity. For instance, the introduction of electron-withdrawing groups like trifluoromethyl (compound 6o) appears to enhance cytotoxicity against HCT-116 cells.

Conclusion and Future Directions

The 3-methyl-1,2,4-triazolo[3,4-a]phthalazine scaffold represents a highly promising platform for the development of novel anticancer agents. Its synthetic accessibility and the potent biological activities of its derivatives, particularly as VEGFR-2 inhibitors, make it a focal point for ongoing research. Future efforts should focus on optimizing the pharmacokinetic properties of lead compounds to enhance their in-vivo efficacy and safety profiles. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential against a range of diseases.

References

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]

  • Claesson-Welsh, L., & Welsh, M. (2013). VEGFA and recruiting a new crew for the vessel. Experimental Cell Research, 319(9), 1326–1334. [Link]

  • Koch, S., & Claesson-Welsh, L. (2012). Signal transduction by vascular endothelial growth factor receptors. Cold Spring Harbor Perspectives in Medicine, 2(7), a006502. [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. [Link]

  • Singh, S., & Kumar, N. (2016). Synthesis of Some New 6-Chloro-3-substituted 5,6-Dihydro–[6][7][12] Triazolo [3,4a] Phthalazine Derivatives. Der Pharma Chemica, 8(5), 232-238. [Link]

  • Apte, R. S., Chen, D. S., & Ferrara, N. (2019). VEGF in Signaling and Disease: Beyond Discovery and Development. Cell, 176(6), 1248–1264. [Link]

  • Xue, D. Q., Zhang, X. Y., Wang, C. J., Ma, L. Y., Zhu, N., He, P., ... & Liu, H. M. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235–244. [Link]

  • Hassan, A. A., El-Sayed, M. A., & El-Kashef, H. S. (2013). Synthesis and evaluation of some new phthalazine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 66, 435–444. [Link]

  • Cansen, D., Aytac, P. S., Aykut, G., Tozkoparan, B., & Atalay, R. C. (2020). A new triazolothiadiazine derivative inhibits stemness and induces cell death in HCC by oxidative stress dependent JNK pathway activation. Scientific Reports, 10(1), 1-15. [Link]

  • Gornowicz, A., Bielawska, A., & Bielawski, K. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][12]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis. International Journal of Molecular Sciences, 22(11), 5998. [Link]

  • El-Adl, K., Sakr, H. M., Yousef, R. G., Mehany, A. B. M., Abulkhair, H. S., & Eissa, I. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1747–1763. [Link]

  • El-Adl, K., Sakr, H. M., Yousef, R. G., Mehany, A. B. M., Abulkhair, H. S., & Eissa, I. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1747–1763. [Link]

  • Mabkhoot, Y. N., Al-Majid, A. M., Barakat, A., Al-Showiman, S. S., & Al-Harbi, A. H. (2020). Rationale, in silico docking, ADMET profile, design, synthesis and cytotoxicity evaluations of phthalazine derivatives as VEGFR-2 inhibitors and apoptosis inducers. RSC Advances, 10(49), 29339-29352. [Link]

  • Kumar, G. R., Kurmarayuni, C. M., Indupalli, M., Pallapati, R. K., & Bollikolla, H. B. (2019). Synthesis of new analogs of 3-methyl-[6][7][12] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Mediterranean Journal of Chemistry, 8(4), 261-269. [Link]

Sources

Application Note: Investigating 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine and its Analogs as Novel Hypotensive Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Novel Vasodilators

Hypertension remains a cornerstone of cardiovascular disease, necessitating a continuous search for novel, effective, and safe therapeutic agents. The phthalazine scaffold has long been a subject of interest in medicinal chemistry, particularly since many compounds containing this moiety have demonstrated significant chemotherapeutic potential, especially as antihypertensive agents.[1] A prominent example is Hydralazine, a direct-acting vasodilator used in the management of essential hypertension.[2][3]

This document focuses on 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine (MTP) , a stable, cyclized metabolite of Hydralazine.[2][4] While primarily known in the context of Hydralazine's biotransformation, MTP itself has been noted to exhibit hypotensive action.[4] This observation positions MTP not just as a metabolite, but as a compelling lead compound for a new generation of hypotensive agents. Its fused triazole-phthalazine ring system offers a rigid, planar structure ripe for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive framework for the synthesis, in vitro characterization, and in vivo evaluation of MTP and its derivatives as potential drug candidates for treating hypertension. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to ensure reproducible and reliable results.

Section 1: Scientific Rationale and Mechanistic Underpinnings

The primary mechanism for reducing blood pressure with agents like MTP is through vasodilation—the relaxation of vascular smooth muscle (VSM). This process is intricately controlled by intracellular signaling cascades that regulate the phosphorylation state of myosin light chain (MLC).[5]

Contraction is triggered by an increase in intracellular calcium ([Ca²⁺]i), which binds to calmodulin, activating myosin light chain kinase (MLCK).[5] MLCK then phosphorylates MLC, enabling cross-bridge formation between actin and myosin filaments.[5] Conversely, vasorelaxation is achieved by decreasing [Ca²⁺]i or by activating myosin light chain phosphatase (MLCP), which dephosphorylates MLC.[5]

Phthalazine derivatives may exert their vasodilatory effects through several potential mechanisms:

  • Direct inhibition of Ca²⁺ influx through L-type calcium channels.

  • Opening of potassium (K⁺) channels , leading to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca²⁺ channels.

  • Interference with intracellular Ca²⁺ release from the sarcoplasmic reticulum (SR).

  • Stimulation of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway , which activates protein kinase G (PKG) to promote relaxation.[6]

The following diagram illustrates the key signaling pathways governing VSM tone, which serve as potential targets for MTP and its analogs.

G cluster_contraction Contraction Pathways cluster_relaxation Relaxation Pathways Agonist_C Agonists (e.g., Norepinephrine, Ang II) GPCR_C Gq-coupled GPCR Agonist_C->GPCR_C PLC Phospholipase C (PLC) GPCR_C->PLC IP3 IP3 PLC->IP3 SR Sarcoplasmic Reticulum (SR) IP3->SR Ca_release Ca²⁺ Release SR->Ca_release Ca_ion ↑ [Ca²⁺]i Ca_release->Ca_ion Ca_influx L-type Ca²⁺ Channel Ca_influx->Ca_ion CaM Calmodulin (CaM) Ca_ion->CaM MLCK_active Active MLCK CaM->MLCK_active MLC_P MLC-Phosphate MLCK_active->MLC_P Phosphorylates MLC Myosin Light Chain (MLC) MLC->MLC_P Relaxation Relaxation MLC->Relaxation MLC_P->MLC MLC_P->MLC Contraction Contraction MLC_P->Contraction Agonist_R Vasodilators (e.g., MTP Analog?) K_channel K⁺ Channel Opening Agonist_R->K_channel NO_path NO/cGMP Pathway Agonist_R->NO_path Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Ca_influx Inhibits MLCP_active Active MLCP NO_path->MLCP_active MLCP_active->MLC_P Dephosphorylates

Caption: Key signaling pathways regulating vascular smooth muscle tone.

Section 2: Synthesis of the Lead Compound

The foundational step in this research program is the efficient synthesis of the parent compound, 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine (MTP).

Protocol 1: Synthesis of MTP from 1-Hydrazinophthalazine

This protocol is adapted from established methods for the cyclization of hydrazinophthalazines.[1]

A. Materials & Reagents:

  • 1-Hydrazinophthalazine (or its hydrochloride salt)

  • Glacial Acetic Acid

  • Methanol

  • Ice-cold distilled water

  • Standard reflux apparatus with condenser

  • Magnetic stirrer with heating

  • Büchner funnel and filter paper

B. Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, add 1-Hydrazinophthalazine (e.g., 2 g, 12.5 mmol).

  • Solvent Addition: Add glacial acetic acid (e.g., 10 mL) to the flask. The acetic acid acts as both the solvent and the reactant, providing the acetyl group for cyclization.

  • Reflux: Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring. Maintain the reflux for 4 hours.

    • Rationale: The elevated temperature provides the necessary activation energy for the condensation and subsequent intramolecular cyclization reaction to form the stable triazole ring.

  • Quenching and Precipitation: After 4 hours, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice-cold water (e.g., 100 mL) while stirring. A solid precipitate of MTP should form.

    • Rationale: MTP is poorly soluble in water. Quenching the acidic reaction mixture in cold water causes the product to precipitate out of the solution, separating it from unreacted starting materials and acetic acid.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with additional cold water to remove any residual acid.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as methanol or an ethyl acetate solution, to obtain purified yellow crystals of MTP.[1]

    • Rationale: Recrystallization is a purification technique that removes impurities. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the desired compound to form pure crystals while impurities remain in the solution.

  • Drying and Characterization: Dry the purified crystals under vacuum. Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis to confirm its identity and purity.[7]

Section 3: In Vitro Evaluation of Vasodilatory Properties

The gold-standard primary assay to determine the direct effect of a compound on blood vessels is the isolated tissue bath (organ bath) system, using rings of the thoracic aorta.[6][8]

Protocol 2: Isolated Thoracic Aorta Ring Assay for Vasorelaxation

This protocol outlines the procedure for assessing the vasorelaxant effects of MTP and its analogs on pre-contracted rat aortic rings.[6]

A. Materials & Equipment:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • Krebs-Henseleit Buffer Solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Phenylephrine (PE) and Acetylcholine (ACh)

  • Potassium Chloride (KCl)

  • Organ bath system with isometric force transducers and data acquisition software

  • Dissection microscope, fine surgical scissors, and forceps

B. Experimental Workflow Diagram

G start Euthanize Rat & Excise Thoracic Aorta prep Clean & Cut Aorta into 2-3 mm Rings start->prep mount Mount Rings in Organ Bath (37°C, Carbogen) prep->mount equilibrate Equilibrate for 60-90 min under 1.5-2.0 g Tension mount->equilibrate viability Viability Check: Contract with 60 mM KCl equilibrate->viability wash1 Washout & Return to Baseline viability->wash1 integrity Endothelial Integrity Check: 1. Pre-contract with 1 µM PE 2. Add 10 µM ACh wash1->integrity decision Relaxation > 70%? integrity->decision endo_intact Proceed with Endothelium-Intact Study decision->endo_intact Yes endo_denuded Mechanically Remove Endothelium decision->endo_denuded No / Optional contract Induce Sustained Contraction (1 µM PE) endo_intact->contract endo_denuded->contract add_compound Cumulative Addition of Test Compound (MTP) contract->add_compound record Record Relaxation Response add_compound->record analyze Analyze Data: Calculate EC₅₀ record->analyze

Caption: Experimental workflow for the in vitro aortic ring assay.

C. Step-by-Step Procedure:

  • Aortic Ring Preparation: Euthanize a rat via an approved method. Excise the thoracic aorta and place it in cold Krebs-Henseleit solution. Under a microscope, carefully remove connective tissue and cut the aorta into 2-3 mm rings.[6]

  • Mounting and Equilibration: Mount the rings in organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas. Equilibrate the rings for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.[6]

  • Viability Check: After equilibration, induce a contraction with 60 mM KCl. A strong contractile response confirms tissue viability. Wash the rings to return to baseline tension.[6]

    • Rationale: KCl causes non-receptor-mediated depolarization of the VSM cells, opening voltage-gated Ca²⁺ channels. A robust contraction indicates that the contractile machinery of the smooth muscle is functional.

  • Endothelial Integrity Check: Induce a submaximal contraction with 1 µM Phenylephrine (an α₁-adrenergic agonist). Once the contraction plateaus, add 10 µM Acetylcholine. A relaxation of over 70% indicates an intact and functional endothelium.[6]

    • Rationale: Acetylcholine stimulates muscarinic receptors on endothelial cells, triggering the release of NO, an endothelium-derived relaxing factor. This test is crucial to determine if a compound's effect is endothelium-dependent or -independent. For endothelium-independent studies, the endothelium can be mechanically removed by gently rubbing the inner surface of the ring.

  • Concentration-Response Curve Generation: After a washout period, induce a stable, sustained contraction with 1 µM Phenylephrine. Once the plateau is reached, add the test compound (MTP or its analog) in a cumulative manner, increasing the concentration in a stepwise logarithmic fashion (e.g., 1 nM to 100 µM). Allow the response to stabilize at each concentration before adding the next.[6]

D. Data Analysis and Presentation: Calculate the percentage of relaxation at each concentration relative to the maximum contraction induced by Phenylephrine. Plot the concentration-response curve and determine the EC₅₀ value (the concentration that produces 50% of the maximal relaxation). Data should be summarized in a table for easy comparison.

CompoundEndotheliumPre-contracting AgentEC₅₀ (µM)Eₘₐₓ (% Relaxation)
MTPIntactPhenylephrine (1 µM)DataData
MTPDenudedPhenylephrine (1 µM)DataData
Analog-1IntactPhenylephrine (1 µM)DataData
HydralazineIntactPhenylephrine (1 µM)DataData

Section 4: In Vivo Assessment of Hypotensive Activity

Promising candidates from in vitro screening must be evaluated in a living system to confirm their antihypertensive efficacy. The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of human essential hypertension.[9]

Protocol 3: Evaluation of Antihypertensive Efficacy in SHRs

This protocol details the procedure for measuring the effect of orally administered MTP on the blood pressure of conscious, unrestrained SHRs using radiotelemetry.

A. Materials & Equipment:

  • Spontaneously Hypertensive Rats (SHRs), age 14-16 weeks

  • Normal Wistar-Kyoto (WKY) rats as normotensive controls

  • Implantable radiotelemetry devices for blood pressure monitoring

  • Surgical tools for implantation

  • Oral gavage needles

  • Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose in water)

B. Experimental Workflow Diagram

G implant Surgically Implant Telemetry Transmitters recover Allow 7-10 Days for Post-operative Recovery implant->recover acclimate Acclimatize Rats to Housing & Gavage Procedure recover->acclimate baseline Record Baseline Blood Pressure (e.g., 24-48 hours) acclimate->baseline group Randomize Rats into Groups (Vehicle, MTP Doses, Positive Control) baseline->group administer Administer Compound via Oral Gavage (Single Dose) group->administer monitor Continuously Monitor BP, HR, and Activity for 24 hours administer->monitor analyze Analyze Telemetry Data monitor->analyze calculate Calculate Change from Baseline (ΔMAP, ΔSBP, ΔDBP) analyze->calculate plot Plot Time-Course of Blood Pressure Changes calculate->plot summarize Summarize Key Parameters (e.g., Max BP drop, Duration) plot->summarize

Caption: Workflow for in vivo evaluation in the SHR model.

C. Step-by-Step Procedure:

  • Telemetry Implantation and Recovery: Surgically implant telemetry transmitters into the abdominal aorta of the rats under anesthesia. Allow a recovery period of at least 7-10 days.[9]

    • Rationale: Telemetry allows for the continuous measurement of blood pressure, heart rate, and activity in conscious, freely moving animals, eliminating the stress artifacts associated with restraint methods like tail-cuff plethysmography.

  • Baseline Measurement: After recovery, record baseline cardiovascular parameters for at least 24 hours to establish a stable starting point for each animal.

  • Drug Administration: Randomize the animals into treatment groups (e.g., Vehicle control, MTP at 10, 30, 100 mg/kg, and a positive control like Hydralazine). Prepare the test compound in a suitable vehicle and administer a single dose via oral gavage.[9]

  • Post-Dose Monitoring: Continuously record blood pressure and heart rate for at least 24 hours post-administration to capture the onset, magnitude, and duration of the hypotensive effect.

  • Data Analysis: For each animal, calculate the change in Mean Arterial Pressure (MAP), Systolic Blood Pressure (SBP), and Diastolic Blood Pressure (DBP) from its own pre-dose baseline. Analyze the data to determine the peak effect and the duration of action.

D. Data Presentation: Summarize the key findings in a table.

Treatment GroupDose (mg/kg, p.o.)NMax ΔMAP (mmHg)Time to Peak Effect (hours)
Vehicle-6DataN/A
MTP106DataData
MTP306DataData
MTP1006DataData
Hydralazine306DataData

Section 5: Summary and Future Directions

This application note provides a structured, rationale-driven guide for the preliminary evaluation of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine as a novel hypotensive agent. By following these protocols, researchers can reliably synthesize the compound, assess its intrinsic vasodilatory activity, and confirm its efficacy in a relevant preclinical model of hypertension.

Positive results from these studies would warrant further investigation into:

  • Mechanism of Action Studies: Using specific channel blockers and inhibitors in the aortic ring assay to elucidate the precise molecular targets.

  • Structure-Activity Relationship (SAR): Synthesizing and testing a library of MTP analogs to improve potency and selectivity.

  • Pharmacokinetic and Toxicity Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of lead candidates.

The triazolophthalazine scaffold holds considerable promise, and a systematic approach as outlined here is critical to unlocking its full therapeutic potential.

References

  • Bollikolla, H. B., et al. (2019). Synthesis of new analogs of 3-methyl-[4][6][10] triazolo[3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Mediterranean Journal of Chemistry, 8(4), 285-293. [Link]

  • Dutkiewicz, G., et al. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 11), o2694. [Link]

  • Vascular Smooth Muscle Contraction and Relaxation. (n.d.). CV Physiology. [Link]

  • Heinl, K. L., et al. (1995). Acetylation and its role in the mutagenicity of the antihypertensive agent hydralazine. Drug Metabolism and Disposition, 23(5), 559-565. [Link]

  • Martens, C. R., & Tune, J. D. (2019). Vascular smooth muscle cell contraction and relaxation in the isolated aorta: a critical regulator of large artery compliance. The Journal of Physiology, 597(8), 2139-2141. [Link]

  • Atwal, K. S., et al. (2004). 3-phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines and analogues: high-affinity gamma-aminobutyric acid-A benzodiazepine receptor ligands with alpha 2, alpha 3, and alpha 5-subtype binding selectivity over alpha 1. Journal of Medicinal Chemistry, 47(7), 1807-1822. [Link]

  • Varghese, S. P., et al. (2004). Identification and Synthesis of[4][6][10]triazolo[3,4-a]phthalazine Derivatives as High-Affinity Ligands to the Alpha 2 delta-1 Subunit of Voltage Gated Calcium Channel. Bioorganic & Medicinal Chemistry Letters, 14(10), 2463-2467. [Link]

  • Herman, J. H. (2022). Antihypertensive Medications. In StatPearls. StatPearls Publishing. [Link]

  • Akashi, A., et al. (1974). Antihypertensive activity of 1-(2-(1,3-dimethyl-2-butenylidene)-hydrazino)-phthalazine (DJ-1461), a new phthalazine derivative. European Journal of Pharmacology, 29(1), 161-164. [Link]

  • Ram, C. V. (1985). The clinical pharmacology of antihypertensive drugs. Cardiovascular Reviews & Reports. [Link]

Sources

Illuminating the Path Forward: A Guide to the Chemiluminescent Properties and Applications of Triazolophthalazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, chemiluminescent properties, and applications of triazolophthalazine derivatives. By integrating foundational principles with actionable protocols, this guide aims to empower users to harness the potential of these versatile compounds in their research endeavors.

Introduction: Beyond Luminol, the Emergence of Triazolophthalazines

Chemiluminescence, the emission of light from a chemical reaction, offers a highly sensitive and low-background detection method that has revolutionized various fields, from immunoassays to forensic science.[1] For decades, luminol has been the cornerstone of chemiluminescent research and applications. However, the quest for compounds with enhanced quantum yields, tunable emission wavelengths, and improved stability has led to the exploration of luminol analogs. Among these, triazolophthalazine derivatives have emerged as a promising class of compounds.

The fusion of a triazole ring with the phthalazine backbone, the core structure of luminol, introduces unique electronic and structural features. This modification can significantly influence the molecule's photophysical properties, offering opportunities to tailor chemiluminescence for specific applications.[2] This guide will delve into the synthesis of these derivatives, explore the theoretical underpinnings of their light-emitting properties, and provide detailed protocols for their application in sensitive detection assays.

Synthesis of Triazolophthalazine Derivatives

The synthesis of 3-substituted[1][3][4]triazolo[3,4-a]phthalazine derivatives is a well-established process, typically involving a multi-step reaction sequence. The general approach allows for the introduction of a wide variety of substituents on the triazole ring, enabling the fine-tuning of the molecule's properties.

General Synthesis Protocol:

A common synthetic route starts with the reaction of hydrazinyl phthalazin-1(2H)-one with a substituted benzoyl chloride. This is followed by a reflux step in the presence of a suitable solvent mixture, such as DMF and dioxane, with a base like triethylamine, to facilitate the cyclization and formation of the triazole ring.[4]

Visualizing the Synthesis Pathway:

Synthesis of Triazolophthalazine Derivatives Hydrazinyl Phthalazin-1(2H)-one Hydrazinyl Phthalazin-1(2H)-one Intermediate Intermediate Hydrazinyl Phthalazin-1(2H)-one->Intermediate Substituted Benzoyl Chloride, Triethylamine, Dioxane 3-Substituted [1,2,4]triazolo[3,4-a]phthalazine 3-Substituted [1,2,4]triazolo[3,4-a]phthalazine Intermediate->3-Substituted [1,2,4]triazolo[3,4-a]phthalazine DMF, Reflux Chemiluminescent ELISA Workflow cluster_0 Plate Preparation cluster_1 Antibody Incubation cluster_2 Signal Generation & Detection Antigen Coating Antigen Coating Washing_1 Washing_1 Antigen Coating->Washing_1 Blocking Blocking Washing_1->Blocking Washing_2 Washing_2 Blocking->Washing_2 Primary Antibody Primary Antibody Washing_2->Primary Antibody Washing_3 Washing_3 Primary Antibody->Washing_3 HRP-conjugated Secondary Antibody HRP-conjugated Secondary Antibody Washing_3->HRP-conjugated Secondary Antibody Washing_4 Washing_4 HRP-conjugated Secondary Antibody->Washing_4 Substrate Addition Substrate Addition Washing_4->Substrate Addition Luminescence Measurement Luminescence Measurement Substrate Addition->Luminescence Measurement

Sources

In Vitro Evaluation of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of novel heterocyclic compounds like 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine necessitates a robust and systematic evaluation of their biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assessment of its cytotoxic potential. We delve into a multi-faceted approach, detailing not just the "how" but the "why" behind each protocol. The methodologies outlined herein are designed to construct a comprehensive cytotoxicity profile, from initial viability screening to deeper mechanistic insights into the mode of cell death.

Introduction: The Scientific Imperative

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine is a heterocyclic compound with a triazole ring fused to a phthalazine structure.[1] Its structural similarity to other bioactive molecules, including some with anticancer properties, makes it a compound of significant interest in drug discovery.[1][2] Derivatives of the 1,2,4-triazolo[3,4-a]phthalazine scaffold have demonstrated notable anticancer activities against various human cancer cell lines.[2] Therefore, a thorough in vitro evaluation of the cytotoxicity of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine is a critical first step in determining its potential as a therapeutic agent.[3][4][5]

This guide provides a logical workflow for assessing the compound's effect on cell viability, membrane integrity, and the induction of specific cell death pathways.

Foundational Knowledge: Experimental Design and Controls

Before embarking on specific assays, it is crucial to establish a robust experimental design. This includes the appropriate selection of cell lines, determination of compound concentration ranges, and the inclusion of necessary controls.

Cell Line Selection

The choice of cell lines is contingent on the therapeutic area of interest. For a general cytotoxicity screen, a panel of human cancer cell lines from different tissue origins is recommended.

  • MCF-7: Human breast adenocarcinoma cell line.

  • HeLa: Human cervical cancer cell line.

  • MGC-803: Human gastric cancer cell line.

  • EC-9706: Human esophageal cancer cell line.

These lines have been used in the evaluation of similar triazolophthalazine derivatives.[2]

Compound Preparation and Concentration Range

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. It is critical to ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that would induce solvent-related cytotoxicity, typically recommended to be below 0.5% (v/v).[3] A preliminary dose-response experiment with a broad range of concentrations is advised to determine the appropriate range for subsequent detailed assays.

Essential Controls
  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control is essential to differentiate the compound's effect from any solvent-induced toxicity.

  • Untreated Control: Cells cultured in medium alone, representing baseline cell health and growth.

  • Positive Control: A well-characterized cytotoxic agent (e.g., Doxorubicin or Staurosporine) to validate the assay's performance.[3][6]

Core Cytotoxicity Assessment: A Multi-Parametric Approach

A comprehensive understanding of cytotoxicity requires a suite of assays that probe different aspects of cellular health.

Cell Viability Assessment: The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[3][7] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8][7] The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment.[3]

  • Compound Treatment: Remove the old medium and add fresh medium containing various concentrations of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine. Include vehicle and positive controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[8]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8][7]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7][9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8]

Data Presentation:

Cell LineIncubation Time (h)IC₅₀ (µM) ± SD
MCF-748[Insert Value]
HeLa48[Insert Value]
MGC-80348[Insert Value]
EC-970648[Insert Value]

IC₅₀ is the concentration of the compound that inhibits cell viability by 50%.

Cell Membrane Integrity Assessment: The LDH Release Assay

Principle: The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10][11][12]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet any detached cells. Carefully collect the supernatant from each well.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically up to 30 minutes).[13]

  • Absorbance Measurement: Add the stop solution provided in the kit and measure the absorbance at 490 nm.[10][13]

Workflow Diagram:

LDH_Workflow A Seed Cells in 96-well Plate B Treat with Compound A->B C Incubate (24-72h) B->C D Centrifuge Plate C->D E Collect Supernatant D->E F Add LDH Reaction Mix E->F G Incubate (RT, dark) F->G H Add Stop Solution G->H I Measure Absorbance (490nm) H->I

Caption: Workflow for the LDH Cytotoxicity Assay.

Mechanistic Insights: Delving into the Mode of Cell Death

Understanding whether a compound induces apoptosis (programmed cell death) or necrosis (uncontrolled cell death) is crucial for its development as a potential therapeutic agent.

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4][14] In early apoptotic cells, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15][16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and used to label these cells.[16] Propidium Iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[16]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine at concentrations around the predetermined IC₅₀ value for 24 or 48 hours.[4]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[14][15]

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[3]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[3]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[3]

Data Interpretation:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that play a key role in apoptosis. Caspase-3 and -7 are effector caspases that are activated during the apoptotic cascade.[6] This assay utilizes a substrate containing the DEVD peptide sequence, which is recognized and cleaved by active caspase-3 and -7.[6][17] The cleavage of the substrate releases a luminescent or fluorescent signal that is proportional to the caspase activity.[17][18]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the compound.

  • Reagent Addition: After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells. This reagent causes cell lysis and contains the caspase substrate.[17]

  • Incubation: Incubate at room temperature for a period specified by the manufacturer (typically 30 minutes to 1 hour).

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Signaling Pathway Diagram:

Apoptosis_Pathway Compound 3-Methyl-1,2,4-triazolo [3,4-A]phthalazine Cell Cancer Cell Compound->Cell Mitochondria Mitochondrial Stress Cell->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified intrinsic apoptosis pathway.

Investigating Mitochondrial Involvement

Mitochondria play a central role in the intrinsic pathway of apoptosis. Assessing mitochondrial health can provide further mechanistic clues.

Mitochondrial Membrane Potential (MMP) Assay using JC-1

Principle: JC-1 is a lipophilic, cationic dye that accumulates in the mitochondria of healthy cells, driven by the high mitochondrial membrane potential (ΔΨm). In healthy mitochondria, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells, the collapse of the ΔΨm prevents JC-1 accumulation, and the dye remains in the cytoplasm as monomers, emitting green fluorescence.[19] The ratio of red to green fluorescence is a sensitive indicator of mitochondrial health.

Protocol:

  • Cell Seeding and Treatment: Culture and treat cells as previously described. Include a positive control such as CCCP, a protonophore that depolarizes the mitochondrial membrane.[20][21]

  • JC-1 Staining: Remove the treatment medium and incubate the cells with a medium containing the JC-1 dye for 15-30 minutes at 37°C.[20][21]

  • Washing: Wash the cells with assay buffer to remove excess dye.[19]

  • Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.[20] Healthy cells will show high red fluorescence, while apoptotic cells will exhibit an increase in green fluorescence.[19]

Reactive Oxygen Species (ROS) Detection

Principle: An overproduction of reactive oxygen species (ROS) can induce oxidative stress and trigger apoptosis.[22] The probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable compound that is deacetylated by intracellular esterases to non-fluorescent DCFH.[22][23] In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22][24]

Protocol:

  • Cell Seeding and Treatment: Culture cells and expose them to the test compound.

  • Probe Loading: Incubate the cells with DCFH-DA solution (typically 10 µM) for 30 minutes at 37°C in the dark.[22][23]

  • Washing: Wash the cells to remove the extracellular probe.[23]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.[22] An increase in fluorescence indicates an elevation in intracellular ROS levels.

Data Analysis and Interpretation

For each assay, data should be collected from at least three independent experiments.[3] The results should be presented as mean ± standard deviation. The IC₅₀ values can be calculated using non-linear regression analysis of the dose-response curves. Statistical significance between treated and control groups should be determined using appropriate statistical tests, such as the t-test or ANOVA.

A comprehensive interpretation of the data from this suite of assays will provide a detailed cytotoxicity profile of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine, guiding its future development as a potential therapeutic agent.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • ROS Assay Kit Protocol. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Flow Cytometric Detection of Reactive Oxygen Species. Bio-protocol. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. NIH. [Link]

  • Cellular reactive oxygen species (ROS) assay strategy. AntBio. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. Creative Bioarray. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Caspase 3/7 Activity. Protocols.io. [Link]

  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [https://www.researchgate.net/publication/45893081_Using_in_vitro_cytotoxicity_assay_to_aid_in_compound_selection_for_in_vivo_safety_studies]([Link]_ cytotoxicity_assay_to_aid_in_compound_selection_for_in_vivo_safety_studies)

  • MitoProbe™ JC-1 Assay staining protocol for flow cytometry. ResearchGate. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. [Link]

  • LDH Assay. Cell Biologics Inc. [Link]

  • Mitochondrial Membrane Potential Detection Kit. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. NIH. [Link]

  • Mitochondrial Membrane Potential Assay Kit(with JC-1). Elabscience. [Link]

  • JC-1 Mitochondrial Membrane Potential Assay. G-Biosciences. [Link]

  • Caspase 3/7 activity assay. Bio-protocol. [Link]

  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. [Link]

  • Technical Manual Caspase 3/7 Activity Assay Kit. [Link]

  • Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. [Link]

  • Synthesis and Biological Evaluation of[3][8][17]triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine Derivatives Bearing Substituted Benzylpiperazine Moieties as Positive Inotropic Agents. PubMed. [Link]

  • Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl. World Journal of Pharmaceutical Sciences. [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine. It is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize their synthetic protocols.

I. Overview of the Synthetic Pathway

The most prevalent and efficient synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine involves a two-step, one-pot reaction. The process begins with the acylation of 1-hydrazinophthalazine, which is then followed by a cyclization reaction to yield the final product.

Synthesis_Pathway 1-Hydrazinophthalazine 1-Hydrazinophthalazine Intermediate Acylated Intermediate 1-Hydrazinophthalazine->Intermediate Acylation (e.g., Acetic Anhydride) Final_Product 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine Intermediate->Final_Product Cyclization (Heat)

Caption: General synthetic route for 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.

FAQ 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yield is a frequent challenge in this synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

A. Incomplete Acylation of 1-Hydrazinophthalazine:

  • The Problem: The initial acylation of 1-hydrazinophthalazine is a critical step. If this reaction is incomplete, the unreacted starting material will not cyclize, thus reducing the overall yield.

  • Troubleshooting:

    • Reagent Purity: Ensure the purity of 1-hydrazinophthalazine. Impurities can interfere with the reaction.

    • Acylating Agent: Use a slight excess of the acylating agent (e.g., acetic anhydride or acetyl chloride) to drive the reaction to completion.

    • Reaction Time & Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the expected reaction time, consider extending the acylation period or slightly increasing the temperature.

B. Suboptimal Cyclization Conditions:

  • The Problem: The subsequent cyclization of the acylated intermediate requires specific conditions to proceed efficiently. Improper temperature or reaction time can lead to incomplete conversion.

  • Troubleshooting:

    • Temperature Control: The cyclization step is typically achieved by heating the reaction mixture. The optimal temperature can vary depending on the solvent used. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high may lead to decomposition and the formation of byproducts.

    • Solvent Choice: The choice of solvent is crucial. High-boiling point solvents like pyridine or glacial acetic acid are often used to facilitate the high temperatures required for cyclization.

C. Product Loss During Work-up and Purification:

  • The Problem: Significant amounts of the product can be lost during the isolation and purification steps.

  • Troubleshooting:

    • Precipitation/Crystallization: Ensure complete precipitation of the product from the reaction mixture. This can often be achieved by cooling the mixture or by adding a non-solvent.

    • Filtration: Use appropriate filtration techniques to minimize loss. Ensure the filter cake is washed with a suitable cold solvent to remove impurities without dissolving the product.

    • Recrystallization: While recrystallization is excellent for purification, it can also lead to significant product loss. Optimize the recrystallization solvent system to maximize recovery.

Experimental Protocol: Optimized Synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine

Materials:

  • 1-Hydrazinophthalazine

  • Acetic Anhydride

  • Glacial Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 1-hydrazinophthalazine in glacial acetic acid.

  • Slowly add acetic anhydride to the suspension.

  • Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.

FAQ 2: I am observing significant byproduct formation. What are these impurities and how can I minimize them?

Answer:

Byproduct formation is a common issue that can complicate purification and reduce the final yield. Understanding the potential side reactions is key to mitigating them.

A. Diacylated Byproduct:

  • The Problem: The hydrazine moiety of 1-hydrazinophthalazine has two nitrogen atoms that can be acylated. While the terminal nitrogen is more nucleophilic, over-acylation can occur, leading to a diacylated byproduct that will not cyclize to the desired product.

  • Mitigation Strategy:

    • Stoichiometry Control: Carefully control the stoichiometry of the acylating agent. A large excess should be avoided.

    • Temperature Management: The acylation reaction is typically exothermic. Adding the acylating agent slowly at a controlled temperature (e.g., in an ice bath) can help to minimize the formation of the diacylated byproduct.

B. Degradation Products:

  • The Problem: At elevated temperatures required for cyclization, the starting materials, intermediate, or even the final product can degrade, leading to a complex mixture of impurities.

  • Mitigation Strategy:

    • Optimize Reaction Time and Temperature: Do not heat the reaction for longer than necessary. Use TLC to monitor the disappearance of the intermediate and the formation of the product. Once the reaction is complete, cool it down promptly.

    • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to prevent oxidative degradation, especially if the reagents are sensitive to air.

Byproduct_Formation 1-Hydrazinophthalazine 1-Hydrazinophthalazine Desired_Intermediate Mono-acylated Intermediate 1-Hydrazinophthalazine->Desired_Intermediate Controlled Acylation Undesired_Byproduct Di-acylated Byproduct 1-Hydrazinophthalazine->Undesired_Byproduct Excess Acylating Agent Final_Product Desired Product Desired_Intermediate->Final_Product Cyclization

Caption: Competing reaction pathways leading to desired product and byproduct.

FAQ 3: The purification of the final product is proving difficult. What are the best practices for obtaining a high-purity compound?

Answer:

Effective purification is essential to obtain 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine with the desired purity for subsequent applications.

A. Recrystallization:

  • Technique: Recrystallization is the most common and effective method for purifying the final product.

  • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is often a good starting point. A solvent system (a mixture of a good solvent and a poor solvent) can also be used to achieve optimal crystallization.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to form well-defined crystals. Rapid cooling can lead to the precipitation of impurities.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

B. Column Chromatography:

  • When to Use: If recrystallization fails to remove certain impurities, column chromatography can be employed.

  • Stationary and Mobile Phase: Silica gel is a common stationary phase. The mobile phase (eluent) should be chosen based on the polarity of the product and impurities, as determined by TLC analysis. A gradient elution (gradually increasing the polarity of the eluent) can be effective in separating compounds with similar polarities.

C. Characterization of Purity:

  • Techniques: The purity of the final product should be confirmed using appropriate analytical techniques.

    • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

    • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the product.

    • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying any remaining impurities.

Table 1: Troubleshooting Summary

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete acylation, suboptimal cyclization, product loss during work-up.Use slight excess of acylating agent, optimize cyclization temperature and time, refine precipitation and filtration techniques.
Byproduct Formation Over-acylation, thermal degradation.Control stoichiometry of acylating agent, manage reaction temperature carefully, minimize reaction time.
Purification Difficulty Presence of closely related impurities, poor crystal formation.Optimize recrystallization solvent and procedure, consider column chromatography for difficult separations.

IV. References

  • Castle, R. N., & Aldous, D. L. (1963). U.S. Patent No. US4000140A. Washington, DC: U.S. Patent and Trademark Office.

Common side reactions in the synthesis of triazolophthalazines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Triazolophthalazines

From the Desk of the Senior Application Scientist

Welcome to the technical support center for triazolophthalazine synthesis. As a class of compounds with significant interest in medicinal chemistry and drug development, their efficient synthesis is paramount.[1][2][3] This guide is structured to address the common challenges and side reactions encountered during the synthesis of the s-triazolo[3,4-a]phthalazine core. We will move beyond simple procedural lists to explore the chemical reasoning behind common pitfalls and provide robust, field-tested solutions.

Part 1: Understanding the Core Synthesis and Common Pitfalls

The synthesis of triazolophthalazines typically follows a two-stage pathway: first, the construction of a 1-hydrazinylphthalazine intermediate, followed by the cyclization of the hydrazine moiety with a one-carbon electrophile to form the fused triazole ring. Side reactions can occur at both stages, leading to low yields, complex purification challenges, and sometimes, unexpected molecular structures.

Typical Synthetic Route

cluster_0 Stage 1: Phthalazinone Formation cluster_1 Stage 2: Triazole Ring Formation A 2-Acylbenzoic Acid or Phthalic Anhydride Derivative B 1(2H)-Phthalazinone A->B + Hydrazine Hydrate C 1-Hydrazinylphthalazine B->C Halogenation then Hydrazinolysis (multi-step process) D [1,2,4]Triazolo[3,4-a]phthalazine C->D + Cyclizing Agent (e.g., RCOOH, Orthoester)

Caption: General synthetic pathway for triazolophthalazines.

Part 2: Troubleshooting Guide & FAQs

This section is formatted as a series of questions that our application scientists frequently encounter. We provide explanations for the underlying causes and actionable solutions.

Stage 1: Issues in Phthalazinone Intermediate Synthesis

Question 1: My yield of the 1(2H)-phthalazinone intermediate from 2-acylbenzoic acid and hydrazine is low, and the product is contaminated. What's going wrong?

Answer: This is a common issue often related to two factors: residual starting materials and the presence of excess hydrazine in the final product.

  • Causality: The reaction between a 2-acylbenzoic acid and hydrazine hydrate is a condensation reaction that needs to be driven to completion.[4] However, hydrazine is a highly polar and reactive reagent that can become trapped within the crystallized product, making it difficult to remove.[4] This residual hydrazine can interfere with subsequent reaction steps.

  • Troubleshooting & Solutions:

    • Ensure Complete Reaction: Use in-situ monitoring techniques like IR spectroscopy to track the disappearance of the starting material's carbonyl peak and the formation of the phthalazinone lactam C=O. If the reaction stalls, a modest increase in temperature or reaction time may be necessary.

    • Control Hydrazine Stoichiometry: While a slight excess of hydrazine is often used, a large excess complicates purification. Start with approximately 1.1-1.2 equivalents and optimize from there.

    • Implement a Robust Crystallization: A critical step is to develop a crystallization process that excludes hydrazine. A one-pot method involving the formation of an acylimidazole intermediate followed by the controlled addition of aqueous hydrazine has been shown to be effective in producing a solid with consistently low levels of residual hydrazine.[4]

    • Azeotropic Removal: If your solvent system allows (e.g., toluene), consider azeotropic distillation to remove water and drive the condensation equilibrium towards the product.

Protocol 1: PAT-Guided Synthesis to Minimize Hydrazine Residue A process analytical technology (PAT) guided approach can significantly improve control.[4]

  • Reaction Setup: Charge the reactor with the 2-acylbenzoic acid and a suitable solvent (e.g., THF).

  • Intermediate Formation: Add 1,1'-carbonyldiimidazole (CDI) and monitor the reaction via in-situ IR until the acid carbonyl peak is fully converted to the acylimidazole intermediate.

  • Controlled Hydrazinolysis: Slowly add an aqueous solution of hydrazine hydrate. The reaction is often exothermic; use calorimetry to monitor the heat flow and control the addition rate.

  • Crystallization: Upon completion, perform a solvent swap to an appropriate crystallization solvent (e.g., isopropanol/water) and execute a controlled cooling profile to ensure pure crystals form, leaving hydrazine in the mother liquor.

Stage 2: Common Side Reactions During Triazole Cyclization

The cyclization of 1-hydrazinylphthalazine is the defining step and the source of most side-reaction-related queries.

Question 2: I'm attempting to cyclize 1-hydrazinylphthalazine with a carboxylic acid, but I'm isolating the uncyclized hydrazone/amide intermediate instead of the triazolophthalazine. Why isn't the ring closing?

Answer: This is a classic case of incomplete reaction. The initial condensation to form the acyl hydrazide or hydrazone intermediate is often facile, but the subsequent intramolecular cyclization-dehydration requires more forcing conditions.

  • Causality: The final ring-closing step is a dehydration reaction that is often reversible and has a higher activation energy. Without sufficient thermal energy or a dehydrating agent, the reaction will stall at the more stable open-chain intermediate.

  • Troubleshooting & Solutions:

    • Increase Thermal Input: Refluxing in a high-boiling solvent like toluene, xylene, or DMF is often necessary to provide the energy needed to overcome the activation barrier for cyclization.

    • Use a Dehydrating Agent: For sensitive substrates where high temperatures are detrimental, adding a dehydrating agent can promote cyclization. Phosphorus oxychloride (POCl₃) is effective but harsh. A milder alternative is using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water as it is formed.

    • Activate the Carboxylic Acid: Instead of the free acid, use an activated derivative like an acid chloride or ester. This makes the initial acylation step more efficient and can sometimes facilitate the subsequent cyclization.

    • Choice of Cyclizing Agent: Using an orthoester, such as triethyl orthoformate, can be a very effective one-pot method as it acts as both the one-carbon source and a dehydrating agent.

Question 3: My reaction is producing a complex mixture of byproducts, and the yield of my desired triazolophthalazine is low. What are the likely side reactions?

Answer: When cyclization conditions are not optimized, several side reactions can occur, leading to a complex product mixture that is difficult to purify.[5]

  • Causality & Common Byproducts:

    • Oxidative Degradation: The hydrazine moiety can be susceptible to oxidation, especially at high temperatures in the presence of air, leading to decomposition and tar formation.

    • Formation of Bis-Phthalazinone: In some cases, particularly if starting from a precursor like 3,2-benzoxazin-4-one, reaction with hydrazine in ethanol can lead to the formation of a bis-phthalazinone dimer instead of the desired product.[6]

    • Ring Opening: Under excessively harsh acidic or basic conditions, the heterocyclic core can become unstable. While robust, both the triazole and phthalazine rings can be susceptible to hydrolytic cleavage under extreme pH and temperature, though this is less common than incomplete cyclization.[7][8][9]

  • Troubleshooting & Solutions:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to minimize oxidative side reactions, especially when using high temperatures.

    • Solvent Selection: The choice of solvent is critical. Aprotic polar solvents like acetonitrile can be optimal for certain transformations.[10] It is crucial to screen solvents to find one that provides good solubility for the starting materials while facilitating the desired reaction pathway.

    • pH Control: Avoid strongly acidic or basic conditions unless the specific mechanism requires it. If an acid catalyst is needed (e.g., p-toluenesulfonic acid), use it in catalytic amounts. If a base is required to scavenge protons, a mild inorganic base like NaHCO₃ is often preferable to strong organic bases.[10]

    • Systematic Optimization: Use a Design of Experiments (DoE) approach to screen variables like temperature, catalyst loading, and reaction time to identify the optimal conditions that maximize the yield of the desired product while minimizing byproduct formation.

Troubleshooting Workflow for Low Yield in Cyclization

cluster_results cluster_actions Start Low Yield or Complex Mixture Analyze Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) Start->Analyze UnreactedSM High % of Starting Material Analyze->UnreactedSM Intermediate Intermediate Formed (e.g., Hydrazone) Analyze->Intermediate Byproducts Multiple Byproducts Analyze->Byproducts Action_SM Increase Temp/Time Check Reagent Purity UnreactedSM->Action_SM Action_Intermediate Drive Dehydration: - Increase Temperature - Add POCl3 / Dean-Stark Intermediate->Action_Intermediate Action_Byproducts Optimize Conditions: - Use Inert Atmosphere - Screen Solvents/Bases - Lower Temperature Byproducts->Action_Byproducts

Caption: Decision-making workflow for troubleshooting low yields.

Part 3: Purification Strategies

Question 4: My reaction worked, but I am struggling to isolate a pure product from the side products. What are the best purification methods?

Answer: Purification is as crucial as the reaction itself. A multi-step approach is often necessary.

  • Strategy:

    • Aqueous Workup/Extraction: Begin with a standard liquid-liquid extraction. If your product is basic, you can wash with a mild base (e.g., sat. NaHCO₃ solution) to remove acidic impurities. Conversely, an acidic wash (e.g., dil. HCl) can remove basic impurities. This is a powerful first step to simplify the mixture.[11]

    • Crystallization: This is the most effective technique for obtaining highly pure material if a suitable solvent system can be found. Screen a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile) and solvent mixtures to find conditions that result in good crystal formation upon cooling, leaving impurities in the mother liquor.[12]

    • Column Chromatography: If crystallization fails or is insufficient, flash chromatography is the workhorse of purification.[12][13]

      • Normal-Phase: Silica gel is the standard. Use a solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol) that provides good separation of your product from impurities on a TLC plate (aim for a product Rf of ~0.3).

      • Reverse-Phase: For very polar compounds, reverse-phase chromatography (C18 silica) with a water/acetonitrile or water/methanol gradient may be more effective.

Table 1: Common Purification Techniques

TechniquePrincipleBest ForKey Tip
Extraction Differential solubility and acid/base properties.[11]Removing acidic/basic impurities and water-soluble salts.Use pH manipulation to move your compound or impurities between aqueous and organic layers.
Crystallization Lower solubility of the desired compound in a solvent at low temperature.[12]Obtaining high-purity final products (>99%).Slow cooling generally produces larger, purer crystals. A co-solvent system can be very effective.
Flash Chromatography Differential adsorption of components onto a stationary phase.[13][14]Separating compounds with different polarities; isolating products from complex mixtures.Choose a solvent system where the desired compound has an Rf of 0.2-0.4 on TLC for optimal separation.

References

  • Optimization of reaction conditions. [a] | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Interactions between drug substances and excipients. 1. Fluorescence and HPLC studies of triazolophthalazine derivatives from hydralazine hydrochloride and starch - PubMed. Available at: [Link]

  • Synthesis of novel[10][15][16]triazolo[1,5-b][10][15][16][17]tetrazines and investigation of their fungistatic activity - PMC - NIH. Available at: [Link]

  • Recent Developments in Chemistry of Phthalazines - Longdom Publishing. Available at: [Link]

  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme - PubMed. Available at: [Link]

  • From triazolophthalazines to triazoloquinazolines: A bioisosterism-guided approach toward the identification of novel PCAF inhibitors with potential anticancer activity - PubMed. Available at: [Link]

  • Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate Through PAT-Guided Process Development | Request PDF - ResearchGate. Available at: [Link]

  • Green synthesis and dye propertied of 2H-indazolo [2, 1-b] phthalazinetriones by PEG-MDIL. Available at: [Link]

  • Optimization of conditions for the synthesis of 4 | Download Table - ResearchGate. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC - NIH. Available at: [Link]

  • Phthalazinone. Available at: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. | Semantic Scholar. Available at: [Link]

  • Ring opening or rearrangement versus N-oxidation in the action of peracids upon pyrrolo[2,3-b]pyridines, pyrrolo[2,3-b]pyrazines, and triazolo[1,5-a]- and triazolo[4,3-a]-pyrazine. Some chemical and spectroscopic properties of the triazolopyrazines and. Available at: [Link]

  • Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[10][15][16]Triazino[5,6-b]quinoline Derivatives - ResearchGate. Available at: [Link]

  • Reversible Ring‐Opening Reaction of a Triazolobenzodiazepine, Triazolam, in Acidic Media | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - MDPI. Available at: [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC - NIH. Available at: [Link]

  • Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. Available at: [Link]

  • How to isolate impurities from a reaction product - Biotage. Available at: [Link]

  • Purification Techniques | Journal of New Developments in Chemistry - Open Access Pub. Available at: [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities - PharmaInfo. Available at: [Link]

  • Neutral and acidic hydrolysis reactions of the third generation anticancer drug oxaliplatin - PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to overcome challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: My synthesized 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is a yellow solid, but I'm concerned about its purity. What are the first steps I should take?

A1: A yellow appearance is characteristic of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.[1][2] However, visual inspection is not a reliable indicator of purity. The first crucial step is to determine the melting point of your product. The reported melting point is in the range of 168-170°C.[1][3] A broad melting range or a melting point significantly lower than this suggests the presence of impurities. Additionally, analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) should be employed to assess the number and relative abundance of any impurities.

Q2: What are the most common impurities I should expect in my crude product?

A2: The nature of impurities is highly dependent on the synthetic route employed. A common synthesis involves the reaction of 1-hydrazinophthalazine with acetic acid.[4] Therefore, potential impurities could include unreacted 1-hydrazinophthalazine, starting materials used to synthesize 1-hydrazinophthalazine, or by-products from incomplete cyclization or side reactions. Understanding the reaction mechanism will provide the best clues for identifying potential impurities.

Q3: I'm having trouble getting my compound to crystallize. What can I do?

A3: Successful crystallization depends on a delicate balance of solubility. If your compound is not crystallizing, it could be due to several factors: the solution is too dilute, the cooling process is too rapid, or the presence of impurities is inhibiting crystal lattice formation. Try concentrating the solution by slowly evaporating the solvent. If that doesn't work, consider a slow cooling approach by placing the flask in a Dewar filled with warm water and allowing it to cool to room temperature overnight, followed by further cooling in a refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce nucleation. If these methods fail, a different solvent system for recrystallization may be necessary.

Q4: Which purification technique is most suitable for 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine?

A4: For most lab-scale purifications, recrystallization is a highly effective and economical method for this compound, especially for removing minor impurities.[4] If recrystallization fails to achieve the desired purity, or if you are dealing with a complex mixture of impurities, column chromatography would be the next logical step. The choice between these techniques depends on the purity of your crude product and the desired final purity.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on their differential solubility in a hot versus a cold solvent.

Core Principle: The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Recommended Solvents: Based on literature, methanol and ethyl acetate are effective solvents for the recrystallization of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.[4] The compound is also soluble in chloroform and dichloromethane, which could be components of a co-solvent system for chromatography.[1][3]

Solvent SystemSuitability for Recrystallization
MethanolReported as a successful solvent for crystallization.[4]
Ethyl AcetateUsed for growing high-quality crystals by slow evaporation.[4]
ChloroformHigh solubility; may be better suited for chromatography.[1][3]
DichloromethaneHigh solubility; may be better suited for chromatography.[1][3]

Step-by-Step Recrystallization Protocol (Methanol):

  • Dissolution: In a fume hood, place the crude 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot methanol until the solid completely dissolves. Avoid adding excess solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling rate and promote the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Troubleshooting Recrystallization:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the solution being cooled too quickly. Try reheating the solution and adding slightly more solvent before allowing it to cool more slowly.

  • Poor Recovery: If the yield is low, it could be due to using too much solvent during dissolution or washing. You can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.

  • No Crystal Formation: Refer to FAQ Q3 for strategies to induce crystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Core Principle: For 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine, which is a moderately polar compound, normal-phase chromatography with a silica gel stationary phase is a suitable approach. The choice of the mobile phase (eluent) is critical for achieving good separation.

Developing a Column Chromatography Method:

  • Solvent System Selection (TLC): Before running a column, it is essential to determine an appropriate solvent system using Thin Layer Chromatography (TLC). Since the compound is soluble in chloroform and dichloromethane, these are good starting points for your mobile phase.[1][3] You will likely need to add a more polar solvent like methanol or ethyl acetate to achieve an appropriate retention factor (Rf) of 0.2-0.4 for the desired compound.

  • Column Packing: Properly packing the silica gel column is crucial to avoid cracks and channels that lead to poor separation. A slurry packing method is generally preferred.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry silica gel with the adsorbed compound can be carefully added to the top of the column. This "dry loading" technique often results in better separation.

  • Elution: Begin eluting the column with the chosen mobile phase. Collect fractions and monitor the separation using TLC.

  • Isolation: Combine the pure fractions containing the 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine and remove the solvent using a rotary evaporator.

Troubleshooting Column Chromatography:

  • Poor Separation: If the compounds are not separating well, the polarity of the mobile phase may need to be adjusted. A less polar mobile phase will increase the retention time on the silica gel, potentially improving the separation of closely eluting compounds.

  • Compound Stuck on the Column: If the compound does not move down the column, the mobile phase is not polar enough. Gradually increase the polarity of the eluent to facilitate the movement of the compound.

  • Streaking on TLC: This can indicate that the sample is not fully dissolving in the mobile phase or that the compound is interacting too strongly with the stationary phase. Adding a small amount of a more polar solvent to the mobile phase can sometimes resolve this issue.

Visualization of Purification Workflow

PurificationWorkflow Crude Crude Product (3-Methyl-1,2,4-triazolo[3,4-a]phthalazine) AssessPurity Assess Purity (Melting Point, TLC/HPLC) Crude->AssessPurity IsPure Is Purity Sufficient? AssessPurity->IsPure PureProduct Pure Product IsPure->PureProduct Yes ChooseMethod Choose Purification Method IsPure->ChooseMethod No Recrystallization Recrystallization (Methanol or Ethyl Acetate) ChooseMethod->Recrystallization Minor Impurities ColumnChromatography Column Chromatography (Silica Gel) ChooseMethod->ColumnChromatography Major/Complex Impurities Recrystallization->AssessPurity Troubleshoot Troubleshoot & Optimize Recrystallization->Troubleshoot ColumnChromatography->AssessPurity ColumnChromatography->Troubleshoot Troubleshoot->ChooseMethod

Caption: Decision workflow for the purification of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.

References

  • 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine - Shanghai Huicheng Biological Technology Co., Ltd. (n.d.). Retrieved January 12, 2026, from [Link]

  • Dutkiewicz, G., Kumar, C. S. C., Yathirajan, H. S., Mayekar, A. N., & Kubicki, M. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2694. [Link]

Sources

Technical Support Center: Crystallization of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this heterocyclic compound. The following troubleshooting guides and FAQs are structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

Troubleshooting Crystallization Failures

This section addresses common issues encountered during the crystallization of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine.

Q1: My compound "oiled out" instead of crystallizing upon cooling. What causes this and how can I fix it?

A1: "Oiling out" is a common and frustrating phenomenon in crystallization. It occurs when the solute precipitates from the solution as a liquid phase rather than a solid crystalline phase.

Causality: This typically happens when a solution becomes highly supersaturated at a temperature that is above the melting point of the solid form in that specific solvent environment. For 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine, which has a reported melting point of 168-170°C, this might seem unlikely, but high concentrations of impurities can significantly depress the melting point, making oiling out more probable.[1][2][3] The primary cause is that the rate of nucleation is slow compared to the rate at which supersaturation is achieved, forcing the compound out as a liquid.[4]

Troubleshooting Protocol:

  • Re-heat and Dilute: Gently re-heat the flask containing the oil and mother liquor until the oil completely redissolves. Then, add more of the same solvent (e.g., 10-20% more volume) to decrease the concentration. This lowers the saturation temperature of the solution, increasing the likelihood that crystallization will occur at a temperature below the compound's melting point.[5]

  • Slow Down the Cooling: Rapid cooling is a frequent cause of oiling out.[6] Once the compound is redissolved, allow the solution to cool much more slowly. Insulate the flask with glass wool or paper towels, or use a dewar with warm water to ensure a very gradual temperature drop. Slow cooling provides the necessary time for molecules to orient themselves correctly into a crystal lattice.[7]

  • Change the Solvent System: If dilution and slow cooling fail, the chosen solvent may be too effective at dissolving the compound. Try recrystallizing from a solvent in which the compound is less soluble at higher temperatures. Alternatively, use a solvent-pair system. Dissolve the compound in a "good" solvent (like Dichloromethane) and slowly add a miscible "anti-solvent" (like hexane or heptane) at an elevated temperature until the solution becomes faintly turbid. This controlled reduction in solubility can gently induce crystallization.[8][9]

A logical workflow for addressing an oiling out event is presented below.

G start Compound Oiled Out reheat 1. Re-heat to Dissolve Oil start->reheat add_solvent 2. Add 10-20% More Solvent reheat->add_solvent slow_cool 3. Cool Slowly (Insulate Flask) add_solvent->slow_cool check_crystals Crystals Formed? slow_cool->check_crystals success Success: Isolate Crystals check_crystals->success Yes failure Still Oiling Out check_crystals->failure No change_solvent 4. Redesign Experiment: - Use a different solvent - Try an anti-solvent method failure->change_solvent

Workflow for Troubleshooting Oiling Out.
Q2: I've allowed my solution to cool, but no crystals have formed. What should I do to induce crystallization?

A2: Failure to crystallize upon cooling indicates that the solution has entered a stable, supersaturated state known as the "metastable zone".[4] In this state, the energy barrier for spontaneous nucleation has not been overcome. You must provide a stimulus to initiate crystal formation.

Causality: Crystal nucleation is the first step in crystallization, where molecules begin to aggregate into ordered clusters. This process requires overcoming an energy barrier. If the solution is too clean, lacks nucleation sites, or the degree of supersaturation is insufficient, the system can remain in a liquid state indefinitely.

Methods to Induce Nucleation:

  • Seed Crystals: The most reliable method is to add a "seed crystal"—a tiny crystal of pure 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine from a previous successful batch.[7][10] The seed crystal acts as a template, bypassing the initial energy barrier for nucleation and allowing crystal growth to begin immediately.

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic imperfections and glass fragments created by scratching provide high-energy surfaces that act as nucleation points.[11]

  • Flash Freezing: Cool a small aliquot of the solution rapidly in an ice or dry ice/acetone bath to force the formation of a solid (even if amorphous). Reintroduce this solid piece into the main solution, which can then act as a nucleus as it dissolves and recrystallizes.

  • Concentration: If the solution is not sufficiently supersaturated, you may have used too much solvent.[5][11] Gently heat the solution to evaporate a portion of the solvent, then attempt to cool it again.

  • Ultrasonication: In some cases, applying ultrasonic energy can induce nucleation. This is a more advanced technique that can be attempted if standard methods fail.

Q3: My final product is an amorphous powder, not crystalline. Why did this happen and is it salvageable?

A3: Obtaining an amorphous solid typically results from a process called "crashing out," where the solid precipitates so rapidly that molecules do not have time to arrange into an ordered crystal lattice.[6]

Causality: This is the opposite problem of failing to crystallize. The solution became too supersaturated too quickly, often due to extremely rapid cooling or the sudden addition of a large volume of anti-solvent.[6] The kinetic drive to precipitate is so strong that it bypasses the thermodynamically favored, ordered crystalline state. Impurities can also sometimes inhibit ordered crystal growth, leading to amorphous material.[12]

Troubleshooting Protocol:

  • Re-dissolve and Recrystallize: The amorphous solid is not a lost cause. It can be re-dissolved in a suitable hot solvent and the crystallization process can be re-attempted.

  • Optimize the Cooling Profile: The key is to slow everything down. Use the slowest possible cooling rate that is practical. The goal is to keep the solution in the metastable zone for as long as possible to favor slow, controlled crystal growth over rapid precipitation.[7]

  • Reduce Supersaturation Level: Use slightly more solvent than the minimum required for dissolution at high temperature. This ensures that as the solution cools, it becomes supersaturated more gradually.[5]

  • Check Purity: If repeated attempts still yield amorphous material, consider re-purifying your starting material. Residual solvents or reaction byproducts can interfere with lattice formation. Techniques like flash chromatography may be necessary before crystallization.

Frequently Asked Questions (FAQs)

Q4: What are the best starting solvents for crystallizing 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine?

A4: Solvent selection is the most critical parameter in crystallization.[13] The ideal solvent should dissolve the compound well when hot but poorly when cold.[10] Based on published data and the compound's structure, here is a guide to solvent selection.

Known Successful Solvents:

  • Methanol: Has been used successfully for crystallization after synthesis.[14]

  • Ethyl Acetate: Slow evaporation from this solvent has yielded high-quality crystals suitable for X-ray diffraction.[14][15]

  • Chloroform & Dichloromethane: The compound is known to be soluble in these solvents, making them good candidates for the "good" solvent in a solvent-pair system or for slow evaporation methods.[1][3]

Solvent Screening Strategy: The molecule has a planar, relatively non-polar core but also contains several nitrogen atoms capable of hydrogen bonding.[16] This suggests that a range of solvents could be effective. A systematic screening approach is recommended.

Solvent ClassExamplesRationale & Expected Behavior
Chlorinated Dichloromethane, ChloroformHigh solubility reported.[1] Best for slow evaporation or as the primary solvent in an anti-solvent pair.
Esters Ethyl Acetate, Isopropyl AcetateProven to yield high-quality crystals.[14] Good balance of polarity.
Alcohols Methanol, Ethanol, IsopropanolProven to work.[14] Potential for hydrogen bonding with the solvent may influence crystal packing.
Ketones Acetone, 2-Butanone (MEK)Often good solvents for heterocyclic compounds.[9] Good for initial dissolution.
Apolar (Anti-solvents) Heptane, Hexane, TolueneCompound is likely insoluble. Use as an anti-solvent to add to a solution of the compound in one of the above solvents.
Q5: I've noticed that my crystals sometimes form with water included in the lattice. How does this happen and how can I control it?

A5: The formation of a hydrate is a key consideration for this molecule. The crystal structure of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine monohydrate has been reported, where two molecules of the compound are linked by two water molecules through O-H···N hydrogen bonds.[14][17]

Causality: The nitrogen atoms in the triazole and phthalazine rings are effective hydrogen bond acceptors. If water is present in the crystallization solvent (e.g., using a non-anhydrous solvent or exposure to atmospheric moisture), it can be incorporated into the crystal lattice to form a thermodynamically stable hydrated structure.[14] This is a form of polymorphism, where the compound can exist in different crystalline structures (anhydrous vs. hydrated). Different polymorphs can have drastically different properties, which is a critical concern in pharmaceutical development.[12][18]

Controlling Hydrate Formation:

  • To Promote the Anhydrous Form: Use anhydrous solvents and conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.

  • To Isolate the Hydrate Form: Use solvents that contain a controlled amount of water (e.g., 95:5 Ethanol/Water). The presence of water will favor the formation of the hydrate.

The ability to selectively crystallize a specific form is crucial for consistency in research and development.

Q6: How can I improve the size and quality of my crystals for analysis (e.g., X-ray crystallography)?

A6: High-quality, single crystals are essential for definitive structural analysis. The key principle for growing large, well-defined crystals is to ensure the process of crystal growth is extremely slow and undisturbed.[7]

Techniques for High-Quality Crystal Growth:

  • Slow Evaporation: Dissolve the compound in a suitable volatile solvent (like ethyl acetate or dichloromethane) in a vial.[14] Cover the vial with a cap or parafilm and pierce it with one or two small holes using a needle. This allows the solvent to evaporate over several days or weeks, slowly increasing the concentration and promoting gradual crystal growth.[8]

  • Solvent Vapor Diffusion: Place a concentrated solution of your compound in a small, open vial. Place this vial inside a larger, sealed jar that contains a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing the growth of high-quality crystals.

  • Slow Cooling: As described previously, using a well-insulated container or a programmable heating/cooling block to decrease the temperature over 24-48 hours can yield excellent results.[4][19]

The relationship between nucleation, growth, and supersaturation is key to this process. The goal is to create a minimally supersaturated solution and maintain it, so that existing crystals grow larger rather than new, smaller crystals forming.

G cluster_0 Supersaturation Level cluster_1 Dominant Process labile Labile Zone (High Supersaturation) nucleation Spontaneous Nucleation (Amorphous Solid / Small Crystals) labile->nucleation Leads to meta Metastable Zone (Moderate Supersaturation) growth Crystal Growth (Large, High-Quality Crystals) meta->growth Favors stable Stable Zone (Undersaturated) dissolution Dissolution (No Crystallization) stable->dissolution Results in

Relationship between Supersaturation and Crystallization Outcome.

References

  • Google Patents.
  • wikiHow. 9 Ways to Crystallize Organic Compounds. [Link]

  • National Center for Biotechnology Information. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. [Link]

  • SOP: CRYSTALLIZATION. [Link]

  • MDPI. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. [Link]

  • MDPI. Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. [Link]

  • HCH Bio. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine. [Link]

  • Zhanghua. Crystallization Challenges in Pharmaceutical Products. [Link]

  • University of Cambridge. Guide for crystallization. [Link]

  • PubChem. 3-Methyl-1,2,4-triazolo(3,4-a)phthalazine. [Link]

  • PubMed. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. [Link]

  • Achieve Chem. What Problems Might Occur If Crystallization Occurs Too Rapidly?. [Link]

  • Google Patents. US2982771A - Purification of heterocyclic organic nitrogen compounds.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • CORE. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. [Link]

  • ResearchGate. (PDF) Synthesis of new analogs of 3-methyl-[1][10][16] triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. [Link]

  • ACS Publications. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorph of Ritonavir. [Link]

  • Syrris. Pharmaceutical Crystallization in drug development. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • ACS Publications. [1][10][16]Triazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. [Link]

  • Future4200. The e!ect of solvent on crystal growth and morphology. [Link]

  • ResearchGate. How can I obtain good crystals of heterocyclic organic compounds?. [Link]

  • Quora. What should I do if crystallisation does not occur?. [Link]

  • Zhanghua Dryer. Crystallization in Drug Formulation: Techniques and Challenges. [Link]

  • National Center for Biotechnology Information. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. [Link]

  • BIOVIA. Studying Solvent Effect on Crystal Growth and Morphology – An In Silico Approach. [Link]

  • CORE. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Technical Support Center: Improving the Solubility of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 12, 2026

Introduction

Welcome to the technical support guide for 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine. This molecule, a derivative of the triazolophthalazine ring system, is of significant interest for its potential biological activities, including hypotensive action and as a ligand for the benzodiazepine receptor site.[1][2][3] However, its planar, heterocyclic structure contributes to low aqueous solubility, a common challenge for researchers in bioassays.[4][5] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: My 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine won't dissolve in my aqueous assay buffer. What should I do first?

A1: This is expected, as the compound is known to be soluble in chlorinated organic solvents like chloroform and dichloromethane, indicating its hydrophobic nature.[4][5] The first and most standard step is to prepare a concentrated stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO).[6] This stock can then be serially diluted to your final working concentration in the aqueous assay medium.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: High concentrations of DMSO can be toxic to cells and interfere with assay components.[6] It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5% , and ideally below 0.1%.[6][7] Always include a vehicle control in your experiments, which consists of the assay medium with the same final DMSO concentration used for your compound dilutions, to account for any solvent effects.[6]

Q3: My compound dissolved in DMSO, but it precipitated when I added it to my aqueous assay medium. Why did this happen and how can I fix it?

A3: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent is rapidly diluted into an aqueous solution where it is poorly soluble.[6][8] To mitigate this, avoid a single large dilution step. Instead, perform a serial dilution of your high-concentration DMSO stock into 100% DMSO first, and then dilute the final DMSO solution into your aqueous buffer.[6] This gradual reduction in concentration can help maintain solubility. If precipitation persists, you will need to explore more advanced solubilization strategies discussed in the guides below.

Troubleshooting & Optimization Guides

This section provides a deeper, question-and-answer-based guide to resolving persistent solubility issues.

Issue 1: The compound precipitates even with serial dilution from a DMSO stock.

Q: I've tried serial dilutions, but my compound still crashes out of solution at the desired final concentration. What is the next logical step?

A: When DMSO alone is insufficient, a systematic approach is necessary. The goal is to modify the final aqueous environment to make it more hospitable to your compound. The recommended progression is to explore co-solvents, pH adjustment, surfactants, or complexation agents.[9][10][11]

  • Analysis: The core problem is the low intrinsic aqueous solubility of the compound. The triazolophthalazine structure is largely non-polar.[1][3] Your primary goal is to increase the compound's apparent solubility in the final assay buffer without introducing artifacts.

  • Solution Pathway:

    • Co-solvents: Introduce a secondary, water-miscible organic solvent that is less aggressive than DMSO.[12] Examples include ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400). These can be used to prepare an intermediate stock solution.

    • pH Adjustment: As a nitrogen-containing heterocyclic compound, the solubility of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine may be pH-dependent.[13][14][15] Protonation of the nitrogen atoms at acidic pH can increase aqueous solubility.

    • Advanced Formulations: If the above methods fail, consider using surfactants (e.g., Tween® 80, Polysorbate 20) or cyclodextrins. These agents encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solvent.[16][17][18][19]

    Critical Control: Before implementing any new excipient (co-solvent, surfactant, etc.), you must determine its maximum tolerable concentration in your specific bioassay to avoid off-target effects.[9] Run vehicle controls for every new formulation.

Issue 2: The solubility is improved, but I'm observing assay interference or inconsistent results.

Q: My compound is now in solution using a co-solvent/surfactant mix, but my assay's baseline has shifted, or my results are not reproducible. How do I troubleshoot this?

A: This indicates that the solubilizing agent itself is likely interfering with the biological system or assay components.

  • Analysis:

    • Enzyme/Receptor Interference: Solvents and detergents can alter protein conformation, affecting enzyme kinetics or receptor binding.[20]

    • Cell Membrane Effects: Surfactants, by their nature, can perturb cell membranes, leading to cytotoxicity or altered cell signaling.

    • Detection Interference: Some excipients may have inherent fluorescence or absorbance at the wavelengths used for detection.

  • Solution Pathway:

    • Validate the Vehicle Control: This is the most critical step. Run a dose-response curve of your vehicle (e.g., buffer + 0.1% DMSO + 1% Tween® 80) without the compound. If you observe any effect, that formulation is not suitable for your assay.

    • Lower Excipient Concentration: Systematically reduce the concentration of the solubilizing agent to the lowest level that still maintains compound solubility.

    • Switch Excipient Class: If a surfactant is causing issues, try a cyclodextrin. Cyclodextrins are generally considered more biologically inert as they work by forming inclusion complexes rather than by altering surface tension.[17][21][22]

    • Pre-incubation Check: Ensure that your final formulation is stable over the time course of your experiment. A solution that is clear initially may form microscopic precipitates over several hours, leading to inconsistent results. Check for turbidity or precipitation at the beginning and end of your assay incubation period.

Detailed Protocols & Methodologies

Protocol 1: Systematic Solubilization Workflow

This protocol provides a step-by-step decision-making process for achieving adequate solubility.

G cluster_0 cluster_1 start Start: Weigh Compound prep_stock Prepare 10-50 mM Stock in 100% DMSO start->prep_stock serial_dil Serially dilute in Assay Buffer. Final [DMSO] < 0.5% prep_stock->serial_dil check_sol Check for Precipitation (Visual, Microscopy) serial_dil->check_sol success Soluble: Proceed with Assay (Include Vehicle Control) check_sol->success No fail Insoluble: Proceed to Advanced Methods check_sol->fail Yes adv_start Advanced Methods Start fail->adv_start ph_adjust Attempt pH Adjustment (e.g., pH 5-6). Check solubility. adv_start->ph_adjust cosolvent Use Co-solvent System (e.g., DMSO/PEG 400). Check solubility. ph_adjust->cosolvent Fails check_assay Run Vehicle Control. Check for Assay Interference. ph_adjust->check_assay Works surfactant Use Surfactant (<1% Tween® 80). Check solubility. cosolvent->surfactant Fails cosolvent->check_assay Works cyclo Use Cyclodextrin (e.g., HP-β-CD). Check solubility. surfactant->cyclo Fails surfactant->check_assay Works cyclo->check_assay Works final_success Soluble & No Interference: Proceed with Assay check_assay->final_success No final_fail Interference: Try different excipient or lower concentration check_assay->final_fail Yes

Caption: A decision tree for solubilizing 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.

Protocol 2: Preparation Using a Co-solvent System

This method is an intermediate step before resorting to surfactants or cyclodextrins.

  • Prepare Primary Stock: Dissolve 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine in 100% DMSO to a concentration of 50 mM.[6] Ensure complete dissolution by vortexing or brief sonication.

  • Prepare Intermediate Stock: Create a 1:1 (v/v) mixture of your primary DMSO stock with a co-solvent like PEG 400. This results in a 25 mM intermediate stock in 50% DMSO / 50% PEG 400.

  • Final Dilution: Serially dilute this intermediate stock into your final aqueous assay buffer. This method gradually introduces the compound to the aqueous environment while the co-solvent helps maintain solubility.

  • Control: The vehicle control for this experiment would be a 50% DMSO / 50% PEG 400 mixture diluted to the same final concentration in the assay buffer.

Protocol 3: Solubilization via Cyclodextrin Inclusion Complex

Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and hydrophilic exterior, ideal for encapsulating poorly soluble molecules.[17][18][22]

  • Select Cyclodextrin: Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a common and effective choice.

  • Prepare Cyclodextrin Solution: Prepare a 10-40% (w/v) solution of HP-β-CD in your aqueous assay buffer. Warming the solution may be necessary to fully dissolve the cyclodextrin.

  • Prepare Compound Stock: Create a high-concentration stock of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine in a minimal amount of organic solvent (e.g., DMSO or ethanol).

  • Form the Complex: While vigorously vortexing the cyclodextrin solution, add the compound stock dropwise. The molar ratio of cyclodextrin to the compound should be high (e.g., 100:1) to favor complex formation.

  • Equilibrate: Allow the mixture to equilibrate, often by rotating overnight at room temperature.

  • Filter (Optional): Centrifuge and filter the solution through a 0.22 µm filter to remove any non-encapsulated, precipitated compound. The resulting clear solution contains the soluble drug-cyclodextrin complex.

  • Control: The vehicle control is the cyclodextrin solution containing the same final concentration of the organic solvent used in step 3.

G cluster_0 Cyclodextrin (Host) cluster_2 Aqueous Environment CD Truncated Cone (Hydrophilic Exterior) Cavity Hydrophobic Cavity Complex Inclusion Complex (Soluble) CD->Complex Encapsulation Drug 3-Methyl-1,2,4-triazolo [3,4-a]phthalazine (Hydrophobic) Drug->Complex Encapsulation

Caption: Cyclodextrin encapsulates a hydrophobic drug, enhancing aqueous solubility.

Data Summary Tables

Table 1: Properties of Common Solvents & Excipients

AgentTypeTypical Final Assay Conc.Mechanism of ActionKey Considerations
DMSO Organic Solvent< 0.5%[6]Aprotic solvent dissolves a wide range of compounds.[23][24]Potential for cytotoxicity and assay interference at >0.5%.[6]
Ethanol Co-solvent< 1%Reduces polarity of the aqueous medium.Can affect enzyme activity and cell viability.
PEG 400 Co-solvent< 2%Polymer that reduces water activity and enhances solubility.[12]High viscosity; can interfere with automated liquid handlers.
Tween® 80 Surfactant< 0.1%Forms micelles that encapsulate hydrophobic compounds.[19][25][26][27]Can lyse cells at higher concentrations; may interfere with fluorescent readouts.
HP-β-CD Complexing Agent1-5 mMForms a host-guest inclusion complex, shielding the drug from water.[16][17][18]Generally low toxicity; can sometimes extract cholesterol from cell membranes.

Note: The "Typical Final Assay Conc." is a general guideline. The maximum tolerable concentration must be empirically determined for each specific assay.

References

  • Vertex AI Search. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review.
  • Vertex AI Search. Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review - International Journal of Pharmaceutical Sciences.
  • Benchchem. Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • NIH. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC.
  • MDPI. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • United States Biological. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine CAS.
  • Smolecule. 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine.
  • Benchchem. Technical Support Center: Enhancing Solubility of Poorly Soluble Compounds for Bioassays.
  • Vertex AI Search. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • 上海惠诚生物科技有限公司. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine.
  • PubChem. 3-Methyl-1,2,4-triazolo(3,4-a)phthalazine | C10H8N4 | CID 97339.
  • ResearchGate. Techniques to improve the solubility of poorly soluble drugs.
  • SciSpace. Bioavailability Enhancement Techniques for Poorly Soluble Drugs.
  • ResearchGate. On the Basicity of Conjugated Nitrogen Heterocycles in Different Media.
  • Biosynth. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine | 20062-41-3 | FM25595.
  • Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • Santa Cruz Biotechnology. 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine | CAS 20062-41-3 | SCBT.
  • WuXi AppTec DMPK.
  • Pharma Excipients. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • ACS Publications. Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions | Crystal Growth & Design.
  • ResearchGate. Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • JOCPR. Journal of Chemical and Pharmaceutical Research, 2024, 16(12)
  • MCE. Compound Handling Instructions.
  • MedchemExpress.com. Co-solvents | Biochemical Assay Reagents.
  • NIH.
  • Sigma-Aldrich. Dimethyl sulfoxide Hybri-Max™, 0.2 μm filtered, BioReagent, suitable for hybridoma, ≥99.7%, Ampoule.
  • Selleckchem.com. Frequently Asked Questions.
  • thermofisher.com. Dimethyl sulfoxide, Bioreagent 100 mL | Buy Online | Thermo Scientific Chemicals.
  • NIH.
  • ResearchGate.
  • ChemicalBook. 3-METHYL-1,2,4-TRIAZOLO[3,4-A]PHTHALAZINE | 20062-41-3.
  • Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
  • ACS Publications. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? | Molecular Pharmaceutics.
  • PubMed. Interactions between drug substances and excipients. 1. Fluorescence and HPLC studies of triazolophthalazine derivatives from hydralazine hydrochloride and starch.
  • FULIR. On the basicity of conjugated nitrogen heterocycles in different media.
  • Vertex AI Search.
  • NIH. Triazolophthalazine | C8H5N5 | CID 66703794 - PubChem.
  • ResearchGate. Solubility-pH profiles of some acidic, basic and amphoteric drugs.

Sources

Technical Support Center: Catalyst Selection for Suzuki Coupling of Triazolophthalazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of triazolophthalazines. This class of nitrogen-rich heterocycles presents unique challenges in palladium-catalyzed C-C bond formation. This document is designed to provide you with the expertise and practical insights needed to navigate these complexities successfully.

Understanding the Challenge: The Triazolophthalazine Core

Triazolophthalazines are privileged scaffolds in medicinal chemistry, but their successful functionalization via Suzuki coupling is often hampered by their inherent electronic properties. The presence of multiple nitrogen atoms renders the heterocyclic core electron-deficient and capable of acting as a Lewis base. This can lead to several complications:

  • Catalyst Inhibition/Poisoning: The lone pairs on the nitrogen atoms can coordinate to the palladium center, leading to the formation of inactive catalyst species and reducing the overall reaction efficiency.[1][2] This inhibitory effect is more pronounced in unprotected N-H containing heterocycles.[1][3][4]

  • Difficult Oxidative Addition: The electron-deficient nature of the triazolophthalazine ring can make the initial oxidative addition of the palladium(0) catalyst to the halo-triazolophthalazine slower compared to electron-rich aryl halides.[5]

  • Substrate and Product Solubility: Triazolophthalazines can exhibit poor solubility in common organic solvents, which can negatively impact reaction rates and yields.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best initial palladium catalyst to screen for the Suzuki coupling of a chloro- or bromo-triazolophthalazine?

A1: For initial screening, a robust and versatile catalyst system is recommended. A good starting point is to use a pre-formed Pd(II) precatalyst that can be readily reduced in situ to the active Pd(0) species.[5]

Catalyst SystemRationale
Pd(PPh₃)₄ A classic, reliable Pd(0) source. It can be effective, especially with more reactive aryl bromides.[6]
PdCl₂(dppf) A stable Pd(II) precatalyst that forms a bulky, electron-rich active catalyst. Often effective for challenging substrates.[5]
Buchwald Palladacycle Precatalysts (e.g., G3-XPhos) These are highly active and versatile precatalysts designed for challenging cross-couplings, including those with heteroaryl chlorides.[5]

It is crucial to use an inert atmosphere (argon or nitrogen) as the active Pd(0) catalyst is sensitive to oxygen.[7]

Q2: I'm observing very low to no conversion. What are the likely causes and how can I troubleshoot?

A2: Low conversion is a common issue and can stem from several factors. A systematic approach to troubleshooting is essential.

G start Low/No Conversion catalyst Catalyst Inactive? start->catalyst conditions Suboptimal Conditions? start->conditions reagents Reagent Quality? start->reagents inhibition Substrate Inhibition? start->inhibition sol1 sol1 catalyst->sol1 Solution: Screen different Pd sources & ligands. Try Buchwald precatalysts. sol2 sol2 conditions->sol2 Solution: Increase temperature. Screen different bases & solvents. sol3 sol3 reagents->sol3 Solution: Use fresh boronic acid. Ensure anhydrous solvents. sol4 sol4 inhibition->sol4 Solution: Use a more electron-donating, bulky ligand to shield Pd center.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the triazolophthalazine. This is often the rate-limiting step for less reactive halides like chlorides. [8]2. Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center. [9]3. Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the C-C bond and regenerating the Pd(0) catalyst. [9]

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12882. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12879–12882. [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Semantic Scholar. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Collier, M., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 125(51), 13976–13986. [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5338–5342. [Link]

  • Collier, M., et al. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. The Journal of Physical Chemistry B, 125(51), 13976-13986. [Link]

  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Neufeldt, S. R., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 9(8), 7458-7465. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Tian, Q., et al. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 12(2), 1073-1083. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Lima, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. The Journal of Organic Chemistry, 79(11), 5338-5342. [Link]

  • Neufeldt, S. R., et al. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ACS Catalysis, 9(8), 7458-7465. [Link]

  • Thomas, C. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]

  • Aliyeva, G., et al. (2021). Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Collier, M., et al. (2021). Analyzing the Solvent Effects in Palladium/ N -Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ResearchGate. [Link]

  • Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 296. [Link]

  • Zia, A., et al. (2021). Synthesis of triazolo phthalazine derivatives by using Suzuki cross-coupling. ResearchGate. [Link]

  • ResearchGate. (n.d.). N-Heterocyclic Benzhydrylamines as Ligands in Palladium Complexes: Catalytic Activity in Suzuki Coupling Reaction. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • Braga, A. A., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 127(32), 11394–11405. [Link]

  • Das, S., & Dash, J. (2015). Suzuki Cross Coupling Reaction-A Review. ResearchGate. [Link]

  • Ndlovu, S. P., & Singh, M. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules, 23(7), 1763. [Link]

  • Das, S., & Dash, J. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367. [Link]

  • MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]

  • Li, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(37), 7351-7356. [Link]

  • Organ, M. G., et al. (2022). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 41(16), 2138–2147. [Link]

  • Szostak, M., & Szostak, M. (2021). Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. Chemical Science, 12(4), 1547-1554. [Link]

  • Chen, Y., et al. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 13(1), 47. [Link]

  • Malakar, S., & Schmidt, A. F. (2020). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews, 49(10), 3126-3151. [Link]

  • Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org. [Link]

  • CrystEngComm. (n.d.). Solid-state studies of phthalazinylhydrazones and triazolophthalazines: the role of the nitro group. [Link]

  • Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Semantic Scholar. [Link]

  • MDPI. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]

  • Beilstein Journals. (n.d.). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. [Link]

  • ResearchGate. (n.d.). Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. [Link]

  • Sharma, A., & Kumar, V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-22. [Link]

  • ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings? [Link]

Sources

Technical Support Center: Optimizing HPLC Mobile Phase for Triazolophthalazine Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of triazolophthalazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of mobile phase optimization for this class of nitrogen-containing heterocyclic compounds. Here, we synthesize technical expertise with practical, field-proven insights to help you troubleshoot common issues and refine your analytical methods.

Introduction: The Challenge of Analyzing Triazolophthalazines

Triazolophthalazines are a significant class of compounds in pharmaceutical development, often exhibiting a range of polarities and basicity due to the presence of multiple nitrogen atoms. These characteristics present unique challenges in reversed-phase HPLC, frequently leading to issues such as poor peak shape, insufficient retention, and variable selectivity.[1][2][3][4] Effective mobile phase optimization is therefore not just a routine procedure, but a critical step to ensure accurate and reproducible results.[5] This guide provides a structured approach to troubleshooting and optimizing your mobile phase conditions.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific problems you may encounter during the HPLC analysis of triazolophthalazines in a question-and-answer format.

Peak Shape Problems

Q1: My triazolophthalazine peak is tailing significantly. What are the likely causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like triazolophthalazines and is often caused by secondary interactions with the stationary phase.[6][7]

  • Causality: The nitrogen atoms in the triazolophthalazine structure can become protonated, especially at acidic to neutral pH.[8] These positively charged analytes can then interact with negatively charged, deprotonated silanol groups on the surface of conventional silica-based C18 columns.[6][7] This strong, secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailing peak.[6]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most effective way to address this is by adjusting the mobile phase pH.[9][10]

      • Low pH (2-3): At a low pH, the silanol groups on the silica backbone are protonated and therefore neutral, minimizing secondary interactions.[6] The triazolophthalazine will be fully protonated and behave as a single species. An acidic modifier like formic acid or trifluoroacetic acid (TFA) at 0.1% concentration is commonly used.[2][11]

      • High pH (8-10): At a higher pH, the triazolophthalazine will be in its neutral, uncharged form, which also prevents interaction with silanol groups. However, you must use a pH-stable column for this approach.[9]

    • Use of Mobile Phase Additives:

      • Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites, reducing their interaction with the analyte.[6] However, this approach is becoming less common with the availability of modern, high-purity stationary phases.[6]

    • Column Selection:

      • End-capped Columns: Modern, thoroughly end-capped columns have fewer free silanol groups, which significantly reduces peak tailing for basic compounds.[7]

      • Polar-Embedded or Polar-Endcapped Columns: These columns have a polar group embedded in or near the base of the alkyl chain, which helps to shield the residual silanol groups and improve peak shape.[7]

Q2: I'm observing peak fronting. What does this indicate?

A2: Peak fronting is less common than tailing but can occur under specific conditions.

  • Causality: The primary causes of peak fronting are typically column overload or a sample solvent that is significantly stronger than the mobile phase.

  • Troubleshooting Steps:

    • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape becomes more symmetrical, you were likely overloading the column.

    • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your initial mobile phase composition.[12] Injecting a sample in a much stronger solvent can cause the analyte band to spread prematurely at the column inlet.

Retention and Selectivity Issues

Q3: My triazolophthalazine analyte has very little or no retention on a C18 column. How can I increase its retention time?

A3: Poor retention of polar compounds is a common challenge in reversed-phase HPLC.[13]

  • Causality: Highly polar triazolophthalazine analogues may have a strong affinity for the polar mobile phase and weak interaction with the non-polar stationary phase, leading to early elution.[4]

  • Troubleshooting Steps:

    • Decrease Organic Solvent Content: The most straightforward approach is to reduce the percentage of the organic modifier (e.g., acetonitrile, methanol) in your mobile phase.[14] This increases the overall polarity of the mobile phase, promoting greater interaction between the analyte and the stationary phase.

    • Mobile Phase pH Manipulation: As discussed, pH affects the ionization state of triazolophthalazines.[9][10] By adjusting the pH to suppress the ionization of the basic nitrogen groups (i.e., increasing the pH), you can make the analyte more hydrophobic and increase its retention.[10]

    • Use a Different Stationary Phase:

      • C18 AQ Columns: These "aqueous stable" columns are designed to prevent phase collapse when using highly aqueous mobile phases (greater than 95% water), which is often necessary to retain very polar compounds.[14]

      • Polar-Embedded Columns: These columns can offer alternative selectivity and sometimes increased retention for polar compounds.[7]

      • Mixed-Mode Chromatography: For extremely polar triazolophthalazines, a mixed-mode column that combines reversed-phase and ion-exchange characteristics can provide sufficient retention.[4]

Q4: I'm struggling to separate two closely eluting triazolophthalazine analogues. How can I improve the resolution?

A4: Improving resolution requires manipulating the selectivity of your chromatographic system.[14]

  • Causality: Insufficient resolution between two peaks means that the thermodynamic and/or kinetic differences in their interaction with the stationary and mobile phases are not being fully exploited.

  • Troubleshooting Steps:

    • Change the Organic Modifier: Switching between acetonitrile and methanol is a powerful way to alter selectivity.[11] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic and has different dipole characteristics.[11] This can change the elution order and improve separation.[15][16]

    • Fine-tune the Mobile Phase pH: Small adjustments in pH can significantly impact the retention of ionizable compounds.[17][18] A pH study, where you analyze the sample at various pH values, can reveal the optimal pH for maximum separation.

    • Gradient Optimization: If you are using a gradient, try altering the slope. A shallower gradient provides more time for the analytes to interact with the stationary phase and can improve the separation of closely eluting peaks.[19]

    • Temperature Adjustment: Changing the column temperature can also affect selectivity, although it is a less commonly used parameter for initial optimization.[20]

Experimental Protocols and Data Presentation

Systematic Mobile Phase Scouting Protocol

This protocol outlines a systematic approach to optimizing your mobile phase for triazolophthalazine analysis.

Objective: To identify the optimal mobile phase composition (organic modifier and pH) for adequate retention, good peak shape, and sufficient resolution.

Materials:

  • HPLC system with a UV or MS detector

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid, ammonium formate, ammonium acetate

Procedure:

  • Initial Column and System Equilibration:

    • Flush the system and column with a 50:50 mixture of organic solvent (e.g., acetonitrile) and water for at least 15 column volumes.

  • Solvent Screening (Isocratic):

    • Prepare two sets of mobile phases: one with acetonitrile/water and another with methanol/water.

    • Start with a 50:50 (v/v) composition for each.

    • Inject your triazolophthalazine standard and observe the retention time and peak shape.

  • Gradient Screening:

    • If the isocratic run does not provide adequate separation, perform a generic gradient run (e.g., 10% to 90% organic over 15 minutes) with both acetonitrile and methanol as the organic modifier. This will give you an idea of the required solvent strength to elute your compounds.

  • pH Screening:

    • Based on the initial screening, select the most promising organic modifier.

    • Prepare buffered aqueous solutions at three different pH levels:

      • Acidic: 0.1% Formic acid in water (pH ~2.7)

      • Neutral: 10mM Ammonium acetate in water (pH ~6.8)

      • Basic: 10mM Ammonium bicarbonate in water (pH ~8.0) - Note: Ensure your column is stable at this pH.

    • Repeat the gradient screening at each pH level.

  • Data Evaluation and Optimization:

    • Compare the chromatograms from the different conditions. Look for the best combination of peak shape, resolution, and analysis time.

    • Fine-tune the gradient slope and initial/final organic solvent percentages to optimize the separation further.

Data Summary Table: Effect of Mobile Phase on Triazolophthalazine Analysis
ParameterCondition 1: Acetonitrile/0.1% Formic AcidCondition 2: Methanol/0.1% Formic AcidCondition 3: Acetonitrile/10mM Ammonium Acetate (pH 6.8)
Analyte Retention ModerateLower than ACNVariable, depends on pKa
Peak Shape Generally sharp and symmetricalMay be broader than ACNPotential for tailing if pKa is near mobile phase pH
Selectivity Different from MethanolDifferent from ACNCan be significantly different from acidic conditions
MS Compatibility ExcellentGoodGood

Visualizing the Troubleshooting Workflow

A logical approach is key to efficient troubleshooting. The following diagram illustrates a decision-making workflow for addressing common HPLC issues in triazolophthalazine analysis.

HPLC_Troubleshooting_Workflow start Start: Chromatographic Problem Observed peak_shape Poor Peak Shape? start->peak_shape retention_issue Inadequate Retention? peak_shape->retention_issue No tailing Tailing or Fronting? peak_shape->tailing Yes resolution_issue Poor Resolution? retention_issue->resolution_issue No increase_retention Increase Retention retention_issue->increase_retention Yes end_node Problem Resolved resolution_issue->end_node No improve_resolution Improve Resolution resolution_issue->improve_resolution Yes adjust_ph Adjust Mobile Phase pH (Low pH: 2-3) tailing->adjust_ph Tailing check_overload Check for Overload Reduce Concentration tailing->check_overload Fronting use_endcapped_col Use High-Purity End-capped Column adjust_ph->use_endcapped_col match_solvent Match Sample Solvent to Mobile Phase check_overload->match_solvent use_endcapped_col->end_node match_solvent->end_node decrease_organic Decrease % Organic Modifier increase_retention->decrease_organic use_aq_column Use Aqueous-Stable (AQ) Column decrease_organic->use_aq_column change_ph_retention Increase Mobile Phase pH (if analyte is basic) use_aq_column->change_ph_retention change_ph_retention->end_node change_organic Switch Organic Modifier (ACN <-> MeOH) improve_resolution->change_organic optimize_gradient Optimize Gradient Slope (make it shallower) change_organic->optimize_gradient change_ph_selectivity Fine-tune Mobile Phase pH optimize_gradient->change_ph_selectivity change_ph_selectivity->end_node

Caption: A decision tree for troubleshooting common HPLC issues.

Conclusion

Optimizing the mobile phase for triazolophthalazine analysis is a multi-faceted process that hinges on a fundamental understanding of the interactions between the analyte, stationary phase, and mobile phase. By systematically addressing issues of peak shape, retention, and selectivity through the manipulation of mobile phase pH and organic modifier composition, robust and reliable HPLC methods can be developed. This guide provides a framework for that process, empowering you to tackle analytical challenges with confidence.

References

  • Schrank, L. R., Grisby, R. D., & Hanks, A. R. (n.d.). Reversed-Phase HPLC Retention Behavior of Coal-Related Nitrogen Heterocyclic Compounds. Journal of Chromatographic Science, Oxford Academic. Retrieved from [Link]

  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. Retrieved from [Link]

  • Ondrejcáková, I., et al. (2007). The study of properties of HPLC determination of polycyclic aromatic nitrogen heterocycles. Taylor & Francis Online. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Chrom Tech, Inc. (2023, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • El-Shaheny, R., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Morozova, A. A., et al. (2020). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Retrieved from [Link]

  • Morozova, A. A., et al. (2020). Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC-MS. Lomonosov Moscow State University. Retrieved from [Link]

  • Mohapatra, S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Analytics, B. (2023, July 25). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Retrieved from [Link]

  • International Labmate. (2023, July 18). Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • W. N. T. W. Madushani, et al. (2022). Applications and retention properties of alternative organic mobile phase modifiers in reversed-phase liquid chromatography. ResearchGate. Retrieved from [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Phenomenex. (2023, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Welch, C. J. (2023, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. LinkedIn. Retrieved from [Link]

  • Dolan, J. W. (2017, March 1). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]

  • Pesek, J. J. (2014, November 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • KNAUER. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]

  • Mastelf. (2023, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on retention time of all analytes. Retrieved from [Link]

  • Lought, A. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • University of Texas at San Antonio. (2020). Optimizing the Separation of an Antiparasitic Medication using High-Pressure Liquid Chromatography (HPLC). UTSA Journal of Undergraduate Research and Scholarly Works, 7. Retrieved from [Link]

  • Dhirendra, et al. (2024). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 10(1). Retrieved from [Link]

  • Suneetha, A., & Rao, A. S. (2012). Analytical method development and validation of simultaneous estimation of perphenazine and amitriptyline by Reverse-Phase high-performance liquid chromatography. Retrieved from [Link]

  • IJARSCT. (n.d.). RP-HPLC Method Development and Validation for Simultaneous Determination of Loteprednol Etabonate and Gatifloxacin in Bulk and i. Retrieved from [Link]

  • ResearchGate. (2018). HPLC method development and its validation for the determination of Triflusal in pharmaceutical formulations. Retrieved from [Link]

  • Er, M., et al. (2016). Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. Marmara Pharmaceutical Journal. Retrieved from [Link]

Sources

Preventing degradation of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine in solution

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (CAS No: 20062-41-3).[1][2] This guide is designed to provide in-depth technical and practical advice to ensure the stability and integrity of this compound in your experimental workflows. While specific, peer-reviewed degradation studies on this exact molecule are not extensively published, this document leverages established principles of heterocyclic chemistry and drug stability to provide robust, scientifically-grounded recommendations.[3][4][5]

Part 1: Understanding Potential Degradation Pathways

The stability of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine is governed by its fused heterocyclic structure, comprising a phthalazine core and a triazole ring.[2][6] The primary environmental factors that can induce degradation are pH (hydrolysis), presence of oxidizing agents, and exposure to light (photolysis).[5][7]

  • Hydrolysis: The triazole ring, an amide-like structure, can be susceptible to hydrolysis, particularly under strong acidic or basic conditions.[3][4] While 1,2,4-triazoles are generally more stable to hydrolysis than esters, extreme pH can lead to ring-opening reactions.[5] The phthalazine moiety is comparatively more stable but can also undergo degradation under harsh hydrolytic conditions.[8]

  • Oxidation: The nitrogen atoms in the heterocyclic rings, particularly on the phthalazine core, are potential sites for oxidation.[9][10] This can be catalyzed by atmospheric oxygen, metal ions, or other oxidizing agents present in the solution, potentially leading to the formation of N-oxides or ring-opened byproducts.[9][10][11] Enzymes like aldehyde oxidase are known to oxidize phthalazine to 1-phthalazinone in biological systems, highlighting a potential metabolic degradation pathway.[9][10][12]

  • Photodegradation: Aromatic nitrogen-containing heterocycles can be sensitive to UV radiation.[13][14][15] The energy from light absorption can promote electrons to excited states, leading to bond cleavage and the formation of reactive radical species. Studies on related N-heterocycles show that stability often decreases with an increasing number of nitrogen atoms in the ring when exposed to UV light.[14][15][16][17]

G cluster_degradation Degradation Stressors cluster_pathways Potential Degradation Pathways Compound 3-Methyl-1,2,4-triazolo [3,4-A]phthalazine H2O / H+ / OH- Aqueous Environment (Acid/Base) Compound->H2O / H+ / OH- O2 / Radicals Atmospheric Oxygen Metal Ions Compound->O2 / Radicals UV Light Light Exposure Compound->UV Light Hydrolysis Hydrolysis (Triazole Ring Opening) H2O / H+ / OH-->Hydrolysis leads to Oxidation Oxidation (N-Oxide Formation) O2 / Radicals->Oxidation leads to Photolysis Photodegradation (Radical Formation) UV Light->Photolysis leads to

Caption: Potential degradation pathways for the subject compound.

Part 2: Troubleshooting Guide

This section addresses common issues encountered when working with the compound in solution.

Issue 1: My solution has changed color (e.g., turned yellow/brown) upon storage.

  • Potential Cause: This is often a primary indicator of oxidative or photolytic degradation. The formation of conjugated byproducts can alter the absorbance profile of the solution.

  • Troubleshooting Steps:

    • Review Storage: Was the solution protected from light?[18][19] Store solutions in amber vials or wrap clear vials in aluminum foil.[18]

    • Deoxygenate Solvent: Was the solvent deoxygenated before use? For long-term storage, purging the solvent with an inert gas (Nitrogen or Argon) before preparing the solution can minimize oxidation.

    • Check for Contaminants: Could metal ion contaminants be present in your buffer or solvent? Consider using high-purity solvents and chelating agents like EDTA in aqueous buffers if metal-catalyzed oxidation is suspected.

Issue 2: I am observing a loss of biological activity or a decrease in peak area in my HPLC analysis.

  • Potential Cause: This indicates a quantitative loss of the parent compound, likely due to hydrolysis, oxidation, or adsorption to the container surface.

  • Troubleshooting Steps:

    • Verify Solvent Choice: Are you using a protic solvent like water or methanol for long-term storage? These can facilitate hydrolysis. Switch to aprotic solvents like DMSO or DMF for stock solutions.

    • Control pH: If using an aqueous buffer, what is the pH? The stability of related compounds is often greatest at a neutral or slightly acidic pH (e.g., pH 5-7). Avoid strongly acidic or alkaline conditions.

    • Assess Storage Temperature: Is the solution stored at the correct temperature? For long-term stability, storage at -20°C or -80°C is recommended to slow all degradation processes.[7][18]

    • Check for New Peaks: In your HPLC chromatogram, are there new, smaller peaks appearing over time? This is strong evidence of degradation. Use a stability-indicating method (see Protocol 2) to track the parent compound and its degradants.

Issue 3: A precipitate has formed in my solution after thawing or during storage.

  • Potential Cause: This is typically due to poor solubility or the compound "crashing out" of solution, especially after a freeze-thaw cycle. It can also be a result of a degradant being less soluble than the parent compound.

  • Troubleshooting Steps:

    • Confirm Concentration: Is the concentration of your solution below its solubility limit in the chosen solvent?

    • Gentle Re-solubilization: Warm the solution gently (e.g., to 37°C) and vortex to see if the precipitate redissolves. Sonication can also be effective.

    • Filter the Solution: If the precipitate does not redissolve, it may be a degradant or salt. Filter the solution through a 0.22 µm syringe filter before use to avoid introducing insoluble matter into your experiment. Note that this will lower the effective concentration.

    • Prepare Fresh: The best practice is to prepare fresh solutions from a solid stock for critical experiments.

G start Problem Observed color_change Color Change? start->color_change loss_activity Loss of Activity / Peak Area? start->loss_activity precipitate Precipitate Formed? start->precipitate sol_light Protect from Light (Amber Vials) color_change->sol_light Yes sol_oxygen Deoxygenate Solvent color_change->sol_oxygen Yes sol_solvent Use Aprotic Solvent (DMSO, DMF) loss_activity->sol_solvent Yes sol_ph Control pH (5-7) loss_activity->sol_ph Yes sol_temp Store at ≤ -20°C loss_activity->sol_temp Yes sol_solubility Check Solubility Limit precipitate->sol_solubility Yes sol_fresh Prepare Fresh Solution precipitate->sol_fresh Yes sol_light->sol_fresh sol_oxygen->sol_fresh sol_solvent->sol_fresh sol_ph->sol_fresh sol_temp->sol_fresh sol_solubility->sol_fresh

Caption: A troubleshooting workflow for common solution stability issues.

Part 3: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a stock solution? For long-term stability, a high-purity, anhydrous aprotic solvent is recommended. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices as they are non-protic and can be readily obtained in anhydrous forms, minimizing the risk of hydrolysis.

Q2: What are the optimal storage conditions for a stock solution? Stock solutions should be stored at -20°C or, preferably, -80°C to significantly reduce the rate of all potential degradation reactions.[7][18] They must be stored in tightly sealed containers to prevent solvent evaporation and uptake of atmospheric moisture.[20] Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

Q3: How should I handle aqueous solutions for my experiments? Prepare aqueous working solutions fresh on the day of the experiment from your frozen aprotic stock. If an aqueous solution must be stored, even for a short period (24-48 hours), it should be kept at 2-8°C and protected from light.[18] Use buffers within a pH range of 5-7.

Q4: Is the compound sensitive to light? Yes, as a fused N-heterocyclic aromatic compound, it should be considered potentially light-sensitive.[13][14][16] All handling, storage, and experimental procedures should be performed with minimal exposure to direct light. Use amber glassware or light-blocking containers.[18][19]

Q5: How can I be sure my compound is still good? The most reliable method is to use an analytical technique like HPLC-UV. Periodically check the purity of your stock solution (e.g., every 1-2 months) by running a sample on a validated HPLC method. A decrease in the main peak area and/or the appearance of new peaks are clear signs of degradation.

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous DMSO or DMFAprotic nature minimizes hydrolysis risk.
Stock Storage Temp. -20°C or -80°CSlows kinetic rates of all degradation pathways.[7][18]
Working Solution Solvent Aqueous Buffer (pH 5-7)Balances solubility and stability for biological assays.
Working Solution Storage 2-8°C, for <48 hoursMinimizes degradation during short-term experimental use.
Light Exposure Minimize; use amber vialsPrevents photolytic degradation.[18][19]
Atmosphere Store under inert gas (N₂/Ar)Reduces risk of oxidation, especially for long-term storage.

Part 4: Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution
  • Material Weighing: Allow the solid 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture.

  • Solvent Preparation: Use a new, sealed bottle of anhydrous, high-purity DMSO. To further ensure dryness, a molecular sieve can be used, but is often unnecessary with a fresh bottle.

  • Dissolution: In a well-ventilated area (chemical fume hood), add the appropriate volume of anhydrous DMSO to the weighed solid to achieve the desired molarity (e.g., 10 mM).

  • Solubilization: Vortex thoroughly. If needed, brief sonication in a water bath can aid dissolution. Ensure the solution is clear and free of particulates.

  • Aliquoting & Storage: Dispense the stock solution into single-use amber glass or polypropylene cryovials. Purge the headspace of each vial with an inert gas (e.g., Argon) before sealing tightly.

  • Labeling & Freezing: Label each aliquot clearly with the compound name, concentration, date, and solvent. Immediately place the aliquots in a -80°C freezer for long-term storage.

Protocol 2: Basic HPLC Method for Stability Monitoring

This is a general-purpose method; optimization may be required.

  • Instrumentation: HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: Linear gradient from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 5% B

    • 19-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 220-400 nm and select an optimal wavelength (e.g., λmax) for quantification. A wavelength around 254 nm is often a good starting point for aromatic compounds.

  • Procedure: a. Prepare a fresh standard of the compound at a known concentration (e.g., 10 µM) in the mobile phase. This is your T=0 reference. b. Inject the T=0 sample and record the retention time and peak area of the parent compound. c. Store your test solution under the desired condition (e.g., in a buffer at 37°C). d. At specified time points (e.g., 1h, 4h, 24h, 48h), inject an aliquot of the test solution. e. Analysis: Compare the peak area of the parent compound at each time point to the T=0 sample. The appearance of new peaks, especially those eluting earlier (more polar), suggests degradation. Calculate the percentage of compound remaining over time.

References

  • New photostabilizers for poly (vinyl chloride) derived from heterocyclic compounds. (n.d.).
  • Panoutsopoulos, G. I., & Beedham, C. (2005). Enzymatic oxidation of phthalazine with guinea pig liver aldehyde oxidase and liver slices: inhibition by isovanillin. PubMed.
  • Best Practices for Chemical Storage in Research Labs. (n.d.). Apollo Scientific.
  • Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. (n.d.).
  • Phthalazine. (n.d.). Wikipedia.
  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space. Astronomy & Astrophysics.
  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Biosynth.
  • The metabolic pathway of phthalazine oxidation. (n.d.).
  • Augspurger, A., & Perriello, R. (n.d.). Best Practices for Proper Chemical Storage. The Synergist.
  • Peeters, Z., et al. (2005). Formation and photostability of N-heterocycles in space - I. The effect of nitrogen on the photostability of small aromatic molecules. Astronomy & Astrophysics (A&A).
  • Best Practices for Safe Chemical Storage in Labor
  • 3 Safe Chemical Storage Tips for Your Chemical Engineering Lab. (2016). Noah Chemicals.
  • Oxidation reaction of phthalazine to 1-phthalazinone. (n.d.).
  • Photostability of N@C. (2025).
  • Recent Developments in Chemistry of Phthalazines. (n.d.). Longdom Publishing.
  • Aminolysis, hydrolysis studies and X-ray structure of 1,2,4-triazole and 1,2,4-oxadiazole from the reaction of 1-aza-2-azoniaallene salts with isothiocyanate. (2025).
  • 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine. (n.d.). Biosynth.
  • A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (n.d.). Asian Journal of Chemistry.
  • Dutkiewicz, G., et al. (2009).
  • 3-Methyl-1,2,4-triazolo(3,4-a)phthalazine. (n.d.). PubChem.
  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. SciSpace.
  • Dutkiewicz, G., et al. (2009).
  • Badawy, S. I., et al. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Journal of Pharmaceutical Sciences.
  • 3-METHYL-1,2,4-TRIAZOLO[3,4-A]PHTHALAZINE - Safety D
  • Al-Ostath, R. A., et al. (2021). From triazolophthalazines to triazoloquinazolines: A bioisosterism-guided approach toward the identification of novel PCAF inhibitors with potential anticancer activity. Bioorganic & Medicinal Chemistry.
  • 1,2,4-Triazole. (n.d.). Wikipedia.
  • Drug degradation p
  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based C
  • Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. (n.d.). MDPI.

Sources

Technical Support Center: Scaling Up the Synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

.

Welcome to the technical support center for the synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the scale-up of this important heterocyclic compound. The information presented here is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Overview of the Synthesis

The synthesis of 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine is a well-established two-step process. The first step involves the formation of the key intermediate, 1-hydrazinophthalazine (also known as hydralazine), from 1-chlorophthalazine and hydrazine hydrate.[1][2] The subsequent and final step is the cyclization of 1-hydrazinophthalazine with acetic anhydride or acetic acid to yield the target molecule.[3][4] While the chemistry is straightforward on a lab scale, scaling up production can introduce challenges related to reaction control, impurity profiles, and product isolation.

This guide will address these challenges in a practical question-and-answer format, providing not just solutions but also the underlying chemical reasoning to empower you to make informed decisions in your own work.

Core Synthesis Workflow

To provide a clear framework, the general synthetic workflow is outlined below. This diagram illustrates the key stages and decision points that will be referenced throughout the troubleshooting guide.

Synthesis_Workflow cluster_0 Step 1: 1-Hydrazinophthalazine Synthesis cluster_1 Step 2: Cyclization cluster_2 Workup & Purification Phthalazinone Phthalazinone 1-Chlorophthalazine 1-Chlorophthalazine Phthalazinone->1-Chlorophthalazine POCl3 1-Hydrazinophthalazine 1-Hydrazinophthalazine 1-Chlorophthalazine->1-Hydrazinophthalazine Hydrazine Hydrate Target_Molecule 3-Methyl-1,2,4-triazolo [3,4-a]phthalazine 1-Hydrazinophthalazine->Target_Molecule Reflux Acetic_Anhydride Acetic Anhydride / Acetic Acid Acetic_Anhydride->Target_Molecule Quenching Quenching Target_Molecule->Quenching Ice Water Filtration Filtration Quenching->Filtration Crystallization Crystallization Filtration->Crystallization Troubleshooting_Tree Start Start Low_Yield_Intermediate Low Yield of 1-Hydrazinophthalazine? Start->Low_Yield_Intermediate Impure_Final_Product Impure Final Product? Start->Impure_Final_Product Low_Yield_Intermediate->Impure_Final_Product No Check_Chlorination Check 1-Chlorophthalazine Formation (TLC) Low_Yield_Intermediate->Check_Chlorination Yes Review_Cyclization Incomplete Cyclization? (Check TLC for intermediate) Impure_Final_Product->Review_Cyclization Yes Success Successful Synthesis Impure_Final_Product->Success No Check_Hydrazinolysis Review Hydrazinolysis Conditions (Temp, Time) Check_Chlorination->Check_Hydrazinolysis Complete Failure Re-evaluate Strategy Check_Chlorination->Failure Incomplete Check_Hydrazinolysis->Success Optimized Improve_Purification Improve Purification (Recrystallize, Charcoal) Review_Cyclization->Improve_Purification Complete Review_Cyclization->Failure Incomplete Improve_Purification->Success

Sources

Validation & Comparative

A Comparative Analysis of the Hypotensive Effects of Hydralazine and its Metabolite, 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the hypotensive properties of the well-established antihypertensive drug, hydralazine, and its primary metabolite, 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (MTP). By synthesizing available experimental data, this document aims to clarify the relative contributions of the parent drug and its metabolite to the overall therapeutic effect, offering valuable insights for researchers in cardiovascular pharmacology and drug development.

Introduction: The Clinical Significance of Vasodilators in Hypertension Management

Hypertension is a critical global health issue, significantly increasing the risk of cardiovascular events such as stroke and myocardial infarction.[1] Direct-acting vasodilators, a class of drugs that relax the smooth muscle of blood vessels, are a cornerstone in the management of severe hypertension and heart failure.[2][3] Hydralazine, a potent arteriolar vasodilator, has been in clinical use for decades, particularly in hypertensive crises and in combination therapies for heart failure.[1][2][3]

The metabolism of hydralazine is complex and subject to genetic polymorphism, primarily involving acetylation by the N-acetyltransferase 2 (NAT2) enzyme.[4] This process leads to the formation of several metabolites, with 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (MTP) being a significant product of acetylation and subsequent cyclization.[4][5] Understanding the pharmacological activity of these metabolites is crucial for a comprehensive grasp of hydralazine's overall efficacy and duration of action. This guide will focus on the comparative hypotensive effects of hydralazine and MTP, drawing upon key experimental findings.

Comparative Hypotensive Potency: Experimental Evidence

Direct comparative studies are essential to delineate the pharmacological activity of a parent drug versus its metabolites. A pivotal study by MacLean et al. (1983) systematically evaluated the vasodilator and hypotensive effects of hydralazine and its metabolites, including MTP, in both in vitro and in vivo rat models.[2]

The results of this study unequivocally demonstrate that hydralazine is substantially more potent than its metabolites in eliciting a hypotensive response.[2]

Table 1: Comparative Hypotensive Effects of Hydralazine and its Metabolites in Rats

CompoundIn Vitro Vasodilator Potency (IC50-NA in µg/ml)In Vivo Hypotensive Potency in Normotensive Rats (relative to Hydralazine)In Vivo Hypotensive Potency in Renal Hypertensive Rats (relative to Hydralazine)
Hydralazine 0.41x1x
3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (MTP) >100InactiveInactive
Hydralazine Pyruvic Acid Hydrazone 2.033x less potent14x less potent
Hydralazine Acetone Hydrazone 2.06x less potent10x less potent

Data sourced from MacLean et al. (1983).[2]

As evidenced in Table 1, MTP was found to be practically inactive in reducing blood pressure in both normotensive and hypertensive rat models.[2] In the in vitro mesenteric arterial bed preparation, MTP was over 250 times less potent than hydralazine in inhibiting noradrenaline-induced vasoconstriction.[2] These findings strongly suggest that the hypotensive effects of hydralazine are primarily attributable to the parent compound itself, and not its acetylated metabolite, MTP.[2]

Mechanistic Insights: A Tale of Two Molecules

The profound difference in hypotensive activity between hydralazine and MTP stems from their distinct molecular structures and resulting interactions with vascular smooth muscle.

Hydralazine: A Direct-Acting Vasodilator

The precise mechanism of action of hydralazine is not fully elucidated, but it is known to be a direct-acting vasodilator with a primary effect on arterioles.[6] Its proposed mechanisms include:

  • Inhibition of IP3-induced calcium release: Hydralazine is thought to interfere with the inositol trisphosphate (IP3) pathway, preventing the release of calcium from the sarcoplasmic reticulum in arterial smooth muscle cells. This reduction in intracellular calcium leads to muscle relaxation and vasodilation.

  • Potassium channel opening: Hydralazine may also cause hyperpolarization of smooth muscle cells by opening potassium channels, which would also promote relaxation.

  • Nitric oxide (NO) modulation: Some evidence suggests that hydralazine may increase the bioavailability of nitric oxide, a potent endogenous vasodilator.[6]

Caption: Proposed Mechanisms of Hydralazine-Induced Vasodilation.

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (MTP): An Inactive Metabolite

The structural change from hydralazine to MTP, involving the formation of a triazole ring, significantly alters its pharmacological properties. The experimental data indicates that MTP lacks the necessary chemical features to interact with the cellular targets responsible for vasodilation in the same manner as hydralazine.[2] While some triazolophthalazine derivatives have been investigated for other biological activities, such as acting as ligands for the benzodiazepine receptor site, the specific 3-methyl substituted MTP does not exhibit significant hypotensive action.[7][8]

Metabolic_Pathway Hydralazine Hydralazine Acetylated_Hydralazine Acetylated Hydralazine Hydralazine->Acetylated_Hydralazine NAT2 Enzyme (Acetylation) MTP 3-Methyl-1,2,4-triazolo [3,4-A]phthalazine (MTP) Acetylated_Hydralazine->MTP Cyclization

Caption: Metabolic Conversion of Hydralazine to MTP.

Experimental Protocols for Assessing Hypotensive Effects

The evaluation of hypotensive agents relies on robust and reproducible experimental models. The following outlines a typical protocol for assessing the hypotensive effects of compounds like hydralazine and MTP in a rat model, based on methodologies described in the literature.[2][9]

Animal Model
  • Species: Wistar or Sprague-Dawley rats are commonly used. For studies of antihypertensive effects, spontaneously hypertensive rats (SHR) or rats with induced hypertension (e.g., renal hypertension) are employed.[2]

  • Anesthesia: Urethane is a common anesthetic for such studies as it has minimal effects on cardiovascular reflexes.[2][9]

Surgical Preparation and Blood Pressure Measurement
  • Anesthesia Administration: Anesthetize the rat with an appropriate dose of urethane administered intraperitoneally.

  • Tracheal Cannulation: Perform a tracheostomy and insert a cannula to ensure a patent airway.

  • Vascular Cannulation:

    • Isolate and cannulate the carotid artery for direct, invasive blood pressure measurement. Connect the cannula to a pressure transducer linked to a data acquisition system.

    • Cannulate the jugular vein for intravenous administration of the test compounds.[9]

  • Stabilization: Allow the animal to stabilize for a period to ensure baseline blood pressure and heart rate are consistent.

Drug Administration and Data Collection
  • Dose Preparation: Prepare solutions of hydralazine and MTP of known concentrations in a suitable vehicle (e.g., saline).

  • Dose-Response Protocol:

    • Administer increasing doses of the test compound intravenously at set intervals.

    • Continuously record mean arterial pressure (MAP) and heart rate.

    • Allow for a sufficient period between doses for the blood pressure to return to baseline or stabilize.

  • Data Analysis: Calculate the percentage decrease in MAP from baseline for each dose and construct dose-response curves to determine the potency (e.g., ED50) of each compound.

Caption: Workflow for In Vivo Assessment of Hypotensive Effects.

Therapeutic Implications and Conclusion

The experimental evidence strongly indicates that 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (MTP) is a pharmacologically inactive metabolite of hydralazine with respect to its hypotensive effects.[2] The therapeutic vasodilation observed following hydralazine administration is overwhelmingly due to the action of the parent drug.

This has several important implications for researchers and clinicians:

  • Focus on the Parent Drug: Pharmacokinetic and pharmacodynamic modeling of hydralazine's effects should primarily consider the concentration and activity of the parent compound.

  • Understanding Variability in Response: The clinical variability in response to hydralazine is more likely related to the rate of its metabolism (acetylation status) and its impact on the bioavailability of the active parent drug, rather than the generation of an active metabolite.[4] Slow acetylators will have higher and more prolonged exposure to active hydralazine, which can lead to a greater hypotensive effect but also an increased risk of side effects.

  • Drug Development: For the development of new phthalazine-based vasodilators, medicinal chemistry efforts should focus on structural features that mimic the direct vasodilatory properties of hydralazine, rather than its metabolites.

References

  • MacLean, R., et al. (1983). Hydralazine and its metabolites: in vitro and in vivo activity in the rat. Journal of Cardiovascular Pharmacology, 5(2), 218-224.
  • Wikipedia. (2024). Hydralazine. Retrieved from [Link]

  • ResearchGate. (2025). Orthostatic Hypotension Induced by Postural Change in the Rat (Tilt Test). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Measurement of invasive blood pressure in rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Retrieved from [Link]

  • PubMed. (n.d.). Hydralazine pharmacodynamics in the dog. Retrieved from [Link]

  • Cochrane. (2022). Hydralazine for treatment of high blood pressure. Retrieved from [Link]

  • American Physiological Society Journals. (n.d.). A novel method for the measurement of cardiovascular responses to lower body negative pressure in the awake instrumented rat. Retrieved from [Link]

  • PubMed. (n.d.). An animal model for the detection of hypotensive side effects of immunoglobulin preparations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Hydralazine treatment alters body composition in the rabbit model of obesity. Retrieved from [Link]

  • PubMed. (n.d.). Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: comparison with hydralazine. Retrieved from [Link]

  • PubMed. (2004). 3-phenyl-6-(2-pyridyl)methyloxy-1,2,4-triazolo[3,4-a]phthalazines and analogues. Retrieved from [Link]

  • PubMed. (1980). Studies in the rabbit on 3-methyltriazolophthalazine, an acetylated metabolite of hydralazine. Evidence for an alternative route of formation. Retrieved from [Link]

  • PubMed. (1987). Metabolism of hydralazine in man. Part II: Investigation of features relevant to drug safety. Retrieved from [Link]

  • PubMed. (1975). 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, a novel urinary hydralazine metabolite in man. Retrieved from [Link]

  • PubMed. (2009). 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Retrieved from [Link]

  • PubMed. (n.d.). Acetylation and its role in the mutagenicity of the antihypertensive agent hydralazine. Retrieved from [Link]

  • SA Health. (n.d.). Hydralazine. Retrieved from [Link]

  • Royal Hospital for Women. (2016). Administration of IV Hydralazine. Retrieved from [Link]

  • PubMed. (1979). Synthesis and antihypertensive activity of novel 3-hydrazino-5-phenyl-1,2,4-triazines. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Clinical Pharmacokinetics of Hydralazine. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of hydrazine derivatives on vascular smooth muscle contractility, blood pressure and cGMP production in rats: Comparison with hydralazine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Vision on Synthetic and Medicinal Facets of 1,2,4-Triazolo[3,4-b][3]thiadiazine Scaffold. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Retrieved from [Link]

Sources

Comparative study of triazolophthalazine derivatives as anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Triazolophthalazine Derivatives as Anticancer Agents

The landscape of oncology drug discovery is continually evolving, with a persistent focus on heterocyclic compounds that can serve as scaffolds for potent and selective therapeutic agents. Among these, the[1]triazolo[3,4-a]phthalazine core has emerged as a structure of significant interest. Its rigid, planar geometry and potential for diverse substitutions make it an attractive starting point for the development of novel anticancer drugs. This guide provides a comparative analysis of various triazolophthalazine derivatives, delving into their mechanisms of action, supported by experimental data, and offering detailed protocols for their evaluation.

Introduction: The Rationale for Triazolophthalazine Scaffolds

The pursuit of effective cancer therapeutics is often a search for molecules that can selectively interfere with the pathological processes driving tumor growth and survival. The triazolophthalazine scaffold has garnered attention for its structural similarities to known kinase inhibitors and other biologically active molecules. This core structure acts as a "privileged scaffold," meaning it is capable of binding to multiple biological targets with high affinity. Early investigations were inspired by the success of other phthalazine-containing compounds, such as Vatalanib (PTK787), a potent inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR).[2] This has spurred the design and synthesis of triazolophthalazine derivatives with the aim of discovering new agents with improved efficacy and novel mechanisms of action.[1][2]

Comparative Analysis of Lead Triazolophthalazine Derivatives

Numerous derivatives of the triazolophthalazine core have been synthesized and evaluated. Here, we compare the performance of several notable examples that highlight key structure-activity relationships (SAR).

VEGFR-2 Inhibitors

A significant number of triazolophthalazine derivatives have been designed to target VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[2][3]

One exemplary study identified compound 6o as a highly potent derivative against both HCT-116 colon cancer and MCF-7 breast cancer cell lines.[1] Its efficacy is directly linked to its potent inhibition of the VEGFR-2 enzyme. The data clearly shows that minor structural modifications can lead to significant changes in activity. For instance, the activity of compounds 6o, 6m, and 6d against VEGFR-2 is comparable to that of the established drug Sorafenib, demonstrating the therapeutic potential of this chemical series.[1]

Inducers of Apoptosis and Cell Cycle Arrest

Another class of triazolophthalazine derivatives exerts its anticancer effects by triggering programmed cell death (apoptosis) and halting the cell division cycle. A study focused on two series of novel derivatives identified compound 11h as a standout candidate.[4] This compound demonstrated broad-spectrum activity against MGC-803, EC-9706, HeLa, and MCF-7 cancer cell lines, with IC50 values significantly lower than the standard chemotherapeutic agent 5-fluorouracil. Mechanistic studies revealed that compound 11h's efficacy stems from its ability to induce early-stage apoptosis and cause cell cycle arrest at the G2/M phase in a dose-dependent manner.[4]

Comparative Cytotoxicity Data

To facilitate a direct comparison, the cytotoxic activities (IC50 values) of these lead compounds against various human cancer cell lines are summarized below. Lower IC50 values indicate higher potency.

CompoundCancer Cell LineIC50 (µM)Primary MechanismReference
Compound 6o HCT-116 (Colon)7.0 ± 0.06VEGFR-2 Inhibition[1]
MCF-7 (Breast)16.98 ± 0.15VEGFR-2 Inhibition[1]
Compound 6m HCT-116 (Colon)13.0 ± 0.11VEGFR-2 Inhibition[1]
Compound 6d HCT-116 (Colon)15.0 ± 0.14VEGFR-2 Inhibition[1]
MCF-7 (Breast)18.2 ± 0.17VEGFR-2 Inhibition[1]
Sorafenib (Ref.) HCT-116 (Colon)5.47 ± 0.3VEGFR-2 Inhibition[1]
MCF-7 (Breast)7.26 ± 0.3VEGFR-2 Inhibition[1]
Compound 11h MGC-803 (Gastric)2.0Apoptosis/G2/M Arrest[4]
EC-9706 (Esophageal)4.5Apoptosis/G2/M Arrest[4]
HeLa (Cervical)2.4Apoptosis/G2/M Arrest[4]
MCF-7 (Breast)3.5Apoptosis/G2/M Arrest[4]
5-Fluorouracil (Ref.) MGC-803 (Gastric)19.4DNA/RNA Synthesis Inhibition
EC-9706 (Esophageal)28.5DNA/RNA Synthesis Inhibition
HeLa (Cervical)21.6DNA/RNA Synthesis Inhibition
MCF-7 (Breast)25.3DNA/RNA Synthesis Inhibition

Mechanisms of Action: A Deeper Dive

The anticancer activity of triazolophthalazine derivatives can be attributed to their interference with several critical cellular pathways.

Inhibition of VEGFR-2 Signaling

VEGF binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades like the PI3K/AKT and MAPK/ERK pathways. These pathways are crucial for endothelial cell proliferation, survival, and migration. Triazolophthalazine derivatives like compound 6o act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its activation.[1][2] This blockade of downstream signaling effectively cuts off the tumor's blood supply.[5]

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates MAPK MAPK/ERK VEGFR2->MAPK Compound6o Triazolophthalazine (e.g., Compound 6o) Compound6o->VEGFR2 Inhibits AKT AKT PI3K->AKT Angiogenesis Angiogenesis (Proliferation, Survival) AKT->Angiogenesis Promotes MAPK->Angiogenesis Promotes Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway Compound11h Triazolophthalazine (e.g., Compound 11h) Mitochondria Mitochondria Compound11h->Mitochondria Induces Stress CytC Cytochrome c release Mitochondria->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic pathway of apoptosis induction.

G2/M Phase Cell Cycle Arrest

The cell cycle is a tightly regulated process, and checkpoints exist to ensure genomic integrity. The G2/M checkpoint prevents cells with damaged DNA from entering mitosis. [6]Compounds like 11h induce arrest at this checkpoint. [4]This is often mediated by the modulation of the Cyclin B1/Cdc2 (CDK1) complex, which is the master regulator of entry into mitosis. [7]Inhibition of this complex, often through pathways involving checkpoint kinases (Chk1/2) and the phosphatase Cdc25C, or through upregulation of CDK inhibitors like p21, prevents the cell from dividing and can ultimately lead to apoptosis. [8][9]

CellCycle_Pathway Compound11h Triazolophthalazine (e.g., Compound 11h) Cdc25C Cdc25C Compound11h->Cdc25C Inhibits G2 G2 Phase Checkpoint G2/M Checkpoint G2->Checkpoint M M Phase (Mitosis) Checkpoint->M Proceed CyclinB_Cdc2 Cyclin B1 / Cdc2 Complex Cdc25C->CyclinB_Cdc2 Activates CyclinB_Cdc2->M Drives Entry

Caption: Mechanism of G2/M phase cell cycle arrest.

Experimental Protocols

Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the key assays used to evaluate the anticancer properties of triazolophthalazine derivatives.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. [10] Workflow:

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Add Triazolophthalazine Derivatives (Varying Conc.) A->B C 3. Incubate (e.g., 24-72h) B->C D 4. Add MTT Reagent (0.5 mg/mL) C->D E 5. Incubate (4h) Formazan Crystals Form D->E F 6. Solubilize Crystals (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G

Caption: Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment. [11]2. Compound Treatment: Prepare serial dilutions of the triazolophthalazine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with vehicle (e.g., DMSO) as a negative control and a known anticancer drug as a positive control.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of MTT stock solution (5 mg/mL in PBS) to each well. [10][12]5. Formazan Formation: Incubate the plate for another 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the crystals. [13]7. Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. [14]8. Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Annexin V/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells). Detailed Steps:

  • Cell Treatment: Seed 1-2 x 10⁵ cells in 6-well plates. Treat with the triazolophthalazine derivative at various concentrations for a specified time (e.g., 24 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS. [1]4. Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. [15]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. 7. Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer. Healthy cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+. [1]

Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M). [16] Detailed Steps:

  • Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis assay (steps 1-2).

  • Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 0.5 mL of PBS and add it dropwise to 4.5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 2 hours at 4°C (or store for longer periods). [4]3. Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (to prevent staining of RNA). [17][18]5. Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the generation of a histogram to quantify the percentage of cells in G0/G1, S, and G2/M phases. [16]

Conclusion and Future Directions

Triazolophthalazine derivatives represent a promising class of anticancer agents with diverse mechanisms of action, including potent inhibition of key oncogenic kinases like VEGFR-2 and the ability to induce apoptosis and cell cycle arrest. The comparative data presented herein demonstrates that subtle chemical modifications to the core scaffold can yield compounds with high potency against a range of cancer cell lines.

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring their potential as PARP inhibitors, a mechanism associated with other triazole-containing heterocycles, could open new therapeutic avenues, particularly for cancers with deficiencies in DNA repair pathways. [19][20]The continued investigation and development of this versatile scaffold hold significant promise for the future of targeted cancer therapy.

References

  • Xue, D. Q., Zhang, X. Y., Wang, C. J., Ma, L. Y., Zhu, N., He, P., Shao, K. P., Chen, P. J., Gu, Y. F., Zhang, X. S., Wang, C. F., Ji, C. H., Zhang, Q. R., & Liu, H. M. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 84, 419-428. [Link]

  • Ghorab, M. M., Al-Said, M. S., El-Gazzar, M. G., & El-Gazzar, A. B. A. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1436-1451. [Link]

  • Bentham Science Publishers. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Retrieved January 12, 2026, from [Link]

  • Elsevier. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. Retrieved January 12, 2026, from [Link]

  • Flow Cytometry Facility, University of Wisconsin. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis. Retrieved January 12, 2026, from [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved January 12, 2026, from [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved January 12, 2026, from [Link]

  • BPS Bioscience. (n.d.). Lumi-Verse™ VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 12, 2026, from [Link]

  • Kurishima, K., Watanabe, H., Kudo, K., et al. (2020). VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. Cancer Science, 111(11), 4216-4228. [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Downstream signaling pathways of tumor angiogenesis involving VEGFR-2 and several proteins. Retrieved January 12, 2026, from [Link]

  • Girish, V., Le, A. T., & Schepartz, A. (2004). An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD+: application to the high-throughput screening of small molecules as potential inhibitors. Analytical Biochemistry, 326(1), 78-86. [Link]

  • Riedl, S. J., & Shi, Y. (2004). Caspase Activation Pathways: an Overview. In Holland-Frei Cancer Medicine. 6th edition. BC Decker. [Link]

  • Ash-Shakoor, A. T., et al. (2017). Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation. Frontiers in Physiology, 8, 55. [Link]

  • ResearchGate. (n.d.). Activation of caspase-8 during drug-induced apoptosis independent of death receptors. Retrieved January 12, 2026, from [Link]

  • Ling, Y. H., et al. (2002). [Mechanism of G2/M cell cycle arrest before apoptosis in leukemia cell line HL-60 induced by proteasome inhibitor MG132]. Ai Zheng, 21(11), 1159-1163. [Link]

  • Fulda, S., et al. (2004). Drug-induced Caspase-3 Activation in a Ewing Tumor Cell Line and Primary Ewing Tumor Cells. Anticancer Research, 24(2B), 739-745. [Link]

  • Wang, Q., et al. (2016). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Oncotarget, 7(26), 40566-40580. [Link]

  • BPS Bioscience. (n.d.). PARP Assays. Retrieved January 12, 2026, from [Link]

  • Jeyifous, O., et al. (2025). Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. Molecular and Cellular Biochemistry. [Link]

  • Croci, D. O., et al. (2014). Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference. Oncoimmunology, 3(1), e27471. [Link]

  • Choi, E. J., & Kim, G. H. (2009). Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway. Investigative and Clinical Urology, 50(4), 427-436. [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved January 12, 2026, from [Link]

  • Kumar, A., et al. (2025). Structure-based identification of triazole-based PARP1 inhibitors: insights from docking and molecular dynamics simulations. Journal of Biomolecular Structure & Dynamics, 1-13. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 12, 2026, from [Link]

  • Ramachandran, K., et al. (2024). Drug-induced oxidative stress actively prevents caspase activation and hepatocyte apoptosis. Cell Death & Differentiation. [Link]

  • Kawabe, T. (2004). G2 checkpoint abrogators as anticancer drugs. Molecular Cancer Therapeutics, 3(4), 513-519. [Link]

  • Choi, Y. H., et al. (2010). Molecular Mechanism of the G2/M Arrest in Breast Cancer Cell Lines (T47D and MDA-MB231) Induced by Genistein. Journal of Cellular Biochemistry, 111(6), 1470-1478. [Link]

  • ResearchGate. (2023). Identification ofT[1]riazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. Retrieved January 12, 2026, from [Link]

  • He, J., et al. (2023). Identification oft[1]riazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. European Journal of Medicinal Chemistry, 261, 115709. [Link]

Sources

A Comparative Guide to the Efficacy of Vasodilators: Benchmarking 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The exploration of novel vasodilator agents is a cornerstone of cardiovascular pharmacology. This guide provides a comparative analysis of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (MTP), a principal metabolite of the widely-used antihypertensive drug Hydralazine, against a panel of established vasodilators including Sodium Nitroprusside and Minoxidil. We delve into the distinct mechanisms of action, present a framework for evaluating efficacy through preclinical data, and provide detailed, validated experimental protocols for assessing vasorelaxant properties. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and granular methodological detail to guide future investigations in the field.

Introduction: The Landscape of Vasodilator Research

Vasodilators are a critical class of therapeutic agents that act on the smooth muscle of blood vessels, causing them to relax and widen. This action leads to a decrease in vascular resistance and blood pressure. Their clinical applications are extensive, ranging from the management of acute hypertensive crises to the treatment of chronic conditions like heart failure and alopecia.[1][2] The continuous search for novel vasodilators is driven by the need for improved efficacy, target selectivity, and more favorable side-effect profiles.

In this context, 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (MTP) presents an interesting case. While not typically used as a standalone therapeutic, it is a major acetylated metabolite of Hydralazine, a long-standing antihypertensive medication.[3][4][5] Understanding the pharmacological activity of MTP is crucial for fully comprehending the therapeutic and metabolic profile of its parent compound. This guide compares the vasodilatory profile of MTP, often inferred from its parent compound Hydralazine, with that of Sodium Nitroprusside, a potent nitric oxide donor, and Minoxidil, a well-known potassium channel opener.

Mechanisms of Action: A Tale of Three Pathways

The efficacy of a vasodilator is intrinsically linked to its molecular mechanism of action. The selected agents operate through distinct signaling cascades to achieve smooth muscle relaxation.

Sodium Nitroprusside: The Nitric Oxide Pathway

Sodium nitroprusside (SNP) is a powerful, direct-acting vasodilator used primarily in hypertensive emergencies.[6][7] Its effect is nearly immediate but short-lived.[6][7] The mechanism relies on the release of nitric oxide (NO).[8][9]

  • Initiation: Upon entering the circulation, SNP interacts with erythrocytes and vascular endothelium to release NO.[7][8]

  • Signaling Cascade: NO diffuses into vascular smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).

  • Second Messenger: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[8]

  • Effector Activation: cGMP acts as a second messenger, activating Protein Kinase G (PKG).

  • Muscle Relaxation: PKG phosphorylates multiple downstream targets, leading to a decrease in intracellular calcium (Ca²⁺) concentration and the dephosphorylation of myosin light chains, resulting in potent vasorelaxation.[6][8]

G cluster_blood Bloodstream cluster_smc Vascular Smooth Muscle Cell SNP Sodium Nitroprusside (SNP) NO Nitric Oxide (NO) SNP->NO releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates GTP GTP cGMP cGMP GTP->cGMP activates conversion PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasorelaxation (↓ Ca²⁺, Myosin LC Dephosphorylation) PKG->Relaxation G cluster_smc Arterial Smooth Muscle Cell Hydralazine Hydralazine / MTP Ca_Release IP₃-mediated Ca²⁺ Release Hydralazine->Ca_Release inhibits K_Channel K⁺ Channels Hydralazine->K_Channel opens SR Sarcoplasmic Reticulum (SR) Relaxation Vasorelaxation (↓ Intracellular Ca²⁺) Ca_Release->Relaxation Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization K⁺ efflux Hyperpolarization->Relaxation

Caption: Proposed mechanisms for Hydralazine/MTP vasodilation.
Minoxidil: The K-ATP Channel Opener

Originally an antihypertensive drug, Minoxidil is now more famous for its topical use in treating hair loss. [2]Its vasodilatory action is potent and mediated by its sulfated metabolite, minoxidil sulfate.

  • Activation: Minoxidil is a prodrug, converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme in the liver and other tissues.

  • Mechanism: Minoxidil sulfate directly opens ATP-sensitive potassium channels (K-ATP channels) in vascular smooth muscle cells.

  • Cellular Effect: The opening of these channels allows K⁺ ions to flow out of the cell, causing hyperpolarization of the cell membrane.

  • Result: This hyperpolarization inhibits the opening of voltage-gated Ca²⁺ channels, reducing the influx of extracellular calcium and leading to smooth muscle relaxation and vasodilation.

G cluster_smc Vascular Smooth Muscle Cell Minoxidil Minoxidil (Prodrug) Minoxidil_Sulfate Minoxidil Sulfate (Active Metabolite) Minoxidil->Minoxidil_Sulfate Sulfotransferase K_ATP ATP-Sensitive K⁺ Channel Minoxidil_Sulfate->K_ATP opens Hyperpolarization Hyperpolarization K_ATP->Hyperpolarization K⁺ efflux VGCC Voltage-Gated Ca²⁺ Channel Hyperpolarization->VGCC inhibits opening Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Relaxation Vasorelaxation Ca_Influx->Relaxation

Caption: Minoxidil's K-ATP channel opening pathway.

Comparative Efficacy: A Data-Driven Framework

Direct, head-to-head published data on the vasodilator efficacy of purified MTP is limited. Therefore, we present a comparative summary based on the known properties of its parent compound, Hydralazine, and the other established agents. Efficacy is a multifactorial concept, encompassing potency (concentration required for an effect), maximal effect, and the overall hemodynamic profile.

Preclinical Efficacy and Pharmacodynamic Parameters

The following table summarizes key performance indicators for these vasodilators, derived from typical findings in preclinical and clinical research.

Parameter3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (as Hydralazine)Sodium NitroprussideMinoxidil
Primary Site of Action Arterioles > VeinsArterioles and Veins (Balanced) [7]Arterioles
Potency (Typical EC₅₀) Micromolar (µM) rangeNanomolar (nM) rangeMicromolar (µM) range
Onset of Action Slow (Oral), Moderate (IV)Very Rapid (IV, < 1 min) [6][7]Slow (Oral, requires metabolic activation)
Duration of Action Moderate (3-6 hours)Very Short (1-10 mins) [6][7]Long (up to 24 hours)
Effect on Heart Rate Reflex Tachycardia (significant)Reflex TachycardiaReflex Tachycardia (significant)
Key Side Effect Concern Lupus-like syndrome, TachycardiaCyanide/Thiocyanate Toxicity,[7] HypotensionHypertrichosis, Fluid Retention

Gold-Standard Methodologies for Efficacy Assessment

To ensure scientific rigor and generate reproducible data, standardized experimental protocols are essential. We describe two fundamental assays for characterizing vasodilator compounds.

Protocol: Ex Vivo Vasorelaxant Activity using Aortic Ring Assay

This organ bath technique is a cornerstone of cardiovascular pharmacology, allowing for the direct measurement of a compound's effect on vascular tissue contractility. [10][11]

Caption: Workflow for the ex vivo aortic ring assay.

Step-by-Step Methodology:

  • Tissue Harvest: Euthanize a male Wistar rat (250-300g) via an approved ethical protocol. Immediately perform a thoracotomy and carefully excise the thoracic aorta.

  • Preparation: Place the aorta in a petri dish filled with cold, oxygenated Krebs-Henseleit buffer. Meticulously remove surrounding fat and connective tissue. [10]Section the aorta into 1-2 mm wide rings.

  • Mounting: Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

  • Equilibration: Apply a resting tension of 1.5 g and allow the tissue to equilibrate for at least 60 minutes, with buffer changes every 15 minutes.

  • Viability Check: Test the integrity of the endothelium by inducing contraction with Phenylephrine (1 µM) followed by relaxation with Acetylcholine (10 µM). A relaxation of >70% indicates a healthy endothelium.

  • Contraction: After a washout period, pre-contract the rings with a sub-maximal concentration of Phenylephrine to achieve a stable contraction plateau.

  • Drug Administration: Add the test vasodilator (e.g., MTP, Sodium Nitroprusside) to the bath in a cumulative, log-incremental fashion (e.g., 1 nM to 100 µM).

  • Data Acquisition: Record the isometric tension changes using a force transducer connected to a data acquisition system.

  • Analysis: Express the relaxation at each concentration as a percentage of the pre-contracted tone. Plot the concentration-response curve and determine the EC₅₀ (concentration for 50% effect) and Eₘₐₓ (maximal effect) using non-linear regression analysis.

Protocol: In Vivo Hemodynamic Monitoring in Spontaneously Hypertensive Rats (SHR)

To understand the systemic effects of a vasodilator, in vivo models are indispensable. The Spontaneously Hypertensive Rat (SHR) is a widely accepted genetic model of human essential hypertension. [12]Radiotelemetry is the gold standard for measuring blood pressure in conscious, freely moving animals, avoiding stress-induced artifacts. [13][14]

Caption: Workflow for in vivo hemodynamic monitoring via radiotelemetry.

Step-by-Step Methodology:

  • Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR), a model that closely mimics human essential hypertension. [12]2. Telemetry Implantation: Under anesthesia, surgically implant a radiotelemetry transmitter (e.g., DSI PhysioTel™) with the pressure-sensing catheter inserted into the abdominal aorta.

  • Recovery: Allow the animals to recover for at least 10 days to ensure a return to normal circadian rhythms and hemodynamic stability. [13]4. Baseline Recording: House the animals individually and record baseline blood pressure (systolic, diastolic, mean) and heart rate continuously for 24-48 hours to establish a stable baseline.

  • Drug Administration: Administer the test compound (MTP or comparator) and vehicle control to different groups of animals via the desired route (e.g., oral gavage).

  • Post-Dose Monitoring: Continue to record hemodynamic data continuously for at least 24 hours post-administration.

  • Data Analysis: Analyze the telemetry data by averaging values over set time intervals (e.g., 15 minutes). Calculate the change from the pre-dose baseline for each parameter. Determine key pharmacodynamic endpoints such as the maximum fall in blood pressure, time to peak effect, and duration of the hypotensive response.

Conclusion and Future Directions

This guide outlines the distinct mechanistic and efficacy profiles of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (in the context of its parent compound, Hydralazine), Sodium Nitroprusside, and Minoxidil.

  • Sodium Nitroprusside is a potent, rapid, and short-acting balanced vasodilator, ideal for acute critical care but limited by potential toxicity. [6][7]* Minoxidil is a powerful, long-acting arterial-specific vasodilator whose systemic use is tempered by significant side effects like reflex tachycardia and fluid retention.

  • MTP/Hydralazine offers a moderate-duration, arterial-selective vasodilation, but its efficacy is accompanied by a significant reflex tachycardic response.

The status of MTP as a metabolite rather than a primary therapeutic agent underscores the importance of metabolic studies in drug development. Future research should focus on isolating MTP and performing direct comparative studies using the gold-standard protocols outlined herein. Such investigations would definitively characterize its intrinsic vasodilator properties and clarify its contribution to the overall hemodynamic effects of Hydralazine, potentially paving the way for the development of novel phthalazine-based therapeutics with improved pharmacological profiles.

References

  • Wikipedia. Sodium nitroprusside.
  • Patsnap Synapse. What is the mechanism of Sodium Nitroprusside?.
  • Dr.Oracle. What is the mechanism of action (MOA) of nitroprusside (sodium nitroprusside)?.
  • Pediatric Oncall.
  • OpenAnesthesia. Sodium Nitroprusside.
  • National Institutes of Health. Aortic Ring Assay.
  • AHA Journals. In Vitro Alteration of Aortic Vascular Reactivity in Hypertension Induced by Chronic NG-Nitro-l-Arginine Methyl Ester.
  • National Institutes of Health. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis.
  • Thermo Fisher Scientific.
  • YouTube. Aortic Ring Assay.
  • National Institutes of Health.
  • ResearchGate. (PDF) Synthesis of new analogs of 3-methyl- [1][6][8]triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity.

  • ChemicalBook. 3-METHYL-1,2,4-TRIAZOLO[3,4-A]PHTHALAZINE.
  • PubMed Central. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis.
  • American Heart Association.
  • National Institutes of Health.
  • ResearchGate. Animal Models for Hypertension/Blood Pressure Recording.
  • PubMed. Studies in the rabbit on 3-methyltriazolophthalazine, an acetylated metabolite of hydralazine.
  • PubMed. 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine, a novel urinary hydralazine metabolite in man.
  • PubMed Central. Minoxidil and its use in hair disorders: a review.

Sources

A Head-to-Head Comparison: Bioisosteric Modification of Triazolophthalazines for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery

In the relentless pursuit of novel therapeutics, the strategic modification of known active scaffolds is a cornerstone of medicinal chemistry. Among the privileged heterocyclic structures, the triazolophthalazine core has garnered significant attention due to its diverse biological activities, including anticancer and anti-inflammatory properties. However, optimizing the potency, selectivity, and pharmacokinetic profile of lead compounds based on this scaffold often necessitates subtle yet impactful structural changes. Bioisosteric modification, the replacement of a functional group with another that retains similar physicochemical properties, stands out as a powerful tool to achieve these enhancements.

This guide provides an in-depth comparison of triazolophthalazine scaffolds with their bioisosteric analogues, supported by experimental data from peer-reviewed literature. We will delve into the rationale behind these modifications, present comparative activity data, and provide detailed experimental protocols for the synthesis and evaluation of these compounds. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to rationally design next-generation inhibitors with improved therapeutic potential.

The Rationale for Bioisosteric Modification of Triazolophthalazines

The concept of bioisosterism is rooted in the principle that molecules with similar shapes and electronic properties are likely to exhibit similar biological activities.[1] By strategically replacing a part of a molecule, medicinal chemists can fine-tune its properties to overcome challenges such as poor metabolic stability, off-target toxicity, or suboptimal potency, without drastically altering its interaction with the biological target.[2]

A prominent example of this strategy is the bioisosteric replacement of the phthalazine ring system in triazolophthalazines with a quinazoline scaffold. This modification, while seemingly minor, can significantly impact the molecule's electronic distribution and hydrogen bonding capabilities, potentially leading to improved target engagement and cellular activity.

Case Study 1: Enhancing PCAF Inhibition through Bioisosteric Scaffold Hopping

A compelling demonstration of this principle is the bioisosteric modification of the potent P300/CBP-associated factor (PCAF) bromodomain inhibitor, L-45, a triazolophthalazine derivative.[3] Inhibition of PCAF is a promising strategy in cancer therapy.[3] Researchers replaced the phthalazine core of L-45 with a triazoloquinazoline scaffold, leading to the synthesis of novel derivatives with enhanced anticancer activity.[3]

Comparative Analysis of In Vitro Activity

The following table summarizes the cytotoxic activity (IC50) of the parent triazolophthalazine scaffold concept (represented by analogues of L-45) and its bioisosteric triazoloquinazoline analogues against a panel of human cancer cell lines.

Compound ClassRepresentative CompoundHePG-2 (Liver Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)PC3 (Prostate Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)PCAF Inhibition IC50 (µM)
Triazolophthalazine L-45 Analogue (Compound 17)3.065.697.562.835.31
Triazoloquinazoline (Bioisostere) Compound 2215.079.865.7510.792.88
Triazoloquinazoline (Bioisostere) Compound 25----3.19
Reference PCAF Inhibitor Bromosporine----2.10
Standard Chemotherapy Doxorubicin4.507.18.875.23-

Data sourced from El-Shershaby et al., 2021 and Abulkhair et al., 2021.[3]

The data reveals that while the L-45 analogue (Compound 17) demonstrates potent cytotoxicity, the bioisosteric triazoloquinazoline (Compound 22) exhibits comparable or, in the case of PC3 cells, improved activity.[3] More strikingly, the PCAF inhibitory activity of the triazoloquinazoline bioisosteres (Compounds 22 and 25) is significantly enhanced, with IC50 values of 2.88 µM and 3.19 µM respectively, bringing them closer to the potency of the reference inhibitor, bromosporine (IC50 = 2.10 µM).[3] This suggests that the nitrogen placement in the quinazoline ring optimizes interactions within the PCAF bromodomain binding pocket.

Case Study 2: Structure-Activity Relationship of Triazolophthalazines as VEGFR-2 Inhibitors

While not explicitly termed a "bioisosteric replacement" in the source study, the systematic modification of substituents on the triazolophthalazine core targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) provides valuable insights that align with the principles of bioisosterism. VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated anticancer strategy.[4] A study by Abulkhair et al. (2018) explored a series of novel triazolo[3,4-a]phthalazine derivatives and evaluated their VEGFR-2 inhibitory activity.

Comparative Analysis of VEGFR-2 Inhibition

The following table highlights the structure-activity relationship (SAR) of selected triazolophthalazine derivatives, demonstrating how different functional groups, which can be considered bioisosteric replacements for one another, impact VEGFR-2 inhibition.

CompoundR Group (Bioisosteric Replacement)VEGFR-2 Inhibition IC50 (µM)
6d 4-chlorophenyl0.28
6m 4-methoxyphenyl0.15
6o 3,4,5-trimethoxyphenyl0.10
9b 4-chlorophenyl (on a bis-triazolo scaffold)0.38
Reference Sorafenib0.10

Data sourced from Abulkhair et al., 2018.[4]

This data clearly illustrates that the nature of the substituent at the 3-position of the triazolophthalazine ring significantly influences VEGFR-2 inhibitory potency. The replacement of a chloro-substituted phenyl ring (compound 6d ) with a methoxy-substituted phenyl ring (compound 6m ) and further with a trimethoxy-substituted phenyl ring (compound 6o ) leads to a progressive increase in activity, with compound 6o achieving potency comparable to the multi-kinase inhibitor drug, sorafenib.[4] These substitutions modulate the electronic and steric properties of the molecule, impacting its fit and interaction with the ATP-binding pocket of VEGFR-2.

Experimental Protocols

To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative triazolophthalazine and for a key biological assay.

Synthesis of 3-(4-methoxyphenyl)-[1][3][4]triazolo[3,4-a]phthalazine (A Representative Triazolophthalazine)

This protocol is based on general methods for the synthesis of 3-substituted-[1][3][4]triazolo[3,4-a]phthalazines.

Step 1: Synthesis of 1-hydrazinophthalazine A mixture of 1-chlorophthalazine and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed for several hours. Upon cooling, the product precipitates and can be collected by filtration.

Step 2: Synthesis of the target compound 1-hydrazinophthalazine is then reacted with 4-methoxybenzoyl chloride in a solvent like pyridine or DMF. The reaction mixture is heated, and upon completion, the product is isolated by precipitation and purified by recrystallization.

Synthetic scheme for a representative triazolophthalazine.
In Vitro VEGFR-2 Kinase Assay

This protocol outlines a luminescence-based assay to determine the inhibitory activity of compounds against VEGFR-2.

1. Reagent Preparation:

  • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with nuclease-free water.

  • Prepare a Master Mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., poly(Glu,Tyr)).

  • Prepare serial dilutions of the test compounds in 1x Kinase Buffer with a constant final DMSO concentration (typically ≤1%).

2. Kinase Reaction:

  • Add the Master Mix to the wells of a 96-well plate.

  • Add the diluted test compounds to the "Test Inhibitor" wells.

  • Add buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

  • Initiate the reaction by adding diluted VEGFR-2 enzyme to all wells except the "Blank".

  • Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

3. Signal Detection:

  • Stop the kinase reaction and measure the remaining ATP using a luminescence-based reagent (e.g., Kinase-Glo®).

  • Read the luminescence signal using a microplate reader.

4. Data Analysis:

  • Subtract the "Blank" reading from all other measurements.

  • Calculate the percentage of inhibition for each compound concentration relative to the "Positive Control".

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

G cluster_1 VEGFR-2 Kinase Assay Workflow start Prepare Reagents (Buffer, Master Mix, Compounds) plate_prep Add Master Mix and Compounds to 96-well Plate start->plate_prep enzyme_add Add VEGFR-2 Enzyme (except Blank) plate_prep->enzyme_add incubation Incubate at 30°C enzyme_add->incubation detection Add Luminescence Reagent (e.g., Kinase-Glo®) incubation->detection read Read Luminescence detection->read analysis Calculate % Inhibition and IC50 Value read->analysis

Workflow for an in vitro VEGFR-2 kinase assay.

Conclusion and Future Directions

The bioisosteric modification of the triazolophthalazine scaffold has proven to be a fruitful strategy for enhancing biological activity. The case studies presented here demonstrate that subtle changes, such as the replacement of the phthalazine core with a quinazoline ring or the modification of peripheral substituents, can lead to significant improvements in potency against key therapeutic targets like PCAF and VEGFR-2.

For researchers in drug discovery, these findings underscore the importance of considering bioisosteric replacements as a key tool in lead optimization. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel triazolophthalazine analogues. Future work in this area could explore a wider range of bioisosteric replacements for the triazolophthalazine core and its substituents, guided by computational modeling and a deeper understanding of the target-ligand interactions. Such efforts will undoubtedly pave the way for the discovery of next-generation therapeutics with improved efficacy and safety profiles.

References

  • Abulkhair, H. S., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anticancer Agents Med Chem., 18(11), 1533-1553. [Link]

  • Burger, A. (1991). Isosterism and bioisosterism in drug design. Prog Drug Res., 37, 287-371.
  • El-Shershaby, M. H., et al. (2020). Novel Triazolophthalazine-Hydrazone Hybrids as Potential PCAF Inhibitors: Design, Synthesis, in Vitro Anticancer Evaluation, Apoptosis, and Molecular Docking Studies. Bioorg Chem., 100, 103899.
  • El-Shershaby, M. H., et al. (2021). From triazolophthalazines to triazoloquinazolines: A bioisosterism-guided approach toward the identification of novel PCAF inhibitors with potential anticancer activity. Bioorg Med Chem., 42, 116266. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J Med Chem., 54(8), 2529-2591.
  • Olesen, P. H. (2001). Bioisosteric replacement of the carboxylic acid functionality. Curr Opin Drug Discov Devel., 4(4), 471-478.
  • Wermuth, C. G. (2006). The practice of medicinal chemistry: a tutorial. Chem Biodivers., 3(10), 1129-1145.
  • Brown, N. (Ed.). (2012). Bioisosteres in medicinal chemistry. John Wiley & Sons.
  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Adv. Bioisosterism Drug Des., 29-87. [Link]

  • Abulkhair, H. S., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([1][3][4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. J Enzyme Inhib Med Chem., 36(1), 1269-1284.

  • Liu, H. M., et al. (2014).

Sources

In Vivo Validation of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine: A Comparative Guide to its Pharmacological Activity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of the pharmacological activities of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine and its derivatives. Drawing upon established preclinical models, this document outlines comparative studies for two prominent therapeutic areas where this chemical scaffold has shown promise: oncology and cardiovascular medicine. By presenting detailed experimental protocols, data analysis methodologies, and direct comparisons with standard-of-care agents, this guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate the therapeutic potential of this compound.

Introduction to 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

3-Methyl-1,2,4-triazolo[3,4-A]phthalazine is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its derivatives have been explored for a wide range of biological activities, including as benzodiazepine receptor ligands, antimicrobial agents, and positive inotropic agents. Notably, extensive research has highlighted the potential of the broader 1,2,4-triazolo[3,4-a]phthalazine scaffold in cancer and cardiovascular diseases. Derivatives have demonstrated potent anticancer activities against various human cancer cell lines, with some acting as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors and inducing apoptosis.[1][2][3][4] Furthermore, the structural similarity to the antihypertensive drug hydralazine suggests a potential for cardiovascular applications, specifically in blood pressure regulation.[5][6][7]

This guide will detail the in vivo validation of these two key pharmacological activities through established and reproducible animal models.

Part 1: In Vivo Validation of Anticancer Activity

The in vivo efficacy of novel anticancer compounds is a critical step in preclinical development. The subcutaneous xenograft model in immunodeficient mice is a widely accepted standard for evaluating the ability of a compound to inhibit tumor growth in a living system.[8][9]

Comparative Agents:
  • 5-Fluorouracil (5-FU): An antimetabolite chemotherapy agent widely used in the treatment of various cancers, including colorectal and breast cancer.[10][11][12][13]

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases involved in tumor progression and angiogenesis, including VEGFR.[14][15][16][17][18]

Experimental Workflow: Subcutaneous Xenograft Model

G cluster_0 Cell Culture & Preparation cluster_1 Animal Model & Tumor Implantation cluster_2 Treatment & Monitoring cell_culture Human Cancer Cell Line (e.g., HCT-116, MCF-7) harvest Harvest & Count Cells cell_culture->harvest cell_prep Resuspend Cells in PBS/Matrigel harvest->cell_prep injection Subcutaneous Injection of Cells cell_prep->injection mice Immunodeficient Mice (e.g., Nude, SCID) mice->injection tumor_growth Tumor Growth to Palpable Size (~100-150 mm³) injection->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Test Compound, Comparators, and Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Humane Endpoint monitoring->endpoint

Caption: Workflow for the subcutaneous xenograft model.

Detailed Experimental Protocol: Anticancer Efficacy

1. Cell Culture and Preparation:

  • Culture a human cancer cell line of interest (e.g., HCT-116 for colorectal cancer, MCF-7 for breast cancer) under standard conditions until cells are in their logarithmic growth phase.[9]
  • Harvest the cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and perform a cell count using a hemocytometer. Ensure cell viability is >95% via trypan blue exclusion.[19]
  • Resuspend the cells in a sterile, cold 1:1 mixture of PBS and Matrigel to a final concentration of 1-5 x 10⁷ cells/mL. Keep the cell suspension on ice.[9]

2. Animal Handling and Tumor Implantation:

  • Use 6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID). Allow for a one-week acclimatization period. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines and ethical standards for animal research.[20][21][22][23]
  • Anesthetize the mice using isoflurane.
  • Inject 100-200 µL of the cell suspension subcutaneously into the right flank of each mouse using a 27-gauge needle.[9][19][24]

3. Tumor Growth, Randomization, and Treatment:

  • Monitor the mice regularly for tumor formation. Once tumors reach a palpable volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=6-10 mice per group).[14]
  • Group 1 (Vehicle Control): Administer the vehicle used to dissolve the test compound and comparators (e.g., saline, DMSO/corn oil).
  • Group 2 (3-Methyl-1,2,4-triazolo[3,4-A]phthalazine): Administer the test compound at various doses (e.g., 10, 30, 100 mg/kg) via an appropriate route (e.g., intraperitoneal injection, oral gavage).
  • Group 3 (5-Fluorouracil): Administer 5-FU at a dose of 20-50 mg/kg via intraperitoneal injection, daily for a set period or on a specific schedule (e.g., every 3 days).[10][12]
  • Group 4 (Sorafenib): Administer Sorafenib at a dose of 30-50 mg/kg via oral gavage, daily.[14][16][17]

4. Monitoring and Data Collection:

  • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length / 2.[25][26][27]
  • Record the body weight of each mouse at the same frequency to monitor for toxicity.
  • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size.
  • Adhere to humane endpoints, such as tumor size exceeding 2000 mm³, significant body weight loss (>20%), or signs of distress.[21][28]
Data Presentation and Analysis

Summarize the tumor growth inhibition data in a clear, tabular format.

Table 1: Comparative Anticancer Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)p-value (vs. Vehicle)
Vehicle Control-Data--
3-Methyl-1,2,4-triazolo[3,4-A]phthalazine10DataDataData
30DataDataData
100DataDataData
5-Fluorouracil30DataDataData
Sorafenib40DataDataData

Note: Data should be presented as mean ± Standard Error of the Mean (SEM). % TGI is calculated as [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Statistical significance is typically determined using a t-test or ANOVA.[29][30][31][32][33]

Part 2: In Vivo Validation of Hypotensive Activity

The structural relationship of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine to the vasodilator hydralazine provides a strong rationale for investigating its cardiovascular effects, particularly its potential to lower blood pressure. In vivo studies in rodents are essential to confirm and quantify this activity.

Comparative Agent:
  • Hydralazine: A direct-acting smooth muscle relaxant used to treat hypertension. It serves as an ideal positive control due to its established in vivo hypotensive effects and structural similarities.[5][6][7]

Experimental Workflow: Non-Invasive Blood Pressure Measurement

G cluster_0 Animal Acclimatization & Baseline cluster_1 Treatment & Data Acquisition cluster_2 Data Analysis rats Normotensive Rats (e.g., Wistar, Sprague-Dawley) acclimatization Acclimatize to Restrainers & Tail-Cuff Procedure rats->acclimatization baseline Measure Baseline Blood Pressure & Heart Rate acclimatization->baseline randomization Randomize into Treatment Groups baseline->randomization treatment Administer Test Compound, Hydralazine, or Vehicle randomization->treatment bp_measurement Measure Blood Pressure at Timed Intervals Post-Dose treatment->bp_measurement analysis Calculate Change from Baseline bp_measurement->analysis comparison Compare Effects of Treatments vs. Vehicle analysis->comparison

Caption: Workflow for hypotensive activity assessment.

Detailed Experimental Protocol: Hypotensive Efficacy

1. Animal Handling and Acclimatization:

  • Use adult male normotensive rats (e.g., Wistar or Sprague-Dawley).
  • For several days prior to the experiment, acclimatize the rats to the restraining device and the tail-cuff procedure to minimize stress-induced blood pressure fluctuations.[34] This involves placing the rats in the restrainers for short periods each day.

2. Baseline Blood Pressure Measurement:

  • On the day of the experiment, place the rats in the restrainers on a warming platform to facilitate detection of the tail pulse.
  • Use a non-invasive tail-cuff system to measure baseline systolic blood pressure, diastolic blood pressure, and heart rate.[35][36][37][38] Record several stable readings for each animal.

3. Randomization and Treatment:

  • Randomize the rats into treatment groups (n=6-8 per group).
  • Group 1 (Vehicle Control): Administer the vehicle (e.g., saline).
  • Group 2 (3-Methyl-1,2,4-triazolo[3,4-A]phthalazine): Administer the test compound at various doses (e.g., 5, 10, 20 mg/kg) via an appropriate route (e.g., intraperitoneal or intravenous).
  • Group 3 (Hydralazine): Administer hydralazine at a dose of 5-10 mg/kg, intraperitoneally.[5]

4. Post-Dose Blood Pressure Monitoring:

  • Measure blood pressure and heart rate at multiple time points after administration (e.g., 15, 30, 60, 90, and 120 minutes) to capture the onset, peak, and duration of the hypotensive effect.
Data Presentation and Analysis

Present the change in blood pressure from baseline in a clear, tabular format.

Table 2: Comparative Hypotensive Efficacy in Normotensive Rats

Treatment GroupDose (mg/kg)Maximum Decrease in Mean Arterial Pressure (mmHg) ± SEMTime to Peak Effect (minutes)p-value (vs. Vehicle)
Vehicle Control-Data--
3-Methyl-1,2,4-triazolo[3,4-A]phthalazine5DataDataData
10DataDataData
20DataDataData
Hydralazine10DataDataData

Note: Data should be presented as the mean change from baseline ± SEM. Statistical significance can be determined using repeated measures ANOVA followed by post-hoc tests to compare treatment groups to the vehicle control at each time point.

Mechanistic Insights and Discussion

The in vivo activity of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine derivatives is likely driven by specific molecular interactions.

Potential Anticancer Mechanism

G compound Triazolophthalazine Derivative vegfr2 VEGFR-2 compound->vegfr2 Inhibition apoptosis Apoptosis Induction compound->apoptosis Direct Effect? pi3k PI3K/Akt Pathway vegfr2->pi3k Activation ras Ras/Raf/MEK/ERK Pathway vegfr2->ras Activation proliferation Cell Proliferation & Survival pi3k->proliferation angiogenesis Angiogenesis pi3k->angiogenesis ras->proliferation ras->angiogenesis

Caption: Potential anticancer signaling pathway inhibition.

Several studies suggest that triazolophthalazine derivatives may exert their anticancer effects by inhibiting key signaling pathways involved in tumor growth and angiogenesis, such as the VEGFR-2 pathway.[1][3] Inhibition of VEGFR-2 can block downstream signaling through the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately leading to decreased cell proliferation and angiogenesis. Additionally, some derivatives have been shown to directly induce apoptosis.[2][4]

Potential Hypotensive Mechanism

The hypotensive activity is likely due to a direct vasodilator effect on vascular smooth muscle, similar to hydralazine. The precise mechanism may involve interference with calcium ion signaling within smooth muscle cells, leading to relaxation and a decrease in peripheral vascular resistance.

Conclusion

This guide provides a structured and comparative approach to the in vivo validation of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine. By employing standardized animal models and established comparator drugs, researchers can generate robust and reliable data to assess the therapeutic potential of this promising chemical scaffold. The detailed protocols and data analysis frameworks presented herein are designed to ensure scientific integrity and facilitate the translation of preclinical findings into future drug development efforts.

References

  • Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition.
  • Hothorn, L. A. (2006). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Leibniz University Hannover Repository.
  • Huynh, H., et al. (2012). Sorafenib and rapamycin induce growth suppression in mouse models of hepatocellular carcinoma. Journal of Cellular and Molecular Medicine, 16(7), 1621-1630.
  • Wu, H. (2010). Statistical Inference for Tumor Growth Inhibition T/C Ratio. Statistics in Biopharmaceutical Research, 2(3), 329-337.
  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. British Journal of Cancer, 102(11), 1555-1577.
  • Wu, H. (2010). Statistical Inference for Tumor Growth Inhibition T/C Ratio.
  • LLC cells tumor xenograft model. (n.d.). Protocols.io.
  • How to measure tumors? (2020, April 23). YouTube.
  • Rix, M. A., et al. (2016). Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform. Molecular Imaging and Biology, 18(5), 659-666.
  • Tumor Volume Measurement. (n.d.). Peira.
  • Workman, P., et al. (2010). Guidelines for the welfare and use of animals in cancer research. PMC - NIH.
  • Bonato, V., et al. (2023). Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. second scight.
  • Rashidi, M. R., & An, W. (2022). The cell-line-derived subcutaneous tumor model in preclinical cancer research.
  • Bamat, M. K., et al. (2008). 5-Fluorouracil dose escalation enabled with PN401 (triacetyluridine): toxicity reduction and increased antitumor activity in mice. Cancer Chemotherapy and Pharmacology, 62(4), 589-597.
  • EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inocul
  • Lancia, J. K., et al. (2017). Effects of Sorafenib Dose on Acquired Reversible Resistance and Toxicity in Hepatocellular Carcinoma. Molecular Cancer Therapeutics, 16(5), 856-866.
  • Techniques for Noninvasive Blood Pressure Monitoring. (n.d.). Kent Scientific.
  • Guidelines for the welfare and use of animals in cancer research. (2010).
  • Guideline #8: Tumor Burden in Rodents. (2024, May 21). Washington State University Institutional Animal Care and Use Committee.
  • How do I accurately measure tumor volume? (2014, July 15).
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. (n.d.). Bio-Techne.
  • CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. (n.d.).
  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. (2025, August 10). Yeasen.
  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. (2018). PubMed.
  • Xue, D. Q., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244.
  • Li, T., et al. (2014). Antitumor and immunomodulatory effects of low-dose 5-FU on hepatoma 22 tumor-bearing mice. Experimental and Therapeutic Medicine, 7(4), 929-934.
  • Wilhelm, S. M., et al. (2017). Antitumor effects of regorafenib and sorafenib in preclinical models of hepatocellular carcinoma. Oncotarget, 8(67), 111497-111510.
  • Use of animals in research policy. (n.d.). Cancer Research UK.
  • Video: Wireless and Noninvasive Blood Pressure Measurement System. (2018, January 16). JoVE.
  • Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. (2018). PubMed.
  • Burdelya, L. G., et al. (2014). Toll-like receptor-5 agonist Entolimod broadens the therapeutic window of 5-fluorouracil by reducing its toxicity to normal tissues in mice. Oncotarget, 5(4), 1033-1047.
  • Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. (2014).
  • Non-Invasive Blood Pressure for Mice and Rats. (n.d.).
  • Ke, C. C., et al. (2007). Sorafenib inhibits the angiogenesis and growth of orthotopic anaplastic thyroid carcinoma xenografts in nude mice. Clinical Cancer Research, 13(12), 3674-3680.
  • Changes of Hematological Parameters by 5-FU Treatment in Male and Female Mouse Xenograft Models. (2025).
  • What is the dosing protocol for administering hydralazine (antihypertensive agent) as needed for blood pressure control? (2025, November 16). Dr.Oracle.
  • Does 5-fluorouracil work orally on nude mice xenograft model of colon cancer? and what is the dosage ? (2014, September 30).
  • Sorafenib Monograph. (2022, April 26). Vidium Animal Health.
  • Non-invasive versus invasive method to measure blood pressure in rodents: an integrative liter
  • Non-Invasive Blood Pressure (NIBP) Controller. (2021, December 15). School of Biomedical Sciences.
  • Stocker, S. D., et al. (2000). Role of renin-angiotensin system in hypotension-evoked thirst: studies with hydralazine.
  • HYDRALAZINE (Apresoline). (2023, February 13). LHSC.
  • Al-Osta, M. A., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. Molecules, 26(19), 5777.
  • In vivo anticancer studies. (a) Schematic representation of in vivo... (n.d.).
  • Belavagi, N. S., et al. (2014). Design, synthesis, characterization and anticancer activities of novel 3-(4-tert-butyl benzyl)[29][30][31] triazolo[3,4-a] phthalazine derivatives. World Journal of Pharmaceutical Sciences, 2(12), 1746-1752.

  • Anticancer activity studies. (n.d.). Slideshare.
  • Hydralazine dosing, indications, interactions, adverse effects, and more. (n.d.). Medscape.
  • Hydralazine Dosage Guide + Max Dose, Adjustments. (2025, July 25). Drugs.com.

Sources

A Comparative Guide to the Antimicrobial Spectrum of Triazolophthalazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent search for novel antimicrobial agents to combat the growing threat of drug resistance, heterocyclic compounds have emerged as a fertile ground for discovery. Among these, the fused 1,2,4-triazolo[3,4-a]phthalazine scaffold has garnered significant attention. Its rigid, planar structure and versatile substitution points offer a unique framework for designing potent antimicrobial agents. This guide provides a comparative analysis of the antimicrobial spectrum of various triazolophthalazine derivatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in the field of drug development.

Introduction to Triazolophthalazines

The 1,2,4-triazolo[3,4-a]phthalazine core is a privileged structure in medicinal chemistry, formed by the fusion of a triazole and a phthalazine ring system. This arrangement creates a unique electronic and steric environment, making it an attractive scaffold for interacting with biological targets. Derivatives of this core have demonstrated a wide array of pharmacological activities, including notable antibacterial and antifungal effects. The exploration of this chemical space is driven by the need for new compounds that can overcome existing resistance mechanisms.

Comparative Antimicrobial Spectrum

The antimicrobial efficacy of triazolophthalazine derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[1] A lower MIC value indicates greater potency. The following table summarizes the in vitro antimicrobial activity of a selection of triazolophthalazine and related triazolo-fused derivatives against a panel of clinically relevant bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Triazolo-Fused Derivatives (in µg/mL)

Compound IDDerivative ClassS. aureus (Gram+)E. coli (Gram-)C. albicans (Fungus)A. flavus (Fungus)Reference
5l 1,2,4-triazolo[3,4-a]phthalazine16323264[2][3]
5a 1,2,4-triazolo[3,4-a]phthalazine1664>128>128[3]
7d 1,2,4-triazolo[3,4-a]phthalazine32321616[3]
2e Triazolo[4,3-a]pyrazine3216Not TestedNot Tested[4][5]
Levofloxacin Standard Antibiotic0.50.25Not ApplicableNot Applicable[3]
Ampicillin Standard Antibiotic328Not ApplicableNot Applicable[4]
Fluconazole Standard AntifungalNot ApplicableNot Applicable11.50–17.50 (µM)Not Applicable[6]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.

From the data, it is evident that certain substitutions on the triazolophthalazine core can significantly influence the antimicrobial spectrum and potency. For instance, derivative 5l showed broad-spectrum activity against both bacteria and fungi.[2][[“]] In another study, compound 7d , a hybrid of phthalazine and oxadiazolyl-triazole moieties, exhibited potent antifungal activity.[3] Comparatively, the triazolo[4,3-a]pyrazine derivative 2e displayed superior activity against E. coli[4][5].

Unraveling the Mechanism of Action

The antimicrobial activity of triazole derivatives, including triazolophthalazines, is often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanism can vary between derivatives, several key targets have been proposed.

  • Inhibition of Nucleic Acid Synthesis: Many triazole-containing compounds are known to target bacterial topoisomerases, such as DNA gyrase and topoisomerase IV.[4] These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, the compounds can inhibit their function, leading to cell death.[4] Molecular docking studies have suggested that triazolophthalazine derivatives can fit into the active sites of these enzymes.[3][4]

  • Disruption of Cell Membrane Integrity: Some triazole derivatives can exert their antimicrobial effect by disrupting the bacterial cell membrane.[4][8] This can lead to the leakage of essential intracellular components and ultimately, cell lysis.[4]

The following diagram illustrates a proposed mechanism of action for certain triazole derivatives.

G cluster_0 Bacterial Cell DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA Bacterial DNA DNA_Gyrase->DNA Maintains DNA supercoiling Replication DNA Replication & Transcription DNA->Replication Membrane Cell Membrane Lysis Cell Lysis Membrane->Lysis leads to Triazolo Triazolophthalazine Derivative Triazolo->DNA_Gyrase Inhibition Triazolo->Membrane Disruption

Caption: Proposed antimicrobial mechanisms of triazolophthalazine derivatives.

Structure-Activity Relationship (SAR) Insights

The analysis of the antimicrobial data in conjunction with the chemical structures of the derivatives reveals key structure-activity relationships (SAR).

  • Lipophilicity and Substituents: The nature of the substituents on the triazolophthalazine core plays a critical role in determining the antimicrobial activity. The introduction of lipophilic groups can enhance the ability of the compound to penetrate the microbial cell membrane.

  • Electronic Effects: The presence of electron-withdrawing or electron-donating groups can modulate the electronic properties of the triazole ring, which may influence its interaction with target enzymes.

  • Hybrid Molecules: Incorporating other bioactive heterocyclic moieties, such as oxadiazole, can lead to hybrid compounds with enhanced or broader antimicrobial activity, as seen with derivative 7d .[3]

These SAR insights are crucial for the rational design of new, more potent triazolophthalazine-based antimicrobial agents.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

To ensure the reliability and reproducibility of antimicrobial susceptibility testing, standardized methods must be employed. The broth microdilution method is a widely accepted technique for determining the MIC of antimicrobial agents.[1][10][11]

Objective: To determine the minimum inhibitory concentration (MIC) of triazolophthalazine derivatives against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of triazolophthalazine derivatives in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (medium only)

  • Growth control (medium + inoculum)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Compound Dilutions: a. Prepare a stock solution of the test compound in DMSO.[10] b. Perform serial two-fold dilutions of the compound in the growth medium directly in the 96-well plate to achieve a range of concentrations. The final volume in each well should be 50 µL or 100 µL depending on the specific protocol.[11]

  • Inoculum Preparation: a. Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. b. Dilute the standardized inoculum in the growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[11]

  • Inoculation: a. Add the diluted inoculum to each well containing the compound dilutions, as well as to the growth control well. b. The final volume in each well should be uniform (e.g., 100 µL or 200 µL).

  • Incubation: a. Incubate the microtiter plates at 35-37°C for 18-24 hours for most bacteria.[11] Fungal testing may require longer incubation times (48-72 hours).[12]

  • Reading and Interpretation: a. After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.[1] b. Alternatively, the optical density (OD) can be measured using a microplate reader.

The following diagram outlines the workflow for the broth microdilution assay.

G A Prepare Serial Dilutions of Compound in 96-well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) B->C D Incubate Plate (e.g., 37°C for 24h) C->D E Visually Inspect for Growth or Measure OD D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Caption: Workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

Triazolophthalazine derivatives represent a promising class of antimicrobial agents with a broad spectrum of activity. The modular nature of their synthesis allows for extensive chemical modification to optimize their potency and pharmacokinetic properties. Future research should focus on:

  • Expanding the SAR: Synthesizing and testing a wider range of derivatives to build a more comprehensive understanding of the structure-activity relationships.

  • Mechanism of Action Studies: Conducting further biochemical and biophysical assays to elucidate the precise molecular targets of the most potent compounds.

  • In Vivo Efficacy: Evaluating the in vivo efficacy and toxicity of lead compounds in animal models of infection.

By leveraging the insights presented in this guide, researchers can accelerate the development of novel triazolophthalazine-based therapies to address the urgent global need for new antimicrobial drugs.

References

  • Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Synthesis and Antimicrobial Activities of Novel 1,2,4-Triazolo[3,4-a]phthalazine Derivatives. ResearchGate. Available at: [Link]

  • Synthesis and antimicrobial activities of novel 1,2,4-triazolo [3,4-a] phthalazine derivatives. Consensus. Available at: [Link]

  • DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. IJRPC. Available at: [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. National Institutes of Health. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]

  • Synthesis and antimicrobial evaluation of triazolo triazine derivatives. ResearchGate. Available at: [Link]

  • Minimum inhibitory concentrations (MICs, μM) for the title compounds. ResearchGate. Available at: [Link]

  • Predictive Quantitative Structure–Activity Relationship Modeling of the Antifungal and Antibiotic Properties of Triazolothiadiazine Compounds. MDPI. Available at: [Link]

  • Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. ResearchGate. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]

  • Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study. National Institutes of Health. Available at: [Link]

  • Synthesis and antimicrobial activity of new triazolopyridinyl phenothiazines. Semantic Scholar. Available at: [Link]

  • Synthesis of antimicrobial azoloazines and molecular docking for inhibiting COVID‐19. Wiley Online Library. Available at: [Link]

  • Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy. Available at: [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. National Institutes of Health. Available at: [Link]

  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. MDPI. Available at: [Link]

  • Mechanism of Action and Membrane Interactions of Antibacterial Quaternized Triazolium Peptoids. National Institutes of Health. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity of Hydralazine Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of metabolites of the antihypertensive drug hydralazine, with a specific focus on its major metabolite, 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine. For researchers, clinical chemists, and drug development professionals, understanding metabolite cross-reactivity is paramount for the accurate interpretation of screening assays and ensuring patient safety. This document details the metabolic pathways of hydralazine, compares the primary analytical methods for its detection, and provides validated experimental protocols for assessing cross-reactivity.

Introduction: The Clinical Imperative for Specificity

Hydralazine is a direct-acting vasodilator used in the treatment of hypertension and heart failure.[1][2] Its clinical efficacy is well-established; however, its extensive and variable metabolism presents a significant analytical challenge.[3] The parent drug is rapidly converted in the liver into several metabolites, which are then excreted in the urine.[2][3]

Immunoassays are frequently employed for rapid drug screening due to their speed and ease of use. However, these assays utilize antibodies that may recognize not only the parent drug but also structurally similar metabolites.[4][5] This phenomenon, known as cross-reactivity, can lead to a significant overestimation of the parent drug's concentration, potentially resulting in erroneous clinical decisions.[6][7] Therefore, a rigorous comparison of immunoassay results with a "gold standard" confirmatory method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), is essential. This guide provides the scientific rationale and detailed protocols to perform such a comparison.

The Metabolic Fate of Hydralazine

Hydralazine undergoes complex hepatic metabolism influenced by a patient's N-acetyltransferase 2 (NAT2) genotype, leading to "slow" or "fast" acetylator phenotypes.[3][8] The major metabolic pathways include:

  • N-acetylation: A primary route, forming an acetylated intermediate.

  • Hydrazone Formation: Rapid reaction with endogenous keto-acids like pyruvic acid.[3][9]

  • Hydroxylation: Followed by conjugation with glucuronic acid.[1]

  • Cyclization: The acetylated metabolite undergoes spontaneous cyclization to form the stable and major metabolite, 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (MTP) .[3][10]

For fast acetylators, MTP is the predominant metabolite found in plasma, whereas for slow acetylators, hydralazine pyruvic acid hydrazone is the major species.[3] Given its prevalence, MTP is a critical compound to assess for potential interference in hydralazine immunoassays.

Hydralazine_Metabolism Hydralazine Hydralazine Acetylation N-acetylation (NAT2 Enzyme) Hydralazine->Acetylation Fast Acetylators Hydrazone Hydralazine Pyruvic Acid Hydrazone Hydralazine->Hydrazone Slow Acetylators Pyruvic_Acid Pyruvic Acid Pyruvic_Acid->Hydrazone Acetylated_Hydralazine N-acetyl-hydralazine (Intermediate) Acetylation->Acetylated_Hydralazine MTP 3-Methyl-1,2,4-triazolo [3,4-A]phthalazine (MTP) Acetylated_Hydralazine->MTP Spontaneous Cyclization

Caption: Metabolic pathway of Hydralazine.

Comparative Analytical Methodologies

The core of this investigation lies in comparing two fundamentally different analytical platforms: a screening immunoassay and a confirmatory chromatographic method.

Immunoassay (IA): The High-Throughput Screen

Immunoassays rely on the principle of competitive binding. An antibody specific to a target analyte (in this case, hydralazine) is used. The presence of the drug in a sample competes with a labeled version of the drug for a limited number of antibody binding sites.

  • Principle: High concentrations of drug/metabolite in the sample lead to less binding of the labeled drug, producing a measurable signal change.

  • Strengths: Rapid, suitable for automation, and cost-effective for screening large numbers of samples.

  • Weakness: The antibody's binding site (paratope) may recognize the core phthalazine structure common to both the parent drug and its metabolites, leading to cross-reactivity.[4][11] This can result in false-positive or falsely elevated results.[7]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS provides the highest level of specificity and sensitivity for quantitative analysis.[9][12]

  • Principle: The liquid chromatography (LC) step physically separates the parent drug from its metabolites in time based on their physicochemical properties. The tandem mass spectrometry (MS/MS) step then provides unambiguous identification and quantification based on the unique mass-to-charge ratio (m/z) of the molecule and its specific fragment ions.

  • Strengths: Unparalleled specificity and sensitivity, capable of quantifying multiple analytes in a single run. It serves as the definitive reference method to validate immunoassay findings.[13]

  • Weakness: Requires significant capital investment, more complex method development, and longer analysis times compared to immunoassays.

Experimental Design: A Self-Validating Workflow

This section details the protocols for a comprehensive cross-reactivity study. The workflow is designed to be self-validating by using the highly specific LC-MS/MS method to confirm the concentrations and purity of the standards used to challenge the immunoassay.

Cross_Reactivity_Workflow cluster_prep 1. Standard Preparation cluster_ia 2. Immunoassay Analysis cluster_lcms 3. LC-MS/MS Confirmation (Gold Standard) Prep_Parent Prepare Hydralazine (Parent) Stock Solution IA_Cal Generate IA Calibration Curve with Parent Drug Prep_Parent->IA_Cal LCMS_Confirm Confirm Concentration & Purity of Parent & MTP Stocks Prep_Parent->LCMS_Confirm Prep_Metabolite Prepare MTP (Metabolite) Stock Solution IA_Test Analyze Serial Dilutions of MTP with IA Prep_Metabolite->IA_Test Prep_Metabolite->LCMS_Confirm IA_Cal->IA_Test Calc_CR Calculate % Cross-Reactivity IA_Test->Calc_CR Final_Comp 4. Final Data Comparison & Interpretation Calc_CR->Final_Comp LCMS_Dev Develop Specific Method for Hydralazine & MTP LCMS_Confirm->Final_Comp

Caption: Experimental workflow for cross-reactivity assessment.

Materials and Reagents
  • Certified reference standards of Hydralazine HCl and 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (MTP).

  • Commercially available Hydralazine Immunoassay Kit (e.g., ELISA or similar format).

  • LC-MS/MS system (e.g., Agilent, Sciex, Thermo Fisher, Waters).

  • ZORBAX SB-C18 column or equivalent.[14]

  • HPLC-grade solvents (Methanol, Acetonitrile, Water).

  • Formic acid, Ammonium acetate, and other buffer reagents.

  • Drug-free human urine for matrix matching.

Protocol 1: Immunoassay Cross-Reactivity Determination

Causality: The objective is to determine the concentration of the MTP metabolite that produces an analytical signal equivalent to a known concentration of the parent drug, hydralazine. This directly measures the degree of interference.

  • Prepare Standards:

    • Create a 1 mg/mL stock solution of hydralazine in methanol.

    • Create a 1 mg/mL stock solution of MTP in methanol.

  • Generate Parent Drug Calibration Curve:

    • Prepare a series of calibrators by spiking the hydralazine stock into drug-free urine to achieve concentrations across the assay's reportable range (e.g., 25, 50, 100, 250, 500 ng/mL).

    • Analyze these calibrators according to the immunoassay manufacturer's instructions to generate a standard curve.

  • Test Metabolite Cross-Reactivity:

    • Prepare a series of high-concentration MTP solutions in drug-free urine (e.g., 100, 500, 1000, 5000, 10,000 ng/mL). The concentrations need to be significantly higher than the parent drug's range to effectively measure lower levels of cross-reactivity.

    • Analyze these MTP solutions using the same immunoassay.

  • Calculate Percent Cross-Reactivity:

    • For each MTP concentration tested, determine the "apparent hydralazine concentration" from the parent drug's calibration curve.

    • Use the following formula: % Cross-Reactivity = (Apparent Hydralazine Conc. / MTP Conc.) x 100

Protocol 2: LC-MS/MS Method for Confirmation

Causality: This protocol establishes the analytical ground truth. It confirms the precise concentration of the stock solutions used in Protocol 1 and demonstrates the specificity that is lacking in the immunoassay.

  • Chromatographic Separation:

    • Column: Agilent ZORBAX SB-C18 (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting condition would be 95% A, ramping to 95% B over several minutes to ensure separation of the more polar parent drug from the metabolite.

    • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions must be determined by infusing pure standards. A hypothetical transition for hydralazine could be m/z 161.1 → 103.1, while for MTP it could be m/z 185.1 → 128.1 (Note: these must be empirically determined).

  • Analysis and Confirmation:

    • Analyze an aliquot of the prepared hydralazine and MTP stock solutions to verify their concentration and purity against a certified reference material. This step validates the accuracy of the concentrations used to challenge the immunoassay.

Data Presentation and Interpretation

All quantitative cross-reactivity data should be summarized in a clear, tabular format.

Table 1: Immunoassay Cross-Reactivity of MTP

MTP Concentration Spiked (ng/mL) Apparent Hydralazine Concentration from IA (ng/mL) Calculated % Cross-Reactivity
100 < 25 (Below LLOQ) Not Detected
500 35 7.0%
1000 72 7.2%
5000 345 6.9%
10,000 710 7.1%

(Note: Data are hypothetical and for illustrative purposes only.)

Interpretation: In this hypothetical example, MTP demonstrates a consistent cross-reactivity of approximately 7%. This is a critical finding. It means that in a patient sample from a "fast acetylator," a high urinary concentration of MTP (e.g., 5000 ng/mL) could produce a false-positive hydralazine result of 345 ng/mL on the immunoassay. This could lead a clinician to incorrectly believe the patient is taking their medication when they are not, or that the dose is higher than it is. This underscores the necessity of confirmatory testing for all positive immunoassay screens.

Conclusion and Recommendations

The study of metabolite cross-reactivity is not merely an academic exercise; it is a cornerstone of robust diagnostic and toxicological testing. This guide demonstrates that while immunoassays are valuable for initial screening, they are susceptible to significant interference from major metabolites like 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine.

Key Recommendations for Laboratories:

  • Validate and Characterize: Every laboratory should characterize the cross-reactivity of major metabolites for their specific immunoassay platform. Do not rely solely on manufacturer package inserts, which may not be comprehensive.

  • Confirm All Positives: All presumptive positive results from a hydralazine immunoassay screen must be reflexed to a specific, quantitative method like LC-MS/MS for confirmation.

  • Educate Clinicians: Foster communication between the laboratory and clinical staff to ensure they understand the limitations of screening assays and the importance of confirmatory results for proper patient management.

By implementing these scientifically-grounded protocols and principles, laboratories can provide accurate, reliable results that enhance patient care and uphold the highest standards of analytical integrity.

References

  • Shah, K. V., Chauhan, S. P., & Suhagia, B. N. (2015). Analytical Methodologies for the Determination of Hydralazine: A Review. Research & Reviews: Journal of Pharmaceutical Analysis. Available at: [Link][9][13][15]

  • PharmGKB. (n.d.). Hydralazine Pathway, Pharmacokinetics. Clinical Pharmacogenetics Implementation Consortium. Available at: [Link][3]

  • National Center for Biotechnology Information. (n.d.). Hydralazine. PubChem Compound Database. Available at: [Link][1]

  • Lofgren, K. (2025). Hydralazine: A Comprehensive Overview of a Classic Antihypertensive Agent. Pharma Education Center. Available at: [Link][2]

  • Haegele, K. D., et al. (1976). Determination of hydralazine and its metabolites by gas chromatography-mass spectrometry. Journal of Chromatography. Available at: [Link][16]

  • Tivakaran, V. S. (2023). Hydralazine. StatPearls Publishing. Available at: [Link][8]

  • Liu, Y., et al. (2011). LC–MS–MS Method for Quantification of Hydralazine in BALB/C Mouse Plasma and Brain: Application to Pharmacokinetic Study. Chromatographia. Available at: [Link][14]

  • Ismail, O. (2017). Interferences in Immunoassay. Clinical Biochemistry. Available at: [Link][6]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Available at: [Link][5]

  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It?. Available at: [Link][4]

  • Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available at: [Link][17]

  • Innovacon, Inc. (n.d.). CROSS REACTIVITY SUMMARY. Available at: [Link][11]

  • Hughey, J. J., et al. (2020). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link][7]

Sources

A Head-to-Head Comparison of Triazolophthalazines and Triazoloquinazolines in Cancer Therapy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the quest for novel heterocyclic scaffolds that can effectively and selectively target cancer cells remains a paramount objective. Among the myriad of structures explored, triazolophthalazines and triazoloquinazolines have emerged as privileged scaffolds, demonstrating significant potential in preclinical cancer research. This guide provides a comprehensive head-to-head comparison of these two closely related heterocyclic systems, delving into their synthesis, mechanisms of action, and comparative efficacy, supported by experimental data. Our aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the nuances of these promising anticancer agents.

Chemical Scaffolds: A Tale of Two Bioisosteres

At their core, triazolophthalazines and triazoloquinazolines are bioisosteres, meaning they share similar physical and chemical properties which can lead to comparable biological activities. The fundamental difference lies in the arrangement of nitrogen atoms within the fused ring system. This subtle structural alteration, however, can significantly impact their pharmacological profiles, including target specificity, potency, and pharmacokinetic properties.

Triazolophthalazine consists of a triazole ring fused to a phthalazine moiety. This scaffold has been extensively investigated, with many derivatives showing potent activity against a range of cancer cell lines.

Triazoloquinazoline , on the other hand, features a triazole ring fused to a quinazoline core. This structural motif has also garnered considerable attention in medicinal chemistry for its diverse biological activities, including anticancer effects.

Synthetic Strategies: Building the Core Structures

The synthesis of both triazolophthalazine and triazoloquinazoline derivatives typically involves multi-step reaction sequences, often starting from commercially available phthalic or anthranilic acid derivatives, respectively. The following schemes outline general synthetic routes to these scaffolds.

General Synthesis of Triazolophthalazines

A common route to[1][2][3]triazolo[3,4-a]phthalazines begins with the conversion of a phthalic anhydride derivative to the corresponding phthalhydrazide. Subsequent reaction with a suitable reagent, such as phosphorus oxychloride, yields a dihalogenated intermediate, which can then be cyclized with a hydrazine to form the triazolophthalazine core. Further functionalization can be achieved through various substitution reactions.

General Synthesis of Triazoloquinazolines

The synthesis of[1][2][3]triazolo[4,3-c]quinazolines often starts from an anthranilic acid derivative. This is typically converted to a benzoxazinone, which then reacts with a hydrazine to form a quinazolinone intermediate. Subsequent cyclization with a one-carbon synthon, such as triethyl orthoformate, leads to the formation of the triazoloquinazoline ring system.

Mechanism of Action: Targeting Key Cancer Pathways

Both triazolophthalazines and triazoloquinazolines have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell proliferation, survival, and angiogenesis. Two of the most prominent molecular targets identified for these scaffolds are the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the P300/CBP-associated factor (PCAF) bromodomain.

VEGFR-2 Inhibition and Anti-Angiogenic Effects

VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.

dot

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation Inhibitor Triazolophthalazines Triazoloquinazolines Inhibitor->VEGFR2

Caption: VEGFR-2 signaling pathway and point of inhibition.

PCAF Bromodomain Inhibition and Epigenetic Regulation

The PCAF bromodomain is an epigenetic reader that recognizes acetylated lysine residues on histones and other proteins, playing a critical role in transcriptional regulation. Inhibition of the PCAF bromodomain has emerged as a promising strategy in cancer therapy.

dot

PCAF_Pathway Ac_Histone Acetylated Histones PCAF PCAF Bromodomain Ac_Histone->PCAF Chromatin Chromatin Remodeling & Gene Transcription PCAF->Chromatin Proliferation Cancer Cell Proliferation Chromatin->Proliferation Inhibitor Triazolophthalazines Triazoloquinazolines Inhibitor->PCAF

Caption: PCAF bromodomain signaling and point of inhibition.

Comparative Efficacy: A Data-Driven Analysis

A direct comparison of the anticancer efficacy of triazolophthalazines and triazoloquinazolines is best illustrated through a bioisosterism-guided study. One such study reported the modification of a potent triazolophthalazine PCAF bromodomain inhibitor, L-45, to its triazoloquinazoline bioisosteres.[4]

In Vitro Cytotoxicity

The cytotoxic activity of newly synthesized triazoloquinazoline derivatives was evaluated against a panel of four human cancer cell lines and compared to the parent triazolophthalazine inhibitor and a standard chemotherapeutic agent, doxorubicin.

CompoundScaffoldHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)PC3 IC₅₀ (µM)HCT-116 IC₅₀ (µM)
L-45 Triazolophthalazine----
Compound 22 Triazoloquinazoline15.079.865.7510.79
Compound 24 Triazoloquinazoline20.4912.5617.1811.50
Doxorubicin -4.178.87-5.4

Data synthesized from a study on bioisosteric modification.[4]

The results indicate that the triazoloquinazoline derivatives exhibit potent cytotoxic activity, with compound 22 showing IC₅₀ values comparable to doxorubicin in some cell lines.[4]

PCAF Bromodomain Inhibitory Activity

The same study also evaluated the inhibitory activity of the triazoloquinazoline derivatives against the PCAF bromodomain.

CompoundScaffoldPCAF IC₅₀ (µM)
L-45 TriazolophthalazinePotent Inhibitor
Compound 22 Triazoloquinazoline2.88
Compound 25 Triazoloquinazoline3.19
Bromosporine -2.10

Data from a study on bioisosteric modification.[4]

The triazoloquinazoline derivatives, compounds 22 and 25, demonstrated potent PCAF inhibitory activity, comparable to the known PCAF inhibitor bromosporine.[4] This suggests that the triazoloquinazoline scaffold is a viable alternative to the triazolophthalazine core for the development of PCAF inhibitors.

VEGFR-2 Inhibitory Activity

Triazolophthalazine Derivatives: Several novel triazolo[3,4-a]phthalazine derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory activity. For instance, some compounds showed potent inhibition with IC₅₀ values in the nanomolar range, comparable to the standard VEGFR-2 inhibitor Sorafenib.[1]

Triazoloquinazoline Derivatives: Similarly, various triazoloquinazoline derivatives have been investigated as VEGFR-2 inhibitors. Certain compounds have demonstrated significant inhibitory activity against VEGFR-2, also with IC₅₀ values in the nanomolar range.

Experimental Protocols: A Guide to Key Assays

To ensure the reproducibility and validity of research findings, it is crucial to follow standardized experimental protocols. Below are detailed, step-by-step methodologies for the key assays used to evaluate the anticancer activity of these compounds.

dot

Experimental_Workflow Start Start: Synthesized Compounds Cytotoxicity Cytotoxicity Assay (MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V-FITC/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Cytotoxicity->CellCycle KinaseAssay Target Engagement (VEGFR-2/PCAF Assay) Cytotoxicity->KinaseAssay Data Data Analysis & Interpretation Apoptosis->Data CellCycle->Data KinaseAssay->Data

Caption: General experimental workflow for evaluating anticancer compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase. The resulting purple formazan is solubilized, and its absorbance is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (triazolophthalazines or triazoloquinazolines) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V-FITC binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC₅₀ concentrations for 24 hours.

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

Clinical Development and Future Perspectives

Currently, the clinical development of triazolophthalazine and triazoloquinazoline derivatives as anticancer agents is still in its early stages. While numerous preclinical studies have demonstrated their promising therapeutic potential, to date, there is limited information available on specific compounds from these classes entering clinical trials for cancer therapy.

The journey from a promising preclinical candidate to a clinically approved drug is long and arduous. However, the potent and diverse biological activities of triazolophthalazines and triazoloquinazolines, particularly their ability to inhibit key cancer targets like VEGFR-2 and PCAF, make them highly attractive scaffolds for further development. Future research efforts will likely focus on:

  • Lead Optimization: Improving the potency, selectivity, and pharmacokinetic properties of existing lead compounds.

  • Mechanism of Action Studies: Further elucidating the molecular mechanisms underlying their anticancer effects.

  • In Vivo Efficacy: Evaluating the antitumor activity of promising candidates in relevant animal models of cancer.

  • Combination Therapies: Exploring the potential of these compounds in combination with existing cancer therapies to overcome drug resistance and enhance therapeutic outcomes.

Conclusion

The head-to-head comparison of triazolophthalazines and triazoloquinazolines reveals two closely related, yet distinct, heterocyclic scaffolds with significant promise in cancer therapy. The bioisosteric relationship between these two cores allows for a nuanced exploration of structure-activity relationships, with subtle structural modifications leading to potentially significant differences in biological activity. While both classes have demonstrated potent inhibition of key cancer targets such as VEGFR-2 and PCAF, the choice of scaffold for a particular drug discovery program will ultimately depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational understanding of these two important classes of compounds, empowering researchers to make informed decisions in their pursuit of novel and effective cancer therapeutics.

References

  • Al-Ostoot, F. H., et al. (2018). Design, Synthesis, In Vitro Anti-cancer Activity, ADMET Profile and Molecular Docking of Novel Triazolo[3,4-a]phthalazine Derivatives Targeting VEGFR-2 Enzyme. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1448-1464. [Link]

  • Bayoumi, A. H., et al. (2021). From triazolophthalazines to triazoloquinazolines: A bioisosterism-guided approach toward the identification of novel PCAF inhibitors with potential anticancer activity. Bioorganic & Medicinal Chemistry, 42, 116266. [Link]

  • Xue, D. Q., et al. (2014). Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry, 85, 235-244. [Link]

  • Abdel-Gawad, N. M., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 12(35), 22863-22883. [Link]

  • Praveen, T., et al. (2023). New quinazoline-[1][2][3]triazolo[3,4-b][1][3][5]thiadiazines as inhibitors of EGFR: synthesis, anti-breast cancer evaluation and in silico studies. RSC Medicinal Chemistry, 14(7), 1316-1331. [Link]

  • Hassan, G. S., et al. (2023). Novel quinazoline-1,2,3-triazole hybrids with anticancer and MET kinase targeting properties. Scientific Reports, 13(1), 14728. [Link]

  • Al-Salahi, R., et al. (2021). An overview of triazoloquinazolines: Pharmacological significance and recent developments. Bioorganic Chemistry, 115, 105263. [Link]

  • Al-Suwaidan, I. A., et al. (2025). Novel triazoloquinazoline derivatives as VEGFR inhibitors: synthesis, cytotoxic evaluation and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2468146. [Link]

  • Rana, A., et al. (2019). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 28(5), 625-645. [Link]

  • Ghasemi, H., et al. (2024). Design and Development of[1][2][3]Triazolo[4,3-b][1][2][3]triazines as Potential Anticancer Agents with Genotoxicity and Apoptotic Activity. Letters in Drug Design & Discovery, 21(1), 1-13. [Link]

  • Gornowicz, A., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2035. [Link]

  • Abdel-Aziz, M., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 634. [Link]

  • Bayoumi, A. H., et al. (2021). From triazolophthalazines to triazoloquinazolines: A bioisosterism-guided approach toward the identification of novel PCAF inhibitors with potential anticancer activity. Bioorganic & Medicinal Chemistry, 42, 116266. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The fused heterocyclic system of 1,2,4-triazolo[3,4-a]phthalazine has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on the 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine core. We will explore how subtle molecular modifications influence their biological targets, potency, and selectivity, offering insights for researchers and professionals in drug discovery and development.

The 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine Scaffold: A Versatile Pharmacophore

The 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine molecule is an almost planar, rigid structure that serves as an excellent starting point for the design of targeted therapeutics.[3] The core itself has been a subject of interest, and its derivatives have been investigated for a range of biological activities, including anticancer, anticonvulsant, and as ligands for various receptors.[4][5][6] The presence of the triazole ring fused to the phthalazine system creates a unique electronic and steric environment, which can be fine-tuned through chemical synthesis to achieve desired biological effects.

Strategic Modifications and Their Impact on Biological Activity

The exploration of the SAR of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine analogs has primarily focused on substitutions at key positions of the phthalazine ring, most notably the 6-position, and modifications of the 3-methyl group. These targeted alterations are driven by the hypothesis that they can enhance interactions with biological targets, improve pharmacokinetic properties, and modulate the overall efficacy of the compounds.

Anticancer Activity: Targeting Proliferative Pathways

A significant body of research has been dedicated to developing 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine analogs as potent anticancer agents.[5][7][8] These efforts have led to the identification of compounds with significant cytotoxicity against various cancer cell lines.

A study focused on the synthesis of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives revealed that substitutions at the 6-position with nitrogen-containing heterocyclic compounds, and further modifications with substituted anilines linked via an acetyl group, led to potent anticancer agents.[5] For instance, compound 11h from this series exhibited impressive cytotoxic activities against MGC-803, EC-9706, HeLa, and MCF-7 human cancer cell lines, with IC50 values ranging from 2.0 to 4.5 µM.[5] Flow cytometry analysis indicated that this compound induced early apoptosis and cell cycle arrest at the G2/M phase in EC-9706 cells.[5]

The general synthetic approach for these anticancer analogs is outlined below:

Anticancer Analog Synthesis 1,4-Dichlorophthalazine 1,4-Dichlorophthalazine 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine 1,4-Dichlorophthalazine->6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine Acetic hydrazide Intermediate_A Intermediate_A 6-Chloro-3-methyl-[1,2,4]triazolo[3,4-a]phthalazine->Intermediate_A Nitrogen-containing heterocycle Target Compound Target Compound Intermediate_A->Target Compound Intermediate_B, K2CO3 Substituted anilines Substituted anilines Intermediate_B Intermediate_B Substituted anilines->Intermediate_B 2-Chloroacetyl chloride Anticonvulsant Activity Workflow Animal Model (Mice) Animal Model (Mice) Compound Administration Compound Administration Animal Model (Mice)->Compound Administration Test Compound / Vehicle Induction of Seizures Induction of Seizures Compound Administration->Induction of Seizures PTZ or Maximal Electroshock Observation & Data Collection Observation & Data Collection Induction of Seizures->Observation & Data Collection Latency, Duration, Severity of Convulsions Data Analysis Data Analysis Observation & Data Collection->Data Analysis Comparison to Control

Caption: Experimental workflow for assessing anticonvulsant activity.

Other Biological Activities

Beyond anticancer and anticonvulsant effects, 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine analogs have been explored for other therapeutic applications.

  • Positive Inotropic Agents: Derivatives oft[5][7][9]riazolo[3,4-a]phthalazine bearing substituted benzylpiperazine moieties have been synthesized and evaluated for their positive inotropic activity, with some compounds showing better in vitro activity than the standard drug milrinone. [9]

  • Ligands for Voltage-Gated Calcium Channels: A series oft[5][7][9]riazolo[3,4-a]phthalazine derivatives were identified as high-affinity ligands for the alpha 2 delta-1 subunit of voltage-gated calcium channels. [6]Structure-activity relationship studies led to the discovery of potent compounds with IC50 values in the nanomolar range. [6]

  • Antioxidant Activity: Some 3-substituted 1,2,4-triazolo[3,4-a]phthalazine derivatives have shown promising free radical scavenging activity when compared to standard drugs. [10]

Key SAR Insights and Future Directions

The collective findings from various studies on 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine analogs highlight several key SAR trends:

  • The 6-position is a critical site for modification: Introducing bulky and functionalized substituents at this position appears to be a successful strategy for enhancing anticancer and other biological activities. The use of Suzuki coupling has proven to be an effective method for creating a diverse range of analogs with substitutions at this position. [11]

  • The nature of the substituent is paramount: The type of group introduced, whether it is a heterocyclic ring, a substituted aniline, or a benzylpiperazine moiety, dictates the biological target and the potency of the resulting compound.

  • The 3-methyl group can be modified: While the core topic specifies a 3-methyl group, some studies have explored other small alkyl or substituted groups at this position, indicating that this is another avenue for fine-tuning activity.

Future research in this area should focus on a more systematic exploration of the chemical space around the 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine scaffold. The generation of comprehensive libraries of analogs with diverse substitutions at multiple positions, coupled with high-throughput screening against a broad panel of biological targets, will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic system. Furthermore, computational modeling and docking studies could provide valuable insights into the binding modes of these analogs with their respective targets, thereby guiding the rational design of more potent and selective molecules.

References

  • Synthesis and Biological Evaluation oft[5][7][9]riazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine Derivatives Bearing Substituted Benzylpiperazine Moieties as Positive Inotropic Agents. Chem Biol Drug Des. 2013 May;81(5):591-9. [Link]

  • Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents. New Journal of Chemistry. [Link]

  • Synthesis & Evalution Of Triazolo Phthalazine Derivatives As Anticonvulsant Agents. ResearchGate. [Link]

  • Synthesis and anticancer activities of novel 1,2,4-triazolo[3,4-a]phthalazine derivatives. European Journal of Medicinal Chemistry. 2014;86:695-703. [Link]

  • A Concise Review on Phthlazine Derivatives and its Biological Activities. PharmaInfo. [Link]

  • Synthesis and Biological Investigation of 1,2,4-Triazolo[4,3- a ]azines as Potential HSF1 Inductors. ChemistrySelect. 2020;5(45):14269-14274. [Link]

  • T[5][7][9]riazolo[4,3-a]phthalazines: Inhibitors of Diverse Bromodomains. ACS Med. Chem. Lett. 2013, 4, 11, 1096–1101. [Link]

  • Pharmacological activities of various phthalazine and phthalazinone derivatives. Semantic Scholar. [Link]

  • Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. RSC Adv. 2024;14(30):21941-21966. [Link]

  • Synthesis of triazolophthalazine derivatives as anti oxidant agents. ResearchGate. [Link]

  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. 2022; 5(5): 833-844. [Link]

  • Identification and Synthesis oft[5][7][9]riazolo[3,4-a]phthalazine Derivatives as High-Affinity Ligands to the Alpha 2 delta-1 Subunit of Voltage Gated Calcium Channel. Bioorg Med Chem Lett. 2004 May 17;14(10):2463-7. [Link]

  • 3-Methyl-1,2,4-triazolo[3,4-a]phthalazine monohydrate. Acta Crystallographica Section E. 2009;65(Pt 3):o579. [Link]

  • Synthesis of new analogs of 3-methyl- [5][7][9]triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. ResearchGate. [Link]

  • View of Synthesis of new analogs of 3-methyl- [5][7][9]triazolo [3,4-a] phthalazines via Suzuki coupling and evaluation of their anticancer and antimicrobial activity. Mediterranean Journal of Chemistry. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine (CAS No. 20062-41-3). As a nitrogen-containing heterocyclic compound and a known metabolite of Hydralazine, this chemical requires a systematic approach to waste management to ensure personnel safety and environmental compliance.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering procedural, step-by-step guidance grounded in established safety protocols. Adherence to these procedures, in conjunction with your institution's specific Environmental Health & Safety (EHS) policies, is paramount.

Core Hazard Assessment and Chemical Profile

Understanding the inherent properties and hazards of 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine is the foundation of its safe management. The primary risks associated with this compound involve exposure through inhalation of dust, skin or eye contact, and ingestion.[4]

Table 1: Chemical and Safety Identifiers

Property Value Source
Chemical Name 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine [1][5]
CAS Number 20062-41-3 [5]
Molecular Formula C₁₀H₈N₄ [5]
Molecular Weight 184.20 g/mol [5]
Appearance Yellow Solid [1]
Primary Hazards Avoid contact with skin, eyes, and inhalation of dust. [4]

| Storage | Long-term storage is recommended at -20°C. |[6] |

The fused triazolo-phthalazine ring system constitutes a stable heterocyclic structure.[7] This stability necessitates specific disposal methods, as the compound is not readily biodegradable and its discharge into sewer systems is strictly prohibited to prevent environmental contamination.[4]

Mandatory Personal Protective Equipment (PPE) and Handling

A proactive approach to safety begins with rigorous adherence to PPE protocols. The causality is clear: creating a barrier between the researcher and the chemical is the most effective way to prevent accidental exposure.

  • Hand Protection : Always wear chemical-impermeable nitrile gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[4] Gloves must be inspected for integrity before use and changed immediately if contaminated.

  • Eye Protection : Use safety glasses with side shields or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[8]

  • Body Protection : A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider fire/flame resistant and impervious clothing.[4]

  • Respiratory Protection : All handling of the solid compound should occur in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the formation and inhalation of dust and aerosols.[4] If exposure limits are exceeded, a full-face respirator may be necessary.[4]

Waste Containment and Segregation: A Step-by-Step Protocol

Proper containment is a self-validating system that prevents accidental mixing of incompatible wastes and ensures a clear chain of custody from the point of generation to final disposal.[9][10]

Step 1: Waste Characterization Identify the type of waste being generated:

  • Pure, Unused Compound : The original chemical in its container.

  • Grossly Contaminated Materials : Items like weigh boats, spatulas, or paper towels with visible solid residue.

  • Trace Contaminated Sharps : Needles, scalpels, or broken glassware.

  • Trace Contaminated Labware : Gloves, bench paper, and other disposable items.

Step 2: Container Selection Choose a container that is chemically compatible with 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine and any solvents used in cleanup.[11]

  • For solid waste, a wide-mouth, sealable plastic or glass container is ideal.

  • Containers must be in good condition with a secure, screw-on cap to prevent leaks.[10][11]

Step 3: Waste Labeling Proper labeling is a regulatory requirement and a critical safety feature.[9] The label must be securely affixed and clearly legible, containing the following information:

  • The words "HAZARDOUS WASTE ".[10]

  • Full Chemical Name : "3-Methyl-1,2,4-triazolo[3,4-A]phthalazine". Do not use abbreviations or formulas.[10]

  • CAS Number : 20062-41-3.

  • Approximate Quantity/Concentration .

  • Principal Investigator's Name and Laboratory Information .

Step 4: Storage in a Satellite Accumulation Area (SAA) Store the properly labeled waste container in a designated SAA.[9][12]

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[10][12]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[9]

  • Keep the waste container closed at all times except when adding waste.[10][12]

  • Inspect the SAA weekly for any signs of leaks or container degradation.[10]

cluster_generation Waste Generation & Segregation cluster_disposal Disposal Pathway gen Waste Generated (Solid MTP, Contaminated PPE, etc.) container Select Chemically Compatible Container gen->container Step 1 labeling Affix Hazardous Waste Label (Full Name, CAS, Date) container->labeling Step 2 storage Store in Designated Satellite Accumulation Area (SAA) labeling->storage Step 3 request Container is Full or Nearing Time Limit (e.g., 12 mos) storage->request Step 4 pickup Submit Waste Pickup Request to Institutional EHS request->pickup removal EHS Collects Waste for Licensed Disposal pickup->removal

Caption: Workflow for waste segregation and institutional disposal.

Accidental Spill Response Protocol

In the event of a spill, a swift and systematic response is critical to mitigate exposure and prevent environmental release.

Step 1: Immediate Actions

  • Alert Personnel : Immediately notify others in the vicinity.

  • Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Isolate : Secure the area to prevent unauthorized entry.

  • Remove Ignition Sources : Extinguish any open flames and turn off spark-producing equipment.[4]

Step 2: Assess and Assemble

  • Assess the Risk : Determine if the spill is manageable by laboratory staff. For large spills, contact your institution's EHS immediately.

  • Don Appropriate PPE : At a minimum, this includes a lab coat, safety goggles, and double nitrile gloves.

Step 3: Containment and Cleanup

  • Avoid Dust Formation : Do NOT dry sweep the solid material.[4]

  • Collect Material : Gently cover the spill with absorbent pads if a solvent is involved. For solid spills, carefully scoop the material using non-sparking tools and place it into a designated hazardous waste container.[4]

  • Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., Dichloromethane, Chloroform)[6], collecting all cleaning materials as hazardous waste. Follow with a soap and water wash.

  • Package Waste : All cleanup materials must be placed in a properly labeled hazardous waste container for disposal.[4]

The Final Disposal Pathway: Incineration

Under no circumstances should 3-Methyl-1,2,4-triazolo[3,4-A]phthalazine or its containers be disposed of in the regular trash or poured down the drain.[4][9] The chemical stability and potential environmental impact mandate a specific disposal technology.

The sole approved disposal method is through a licensed chemical destruction facility.[4] The material will undergo controlled incineration with flue gas scrubbing .[4] This high-temperature process is necessary to ensure the complete thermal decomposition of the heterocyclic ring structure, converting it into simpler, less harmful compounds like oxides of carbon and nitrogen. The flue gas scrubbing step captures any potentially acidic or toxic gases generated during combustion, preventing their release into the atmosphere.

Your responsibility is to safely accumulate and label the waste as described in Section 3, and then contact your institution's EHS office to schedule a pickup.[9][12]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-1,2,4-triazolo[3,4-A]phthalazine
Reactant of Route 2
Reactant of Route 2
3-Methyl-1,2,4-triazolo[3,4-A]phthalazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.